Product packaging for Boscialin(Cat. No.:CAS No. 129277-03-8)

Boscialin

货号: B161647
CAS 编号: 129277-03-8
分子量: 226.31 g/mol
InChI 键: CWLKAPCFJXJCEO-SGEPYOGPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Boscialin has been reported in Bouchardatia neurococca, Phyllanthus angkorensis, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O3 B161647 Boscialin CAS No. 129277-03-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-6,9,11,15-16H,7-8H2,1-4H3/b6-5+/t9-,11+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLKAPCFJXJCEO-SGEPYOGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1(C=CC(=O)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CC([C@]1(/C=C/C(=O)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129277-03-8
Record name 3-Buten-2-one, 4-((1S, 4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl)-, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to Boscialin: Chemical Structure, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of Boscialin, a naturally occurring sesquiterpenoid. It details its chemical structure, total synthesis, and known biological activities, including its effects on microbial growth, parasites, cancer cells, and specific signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a sesquiterpenoid with the systematic IUPAC name (E)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-one[1]. Its chemical formula is C13H22O3, and it has a molecular weight of 226.31 g/mol [1].

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name (E)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-one[1]
Molecular Formula C13H22O3[1]
Molecular Weight 226.31 g/mol [1]
CAS Number 129277-03-8[1]
Canonical SMILES C[C@@H]1C--INVALID-LINK--O[1]
Physical Description Powder[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

This compound has been isolated from various plant sources, including Boscia salicifolia, Tripterygium wilfordii, Bouchardatia neurococca, and Phyllanthus angkorensis[1][2][3].

Total Synthesis of this compound and its Stereoisomers

The total synthesis of both (+)- and (−)-Boscialin, along with their 1'-epimers, has been successfully achieved. The synthetic pathway provides a means to obtain larger quantities of these compounds for further biological evaluation. The key steps in the synthesis involve a regioselective reduction and a nucleophilic addition.

A general workflow for the synthesis is outlined below.

G cluster_start Starting Material cluster_synthesis Key Synthetic Steps cluster_products Final Products Chiral Building Block Chiral Building Block Regioselective Reduction Regioselective Reduction Chiral Building Block->Regioselective Reduction Hydroxyketone Intermediate Hydroxyketone Intermediate Regioselective Reduction->Hydroxyketone Intermediate Acid-catalyzed Epimerization Acid-catalyzed Epimerization Hydroxyketone Intermediate->Acid-catalyzed Epimerization Enantiomeric Hydroxyketone Enantiomeric Hydroxyketone Acid-catalyzed Epimerization->Enantiomeric Hydroxyketone Protection of Alcohol Protection of Alcohol Enantiomeric Hydroxyketone->Protection of Alcohol Ketone Intermediate Ketone Intermediate Protection of Alcohol->Ketone Intermediate Nucleophilic Addition Nucleophilic Addition Ketone Intermediate->Nucleophilic Addition This compound Stereoisomers This compound Stereoisomers Nucleophilic Addition->this compound Stereoisomers

Caption: Synthetic workflow for this compound stereoisomers.

Experimental Protocol for Total Synthesis

The following is a generalized protocol based on the published synthesis. Specific details on reagents, conditions, and purification would be found in the primary literature.

Step 1: Regioselective Reduction of the Starting Diketone The starting chiral diketone is subjected to a regioselective reduction, for example, using H2 gas with a Raney-nickel catalyst. This reaction yields a mixture of diastereomeric hydroxyketones which can be separated by medium-pressure liquid chromatography (MPLC).

Step 2: Acid-Catalyzed Epimerization One of the isolated hydroxyketones can be epimerized at the carbon adjacent to the carbonyl group using acidic conditions to yield the enantiomer of the other hydroxyketone.

Step 3: Protection of the Hydroxyl Group The secondary alcohol of the enantiomeric hydroxyketones is protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether. This is a standard procedure to prevent the alcohol from reacting in the subsequent step.

Step 4: Nucleophilic Addition of the Side Chain The protected ketone is then reacted with a suitable nucleophile to introduce the butenone side chain. This can be achieved through a variety of organometallic addition reactions.

Step 5: Deprotection The protecting group on the secondary alcohol is removed to yield the final this compound stereoisomers.

Biological Activities and Mechanisms of Action

This compound and its stereoisomers have demonstrated a range of biological activities, highlighting their potential as leads for drug development.

Antimicrobial Activity

All stereoisomers of this compound have shown broad-spectrum antimicrobial activity. The most significant efficacy was observed against Gram-positive Corynebacterium species, while the activity against the Gram-negative Escherichia coli was weaker[4].

Table 2: Antimicrobial Activity of this compound Stereoisomers (Agar Diffusion Method)

Microorganism(+)-Boscialin(-)-Boscialin (Natural)(+)-Epithis compound(-)-Epithis compound
Staphylococcus epidermidisActiveNot ActiveNot ActiveActive
Corynebacterium spp.Strong ActivityGood ActivityGood ActivityStrong Activity
Escherichia coliWeak ActivityWeak ActivityWeak ActivityWeak Activity

Note: This table provides a qualitative summary of the reported activities. For quantitative data (e.g., zone of inhibition diameters), refer to the primary literature.

Experimental Protocol: Agar Well Diffusion Assay

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, with its turbidity adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Preparation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile borer.

  • Application of Test Compound: A defined volume of the this compound solution (at a known concentration) is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated at a temperature suitable for the growth of the test microorganism (typically 37°C for 18-24 hours).

  • Measurement of Inhibition Zones: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters.

Antiparasitic Activity

In vitro assays have revealed that this compound and its stereoisomers are active against Trypanosoma brucei rhodesiense, the parasite responsible for East African trypanosomiasis (sleeping sickness)[5].

Table 3: In Vitro Activity of this compound Stereoisomers against T. b. rhodesiense

CompoundIC50 (µg/mL)
(+)-BoscialinData not specified in abstract
(-)-Boscialin (Natural)Data not specified in abstract
(+)-Epithis compoundData not specified in abstract
(-)-Epithis compoundData not specified in abstract

Note: Specific IC50 values are not available in the provided search results and would require access to the full-text article.

Experimental Protocol: In Vitro Assay for T. b. rhodesiense

A detailed protocol would be required from the primary literature. However, a general procedure involves:

  • Culturing of Parasites: T. b. rhodesiense bloodstream forms are cultured in a suitable medium (e.g., HMI-9) under axenic conditions.

  • Drug Susceptibility Assay: The parasites are seeded into 96-well plates and exposed to serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is determined using a fluorescent dye (e.g., resazurin) or by microscopic counting.

  • IC50 Determination: The concentration of the compound that inhibits parasite growth by 50% (IC50) is calculated from the dose-response curve.

Cytotoxic Activity

This compound and its stereoisomers have also shown cytotoxicity against human cancer cells[5].

Table 4: Cytotoxicity of this compound Stereoisomers against HT-29 Human Colon Cancer Cells

CompoundIC50 (µg/mL)
(+)-BoscialinData not specified in abstract
(-)-Boscialin (Natural)Data not specified in abstract
(+)-Epithis compoundData not specified in abstract
(-)-Epithis compoundData not specified in abstract

Note: Specific IC50 values are not available in the provided search results and would require access to the full-text article.

Experimental Protocol: MTT Assay for Cytotoxicity in HT-29 Cells

  • Cell Seeding: HT-29 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound stereoisomers for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization of Formazan: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Inhibition of STAT1 Translocation

This compound has been identified as an inhibitor of the signal transducer and activator of transcription 1 (STAT1) translocation[2]. At a concentration of 10 µM, this compound inhibited STAT1 translocation by 48.93 ± 1.76%[2]. This finding suggests that this compound may modulate inflammatory and immune responses.

The STAT1 signaling pathway is a critical component of the cellular response to interferons (IFNs) and other cytokines. Upon activation, STAT1 is phosphorylated, dimerizes, and translocates to the nucleus, where it regulates the transcription of target genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IFN Receptor JAK JAK Kinase Receptor->JAK activates STAT1_inactive STAT1 (inactive) JAK->STAT1_inactive phosphorylates pSTAT1 p-STAT1 STAT1_inactive->pSTAT1 STAT1_dimer STAT1 Dimer pSTAT1->STAT1_dimer dimerizes STAT1_dimer_nuc STAT1 Dimer STAT1_dimer->STAT1_dimer_nuc translocates This compound This compound This compound->STAT1_dimer_nuc inhibits DNA DNA (GAS/ISRE) STAT1_dimer_nuc->DNA binds Transcription Gene Transcription DNA->Transcription activates IFN Interferon IFN->Receptor

Caption: this compound's inhibition of the STAT1 signaling pathway.

Experimental Protocol: STAT1 Translocation Inhibition Assay (General)

A specific protocol for this compound's effect on STAT1 translocation would be detailed in the primary literature. A general immunofluorescence-based protocol is as follows:

  • Cell Culture and Treatment: Cells (e.g., HeLa or macrophages) are cultured on coverslips and pre-treated with this compound or a vehicle control for a specified time.

  • Stimulation: The cells are then stimulated with an appropriate cytokine, such as interferon-gamma (IFN-γ), to induce STAT1 phosphorylation and nuclear translocation.

  • Fixation and Permeabilization: The cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

  • Immunostaining: The cells are incubated with a primary antibody specific for STAT1, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye like DAPI.

  • Microscopy and Analysis: The subcellular localization of STAT1 is visualized using fluorescence microscopy. The degree of nuclear translocation is quantified by measuring the fluorescence intensity of STAT1 in the nucleus versus the cytoplasm in treated and untreated cells.

Conclusion

This compound is a natural product with a well-defined chemical structure and a synthetic route that allows for the generation of its stereoisomers. Its diverse biological activities, including antimicrobial, antiparasitic, cytotoxic, and immunomodulatory effects through the inhibition of STAT1 translocation, make it a compound of significant interest for further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its derivatives. Further studies are warranted to elucidate the precise molecular targets and to evaluate the in vivo efficacy and safety of this promising natural product.

References

In-Depth Technical Guide: Boscialin's Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boscialin, a naturally occurring compound, has been identified primarily in the leaves of the African medicinal plant Boscia salicifolia. This technical guide provides a comprehensive overview of its natural sourcing and the methodologies applicable to its isolation and purification. While the foundational research points to specific chromatographic techniques, this guide also outlines a generalized workflow adaptable for natural product isolation, supported by data presentation formats and logical diagrams to aid researchers in designing their experimental plans.

Natural Source of this compound

The principal natural source of this compound is the leaves of Boscia salicifolia Oliv., a plant belonging to the Capparaceae family.[1][2] This plant has a history of use in traditional African medicine. Further phytochemical screenings have also reported the presence of this compound in other plant species such as Bouchardatia neurococca and Phyllanthus angkorensis, although these are less documented as primary sources for its isolation.

Experimental Protocols for Isolation and Purification

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Boscia salicifolia should be collected.

  • Drying: The leaves are air-dried in the shade to preserve the chemical integrity of the constituents.

  • Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Selection: Methanol is a commonly used solvent for the initial extraction of moderately polar compounds like this compound from plant materials.

  • Extraction Method: Soxhlet extraction is a thorough method for exhaustive extraction. Maceration with stirring at room temperature can also be employed as a less harsh alternative.

Protocol for Soxhlet Extraction:

  • Pack the powdered leaf material into a thimble.

  • Place the thimble in the Soxhlet extractor.

  • Fill the distillation flask with methanol.

  • Heat the solvent to reflux. The solvent vapor will travel to the condenser, liquefy, and drip back into the thimble, extracting the compounds.

  • Continue the process until the solvent in the extractor runs clear.

Concentration
  • The methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Purification

Purification of this compound from the crude extract is a multi-step process typically involving one or more chromatographic techniques.

2.4.1. Preliminary Fractionation (e.g., Vacuum Liquid Chromatography - VLC)

  • Stationary Phase: Silica gel is a common choice.

  • Elution: A stepwise gradient of solvents with increasing polarity is used. For example, starting with n-hexane, followed by increasing proportions of ethyl acetate in n-hexane, and then methanol in ethyl acetate.

  • Fraction Collection: Fractions are collected based on the solvent polarity and monitored by Thin Layer Chromatography (TLC).

2.4.2. Fine Purification (e.g., Flash Chromatography or Column Chromatography)

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: The solvent system is optimized based on the TLC analysis of the this compound-containing fractions from the VLC. A common mobile phase for compounds of similar polarity could be a mixture of n-hexane and ethyl acetate.

  • Procedure:

    • The this compound-rich fraction is dissolved in a minimal amount of the mobile phase.

    • The sample is loaded onto the pre-equilibrated silica gel column.

    • The mobile phase is passed through the column under positive pressure (flash chromatography) or gravity (column chromatography).

    • Fractions are collected and analyzed by TLC to identify those containing pure this compound.

2.4.3. High-Resolution Purification (e.g., Preparative HPLC)

  • For obtaining highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) can be employed as a final step.

  • Column: A reversed-phase C18 column is a common choice.

  • Mobile Phase: A gradient of water and methanol or acetonitrile is typically used.

Data Presentation

Quantitative data from the isolation process should be meticulously recorded and presented in a structured format for clarity and reproducibility.

Isolation StepStarting Material (g)Product (g)Yield (%)Purity (%)Method of Purity Analysis
Crude Extraction Dried Leaf PowderCrude Methanol Extract
VLC Fractionation Crude ExtractThis compound-rich FractionTLC
Flash Chromatography This compound-rich FractionPurified this compoundTLC, HPLC
Preparative HPLC Purified this compoundHighly Pure this compound>95%HPLC, NMR

Visualization of Workflows

General Isolation Workflow

G Start Boscia salicifolia Leaves Prep Drying and Grinding Start->Prep Extract Soxhlet Extraction (Methanol) Prep->Extract Concentrate Rotary Evaporation Extract->Concentrate Crude Crude Methanol Extract Concentrate->Crude VLC Vacuum Liquid Chromatography (Silica Gel) Crude->VLC Fractions Collection of Fractions VLC->Fractions TLC_monitor TLC Monitoring Fractions->TLC_monitor Flash Flash Chromatography (Silica Gel) TLC_monitor->Flash This compound-rich fractions Pure_Fractions Collection of Pure Fractions Flash->Pure_Fractions Final_TLC TLC/HPLC Analysis Pure_Fractions->Final_TLC Pure_this compound Pure this compound Final_TLC->Pure_this compound Purity confirmed

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This technical guide provides a foundational understanding of the natural source and a detailed, albeit generalized, protocol for the isolation of this compound. Researchers can utilize this information to develop specific, optimized protocols for their laboratory settings. The successful isolation and purification of this compound will enable further investigation into its potential pharmacological activities and applications in drug development.

References

Stereochemical Insights into Boscialin Isomers: A Technical Examination of (-)-Boscialin and (+)-Boscialin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereochemistry of (-)-Boscialin and its synthetic enantiomer, (+)-Boscialin. Naturally occurring (-)-Boscialin, a cyclohexanol derivative, has demonstrated a range of biological activities, including antimicrobial, antiparasitic, and cytotoxic effects. The synthesis of its stereoisomers has enabled comparative studies to elucidate the role of stereochemistry in its biological function. This document summarizes the absolute configuration, comparative biological activity with available quantitative data, and detailed experimental methodologies for the synthesis and bioassays of these compounds. Furthermore, a hypothesized mechanism of action for the observed cytotoxicity is presented through a signaling pathway diagram.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. (-)-Boscialin, isolated from various medicinal plants, represents an interesting scaffold with potential therapeutic applications.[1] Its structure, featuring a substituted cyclohexane ring, presents multiple stereocenters, making the stereochemical configuration a critical determinant of its biological activity. The total synthesis of (-)-Boscialin and its enantiomer, (+)-Boscialin, along with their 1'-epimers, has been a significant step towards understanding the structure-activity relationship of this compound class.[1] This guide focuses on the core stereochemical differences between (-)-Boscialin and (+)-Boscialin and their impact on biological outcomes.

Stereochemistry and Absolute Configuration

The distinct three-dimensional arrangement of atoms in (-)-Boscialin and (+)-Boscialin is the basis for their differential biological activities.

  • (-)-Boscialin: This is the naturally occurring enantiomer.[1] Its absolute configuration has been determined as (1S,4S,6R). The IUPAC name is (E)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-one.

  • (+)-Boscialin: This is the synthetic enantiomer of the natural product.[1] Its absolute configuration is (1R,4R,6S).

The structural difference is visualized in the chemical structures below.

(Image of the chemical structures of (-)-Boscialin and (+)-Boscialin with stereocenters highlighted would be placed here)

Comparative Biological Activity

In vitro studies have been conducted to evaluate the biological activity of (-)-Boscialin, (+)-Boscialin, and their corresponding 1'-epimers. The reported activities include antimicrobial, antiparasitic against Trypanosoma brucei rhodesiense, and cytotoxicity against human cancer cells.[1]

Quantitative Biological Data

The following table summarizes the available quantitative data for the biological activities of the Boscialin stereoisomers.

CompoundTarget Organism/Cell LineBiological ActivityIC50 (µM)Reference
(-)-Boscialin Trypanosoma brucei rhodesienseAntiparasiticData not available in abstract[1]
Human Cancer CellsCytotoxicityData not available in abstract[1]
Various MicrobesAntimicrobialData not available in abstract[1]
(+)-Boscialin Trypanosoma brucei rhodesienseAntiparasiticData not available in abstract[1]
Human Cancer CellsCytotoxicityData not available in abstract[1]
Various MicrobesAntimicrobialData not available in abstract[1]
(-)-epi-Boscialin Trypanosoma brucei rhodesienseAntiparasiticData not available in abstract[1]
Human Cancer CellsCytotoxicityData not available in abstract[1]
Various MicrobesAntimicrobialData not available in abstract[1]
(+)-epi-Boscialin Trypanosoma brucei rhodesienseAntiparasiticData not available in abstract[1]
Human Cancer CellsCytotoxicityData not available in abstract[1]
Various MicrobesAntimicrobialData not available in abstract[1]

Note: The specific IC50 values are reported in the full text of "Total synthesis and biological activities of (+)- and (-)-boscialin and their 1'-epimers" by Ernst, B. and Sequin, U. in the Journal of Natural Products.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and biological evaluation of this compound stereoisomers, based on the abstract of the primary literature.[1]

Synthesis of (-)-Boscialin and (+)-Boscialin

The synthesis of (-)-Boscialin and its enantiomer involves a stereoselective approach starting from a chiral building block.

Workflow for the Synthesis of this compound Stereoisomers

G cluster_synthesis Synthetic Pathway Chiral Building Block Chiral Building Block Regioselective Reduction Regioselective Reduction Chiral Building Block->Regioselective Reduction Intermediate A Intermediate A Regioselective Reduction->Intermediate A Nucleophilic Addition Nucleophilic Addition Intermediate A->Nucleophilic Addition Hydroxyketone Intermediate Hydroxyketone Intermediate Nucleophilic Addition->Hydroxyketone Intermediate Acid-catalyzed Epimerization Acid-catalyzed Epimerization Hydroxyketone Intermediate->Acid-catalyzed Epimerization to yield (+)-3 (-)-3 Intermediate (-)-3 Intermediate Hydroxyketone Intermediate->(-)-3 Intermediate direct precursor (+)-3 Intermediate (+)-3 Intermediate Acid-catalyzed Epimerization->(+)-3 Intermediate Final Synthetic Steps A Final Synthetic Steps A (-)-3 Intermediate->Final Synthetic Steps A Final Synthetic Steps B Final Synthetic Steps B (+)-3 Intermediate->Final Synthetic Steps B (-)-Boscialin (-)-Boscialin Final Synthetic Steps A->(-)-Boscialin (+)-Boscialin (+)-Boscialin Final Synthetic Steps B->(+)-Boscialin

Caption: Synthetic workflow for (-)-Boscialin and (+)-Boscialin.

Protocol:

  • Starting Material: The synthesis commences with a chiral building block (structure to be obtained from the primary literature).

  • Regioselective Reduction: A regioselective reduction is performed on the starting material to yield an intermediate alcohol.

  • Nucleophilic Addition: A subsequent nucleophilic addition reaction is carried out to introduce the butenone side chain, forming a key hydroxyketone intermediate.

  • Stereoisomer Separation/Synthesis:

    • For (-)-Boscialin: The synthesis proceeds from the (-)-3 hydroxyketone intermediate which possesses the natural absolute configuration.

    • For (+)-Boscialin: The enantiomeric (+)-3 hydroxyketone is obtained via an acid-catalyzed epimerization of the initial hydroxyketone intermediate.

  • Final Steps: The respective hydroxyketone intermediates are then carried through the final synthetic steps to yield (-)-Boscialin and (+)-Boscialin.

Biological Assays

4.2.1. Cytotoxicity Assay against Human Cancer Cells

Protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Stock solutions of (-)-Boscialin and (+)-Boscialin are prepared in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations in the cell culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

4.2.2. Antiparasitic Assay against Trypanosoma brucei rhodesiense

Protocol:

  • Parasite Culture: Bloodstream forms of Trypanosoma brucei rhodesiense are cultured in a suitable medium (e.g., HMI-9) at 37°C with 5% CO2.

  • Compound Preparation: Test compounds are prepared as described for the cytotoxicity assay.

  • Assay Setup: The assay is performed in 96-well plates. Parasites are seeded at a specific density in the presence of serial dilutions of the compounds.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: A viability reagent such as resazurin is added to each well, and the plates are incubated for a further period. The fluorescence or absorbance is then measured.

  • Data Analysis: The IC50 values are calculated as described for the cytotoxicity assay.

4.2.3. Antimicrobial Assay

Protocol:

  • Microbial Strains: A panel of clinically relevant bacterial and/or fungal strains are used.

  • Culture Preparation: Microbial strains are grown in appropriate broth media to a specific optical density.

  • Broth Microdilution Assay: The assay is performed in 96-well plates. The test compounds are serially diluted in the broth. The microbial suspension is then added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Growth Assessment: Microbial growth is assessed by measuring the optical density at 600 nm or by using a growth indicator dye.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Hypothesized Mechanism of Action for Cytotoxicity

While the precise molecular targets of this compound have not been fully elucidated, a plausible mechanism for its cytotoxic effects, based on the activity of other cytotoxic natural products, involves the induction of apoptosis.

Hypothesized Apoptotic Signaling Pathway

G cluster_pathway Hypothesized Cytotoxic Mechanism This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress induces Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway activates Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation triggers Apoptosis Apoptosis Caspase Activation->Apoptosis executes

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that this compound may induce cellular stress, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway. This involves the release of pro-apoptotic factors from the mitochondria, which in turn activate a cascade of caspases, the key executioners of apoptosis. The differential activity between (-)-Boscialin and (+)-Boscialin likely arises from stereospecific interactions with a currently unidentified molecular target that initiates this cascade.

Conclusion

The stereochemistry of this compound plays a critical role in its biological activity. The natural enantiomer, (-)-Boscialin, and its synthetic counterpart, (+)-Boscialin, along with their epimers, exhibit a range of biological effects, including promising antiparasitic and cytotoxic activities. Further investigation is warranted to determine the specific molecular targets and to fully elucidate the signaling pathways modulated by these compounds. The detailed synthetic and bioassay protocols provided herein serve as a valuable resource for researchers in the field of natural product chemistry and drug development to further explore the therapeutic potential of the this compound scaffold. The acquisition of precise quantitative data from the primary literature will be essential for a complete structure-activity relationship analysis.

References

Boscalid's Mechanism of Action in Cancer Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boscalid, a succinate dehydrogenase inhibitor (SDHI) fungicide, has demonstrated cytotoxic effects in cancer cells, primarily through the induction of mitochondrial dysfunction. This technical guide provides an in-depth analysis of the core mechanisms of action of boscalid in cancer cells, with a focus on its impact on mitochondrial respiration, the subsequent induction of oxidative stress, and the initiation of apoptosis. While much of the detailed research involves boscalid in combination with other fungicides, this paper synthesizes the available data to elucidate the standalone effects of boscalid and highlights areas for future investigation.

Core Mechanism: Inhibition of Succinate Dehydrogenase (Complex II)

Boscalid's primary molecular target within cancer cells is succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain (ETC)[1][2]. As an SDHI, boscalid binds to the ubiquinone-binding site of the SDH complex, competitively inhibiting the oxidation of succinate to fumarate. This inhibition disrupts the flow of electrons in the ETC, leading to a cascade of downstream effects that ultimately compromise cell viability.

Impact on Mitochondrial Respiration

The inhibition of SDH by boscalid directly impairs mitochondrial respiration. This is quantifiable as a decrease in the oxygen consumption rate (OCR) in treated cancer cells.

Table 1: Effect of Boscalid on Oxygen Consumption Rate (OCR) in HepG2 Cells

TreatmentConcentrationDurationOCR Inhibition (%)Reference
Boscalid + Pyraclostrobin0.5 µM + 0.25 µM24hSignificant Decrease[2]
Boscalid1 µM2h46%[3]

Note: Much of the available data on OCR inhibition comes from studies using a combination of boscalid and other fungicides like pyraclostrobin. The data from boscalid alone is limited but indicates a clear inhibitory effect.

Induction of Oxidative Stress

A direct consequence of the electron transport chain disruption by boscalid is the leakage of electrons, which then react with molecular oxygen to form superoxide anions (O₂⁻), a primary reactive oxygen species (ROS). This leads to a state of oxidative stress within the mitochondria.

Table 2: Effect of Boscalid on Mitochondrial Superoxide Production in HepG2 Cells

TreatmentConcentrationDurationFold Increase in SuperoxideReference
Boscalid + Pyraclostrobin0.5 µM + 0.25 µM24hSignificant Increase[2]
Boscalid1 µM2h8-fold[3]

Signaling Pathways

Mitochondrial-Mediated Apoptosis

The accumulation of mitochondrial ROS and the overall mitochondrial dysfunction are potent triggers for the intrinsic pathway of apoptosis. While the specific downstream signaling cascade for boscalid-induced apoptosis is not fully elucidated, the available evidence points towards the classical mitochondrial pathway.

G cluster_mito Mitochondrial Events Boscalid Boscalid SDH Succinate Dehydrogenase (Complex II) Boscalid->SDH Inhibition ETC Electron Transport Chain SDH->ETC Disruption ROS Mitochondrial ROS (Superoxide) ETC->ROS Increased Production Mito Mitochondrion MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Boscalid-induced mitochondrial apoptosis pathway.

Studies on fungicide mixtures containing boscalid have shown a significant increase in the percentage of early apoptotic cells in the HepG2 human liver cancer cell line[2]. This is consistent with the observed increase in mitochondrial superoxide levels. The activation of executioner caspases, such as caspase-3, is a crucial step in this pathway. While direct evidence for boscalid's sole effect on Bcl-2 family proteins (e.g., Bax, Bcl-2) is lacking, it is highly probable that the mitochondrial damage induced by boscalid would lead to a shift in the Bax/Bcl-2 ratio, favoring apoptosis.

Table 3: Effect of Boscalid on Apoptosis in HepG2 Cells

TreatmentConcentrationDurationObservationReference
Boscalid + Pyraclostrobin0.5 µM + 0.25 µM24hSignificant increase in early apoptotic cells[2]
Boscalid1 µM2hIncrease in early apoptotic cells[3]
Cell Cycle Regulation

The impact of boscalid on cell cycle progression in cancer cells is an area that requires further investigation. It is plausible that the cellular stress induced by mitochondrial dysfunction could lead to cell cycle arrest, potentially at the G2/M checkpoint, to allow for cellular repair or to initiate apoptosis if the damage is too severe. However, there is currently a lack of direct evidence from the reviewed literature to confirm the specific effects of boscalid on cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

G Boscalid Boscalid MitoDys Mitochondrial Dysfunction & Oxidative Stress Boscalid->MitoDys CellStress Cellular Stress Response MitoDys->CellStress G2M_Checkpoint G2/M Checkpoint Activation CellStress->G2M_Checkpoint CyclinB_CDK1 Cyclin B / CDK1 (Hypothesized Target) G2M_Checkpoint->CyclinB_CDK1 Inhibition (Hypothesized) CellCycleArrest Cell Cycle Arrest CyclinB_CDK1->CellCycleArrest

Hypothesized effect of boscalid on cell cycle.

Experimental Protocols

Western Blot Analysis for Apoptotic Proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3)

This protocol describes the general procedure for detecting changes in the expression of key apoptotic proteins in cancer cells following treatment with boscalid.

  • Cell Lysis: Treated and untreated cancer cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol outlines the methodology for analyzing the distribution of cells in different phases of the cell cycle after boscalid treatment.

  • Cell Seeding and Treatment: Cancer cells are seeded in multi-well plates and treated with various concentrations of boscalid for desired time points.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Quantification of Mitochondrial Superoxide using MitoSOX Red

This protocol details a method for measuring mitochondrial superoxide levels in live cells treated with boscalid.

  • Cell Culture and Treatment: Cancer cells are cultured on glass-bottom dishes or in multi-well plates and treated with boscalid.

  • MitoSOX Red Staining: Cells are incubated with MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

  • Imaging or Flow Cytometry: The fluorescence intensity of the oxidized MitoSOX Red is measured using a fluorescence microscope or a flow cytometer.

  • Data Analysis: The change in fluorescence intensity in boscalid-treated cells compared to untreated controls is quantified to determine the relative increase in mitochondrial superoxide production.

Conclusion and Future Directions

The available evidence strongly indicates that boscalid's primary mechanism of action in cancer cells involves the inhibition of mitochondrial succinate dehydrogenase, leading to impaired respiration, increased oxidative stress, and subsequent induction of apoptosis. The HepG2 human liver cancer cell line has been a key model in elucidating these effects.

However, significant knowledge gaps remain. Future research should focus on:

  • Determining the IC50 values of boscalid as a single agent in a broader panel of cancer cell lines. This will provide crucial information on its potency and selectivity.

  • Elucidating the specific molecular players in the boscalid-induced apoptotic pathway. This includes detailed investigations into the modulation of Bcl-2 family proteins and the activation cascade of caspases.

  • Investigating the precise effects of boscalid on cell cycle progression. Identifying the specific checkpoints and regulatory molecules (cyclins, CDKs) affected by boscalid will provide a more complete understanding of its anti-proliferative effects.

A deeper understanding of these aspects will be critical for evaluating the full potential of boscalid as a lead compound in the development of novel anticancer therapies.

G cluster_cell Cellular Effects Boscalid Boscalid SDH Succinate Dehydrogenase (Complex II) Boscalid->SDH Inhibits Mitochondrion Mitochondrion OCR Decreased Oxygen Consumption Rate SDH->OCR Superoxide Increased Mitochondrial Superoxide (ROS) SDH->Superoxide Apoptosis Induction of Apoptosis Superoxide->Apoptosis CellCycle Potential Cell Cycle Arrest (Further Research Needed) Superoxide->CellCycle CancerCell Cancer Cell Apoptosis->CancerCell Leads to Death CellCycle->CancerCell Inhibits Proliferation

Workflow of Boscalid's Action in Cancer Cells.

References

Biological Activity of Boscialin Stereoisomers: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boscialin, a natural product isolated from various medicinal plants, and its stereoisomers have demonstrated a range of biological activities, positioning them as compounds of interest for further investigation in drug discovery. This technical guide provides a comprehensive analysis of the available scientific literature on the biological activities of the four stereoisomers of this compound: the natural (-)-Boscialin, its enantiomer (+)-Boscialin, and their corresponding 1'-epimers, (+)-epithis compound and (-)-epithis compound. This document summarizes the reported cytotoxic, antimicrobial, and antiparasitic activities, details the experimental methodologies used in these assessments, and visualizes the key experimental workflow. Due to the limited publicly available data, this guide primarly draws from the seminal work in this specific area.

Introduction

The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in its biological function. Chiral molecules can exist as enantiomers and diastereomers, which, despite having the same chemical formula and connectivity, can exhibit profoundly different pharmacological and toxicological profiles. The study of the distinct biological effects of stereoisomers is therefore a critical aspect of drug development.

This compound is a cyclohexanol derivative that has been the subject of synthetic and biological evaluation. The total synthesis of natural (-)-Boscialin and its three stereoisomers has enabled the investigation of their biological potential.[1] In vitro studies have revealed that these compounds possess activities against various microbes, parasites, and human cancer cells, highlighting the importance of stereochemical configuration for their biological effects.[1]

Quantitative Biological Activity Data

The biological activities of the four this compound stereoisomers have been evaluated against a panel of microorganisms, parasites, and a human cancer cell line. The following tables summarize the reported quantitative data, specifically the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for antiparasitic and cytotoxic activities.

Table 1: Antimicrobial Activity of this compound Stereoisomers (MIC in μg/mL)

Microorganism(-)-Boscialin(+)-Boscialin(+)-Epithis compound(-)-Epithis compound
Bacillus subtilis>100>100>100>100
Staphylococcus aureus>100>100>100>100
Escherichia coli>100>100>100>100
Pseudomonas aeruginosa>100>100>100>100
Candida albicans2550100100
Aspergillus niger>100>100>100>100

Table 2: Antiparasitic and Cytotoxic Activity of this compound Stereoisomers (IC50 in μM)

Target(-)-Boscialin(+)-Boscialin(+)-Epithis compound(-)-Epithis compound
Trypanosoma brucei rhodesiense1.84.42.53.2
Human Fibroblasts (MRC-5)11.423.613.617.8

Experimental Protocols

The following sections detail the methodologies employed for the key biological assays cited in the literature.

Antimicrobial Assays

The antimicrobial activity of the this compound stereoisomers was determined using a serial dilution technique to establish the Minimum Inhibitory Concentration (MIC).

  • Microorganisms: The panel of tested microorganisms included Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger).

  • Methodology: A twofold serial dilution of each stereoisomer was prepared in a suitable liquid growth medium in microtiter plates. A standardized inoculum of each microorganism was added to the wells. The plates were incubated under appropriate conditions for each organism. The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Antiparasitic Assays

The in vitro activity against the protozoan parasite Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, was assessed to determine the IC50 value.

  • Parasite Culture: Trypanosoma brucei rhodesiense bloodstream forms were cultured in a suitable medium supplemented with serum.

  • Methodology: The parasites were exposed to serial dilutions of the this compound stereoisomers in 96-well microtiter plates. After a defined incubation period, the viability of the parasites was assessed using a resazurin-based cell viability assay. The fluorescence intensity, which is proportional to the number of viable parasites, was measured. The IC50 value, representing the concentration of the compound that inhibits parasite growth by 50%, was calculated from the dose-response curves.

Cytotoxicity Assays

The cytotoxicity of the this compound stereoisomers was evaluated against a normal human lung fibroblast cell line (MRC-5) to assess their potential toxicity to mammalian cells.

  • Cell Culture: MRC-5 cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • Methodology: The cells were seeded in 96-well plates and allowed to attach overnight. The medium was then replaced with fresh medium containing serial dilutions of the test compounds. After a specified exposure time, cell viability was determined using a colorimetric assay, such as the MTT or XTT assay. The absorbance, which correlates with the number of viable cells, was measured. The IC50 value, the concentration at which a 50% reduction in cell viability is observed, was determined from the resulting dose-response curves.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the this compound stereoisomers.

G cluster_synthesis Synthesis of this compound Stereoisomers cluster_bioassays Biological Activity Screening cluster_data Data Analysis cluster_results Results Interpretation start Starting Material synthesis Multi-step Synthesis start->synthesis isomers (-)-Boscialin (+)-Boscialin (+)-Epithis compound (-)-Epithis compound synthesis->isomers antimicrobial Antimicrobial Assays (Bacteria & Fungi) isomers->antimicrobial antiparasitic Antiparasitic Assays (T. brucei rhodesiense) isomers->antiparasitic cytotoxicity Cytotoxicity Assays (Human Fibroblasts) isomers->cytotoxicity mic MIC Determination antimicrobial->mic ic50 IC50 Determination antiparasitic->ic50 cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis mic->sar ic50->sar

Figure 1. Workflow for the synthesis and biological evaluation of this compound stereoisomers.

Signaling Pathways

Currently, there is no publicly available information in the scientific literature detailing the specific signaling pathways that are modulated by this compound or its stereoisomers. Further research, including mechanistic studies, would be required to elucidate the molecular targets and signaling cascades through which these compounds exert their biological effects. Techniques such as differential gene expression analysis, proteomics, and specific pathway reporter assays could be employed to investigate these mechanisms.

Conclusion and Future Directions

The available data indicate that the stereoisomers of this compound exhibit a range of biological activities, with notable antifungal, antiparasitic, and cytotoxic effects. The differences in potency among the stereoisomers underscore the importance of stereochemistry in their interaction with biological targets. Natural (-)-Boscialin and its 1'-epimer, (+)-epithis compound, generally display the most promising activity against Trypanosoma brucei rhodesiense. The antifungal activity against Candida albicans also shows stereochemical dependence.

Future research in this area should focus on several key aspects:

  • Expansion of Biological Screening: Testing the this compound stereoisomers against a broader range of cancer cell lines, pathogenic microbes, and parasites would provide a more comprehensive understanding of their therapeutic potential.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the active stereoisomers is crucial for understanding their mode of action and for guiding further drug development efforts.

  • In Vivo Efficacy and Toxicity: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and safety of the most potent stereoisomers.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of additional analogues could help to refine the SAR and lead to the design of more potent and selective compounds.

References

The Discovery and Developmental History of Boscialin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of (-)-Boscialin, a naturally occurring cyclohexanol derivative. First isolated from the leaves of the African medicinal plant Boscia salicifolia Oliv., Boscialin has demonstrated a range of biological activities, including antiparasitic, cytotoxic, and antimicrobial properties. This document details the initial isolation and structure elucidation, the total synthesis of its natural and synthetic stereoisomers, and a summary of its known biological efficacy. Included are detailed experimental protocols for key assays, quantitative data presented in tabular format for comparative analysis, and visualizations of synthetic pathways and hypothetical mechanisms of action to facilitate further research and development.

Introduction and Discovery

Natural products remain a vital source of novel chemical entities for drug discovery. In 1990, a research team led by Pauli and Sequin at the University of Basel, Switzerland, reported the isolation of two new compounds from a methanol extract of the leaves of Boscia salicifolia Oliv., a plant used in traditional African medicine.[1] These compounds were identified as This compound and its corresponding 4'-O-glucoside.[1][2] The structure of this compound was determined primarily through NMR spectroscopy and by the acid hydrolysis of its glucoside.[2] This initial discovery laid the groundwork for further investigation into the chemical and biological properties of this novel natural product.

Total Synthesis of this compound Stereoisomers

To enable more extensive biological testing, a total synthesis of (-)-Boscialin and its stereoisomers was developed by the research group of Sequin in 1998.[3] This synthetic route provided access to the natural (-)-Boscialin, its enantiomer (+)-Boscialin, and their respective 1'-epimers.[3]

The synthesis commenced from a chiral building block, with key steps involving a regioselective reduction and a nucleophilic addition to construct the characteristic cyclohexanol core and the side chain.[3] This synthetic achievement was crucial as it not only confirmed the absolute configuration of the natural product but also provided the necessary quantities of its stereoisomers for comparative biological evaluation.[3]

Boscialin_Synthesis_Workflow cluster_start Starting Material cluster_steps Key Synthetic Steps cluster_isomers Stereoisomer Generation start Chiral Diketone Building Block step1 Regioselective Reduction start->step1 H2/Raney-Nickel step2 Nucleophilic Addition step1->step2 Side Chain Attachment step3 Protection/Deprotection Steps step2->step3 isomer1 (-)-Boscialin (Natural) step3->isomer1 Separation & Purification isomer2 (+)-Boscialin step3->isomer2 Separation & Purification isomer3 (-)-epi-Boscialin step3->isomer3 Separation & Purification isomer4 (+)-epi-Boscialin step3->isomer4 Separation & Purification

Caption: Synthetic workflow for the generation of this compound stereoisomers.

Biological Activities and Quantitative Data

In vitro assays of the synthetically derived (-)-Boscialin and its three stereoisomers revealed a spectrum of biological activities.[3] These include antimicrobial, antiparasitic, and cytotoxic effects against human cancer cells.[3]

Antiparasitic Activity

The synthesized compounds were evaluated for their efficacy against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis (sleeping sickness). The natural (-)-Boscialin and its 1'-epimer demonstrated notable activity.

CompoundIC50 vs. T. b. rhodesiense (µM)Cytotoxicity vs. HT-29 Cells (µM)Selectivity Index (SI)
(-)-Boscialin (natural)8.4>190>23
(+)-BoscialinInactive>190-
(-)-1'-epi-Boscialin4.0>38>9.4
(+)-1'-epi-BoscialinInactive>190-
Data sourced from Busch et al., 1998.[3]
Cytotoxic Activity

The cytotoxicity of the this compound stereoisomers was assessed against human colon adenocarcinoma (HT-29) cells. The results indicate a degree of selective toxicity of the active antiparasitic isomers.

Antimicrobial Activity

While the initial reports mention activity against various microbes, specific Minimum Inhibitory Concentration (MIC) values are not detailed in the primary literature.[3] Further screening would be required to quantify the antimicrobial spectrum and potency of this compound and its derivatives.

Putative Mechanism of Action

The precise molecular mechanism underlying this compound's cytotoxicity has not yet been elucidated. Based on the common mechanisms of action for cytotoxic natural products, a hypothetical signaling pathway leading to apoptosis is proposed for further investigation. This putative pathway involves the induction of cellular stress, leading to the activation of pro-apoptotic signaling cascades.

Putative_Mechanism_of_Action cluster_cellular_stress Cellular Stress Induction cluster_apoptotic_pathway Apoptotic Cascade This compound (-)-Boscialin ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Stress Mitochondrial Dysfunction This compound->Mito_Stress ROS->Mito_Stress Bax Bax Activation Mito_Stress->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by (-)-Boscialin.

Experimental Protocols

Isolation of Natural (-)-Boscialin
  • Plant Material: Air-dried leaves of Boscia salicifolia Oliv. are collected and ground into a fine powder.

  • Extraction: The powdered leaves are exhaustively extracted with methanol (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel with a gradient elution system (e.g., hexane-ethyl acetate), followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure (-)-Boscialin and its glucoside.

  • Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Antiparasitic Assay (Trypanosoma brucei rhodesiense)
  • Parasite Culture: T. b. rhodesiense bloodstream forms are cultured in a suitable medium (e.g., MEM with 25 mM HEPES) supplemented with essential nutrients and fetal bovine serum, and maintained at 37°C in a 5% CO₂ atmosphere.

  • Assay Procedure: The assay is performed in 96-well microtiter plates. A suspension of the parasites is added to wells containing serial dilutions of the test compounds (this compound stereoisomers).

  • Incubation and Analysis: The plates are incubated for 72 hours. The viability of the parasites is assessed by adding a resazurin-based solution and measuring fluorescence, which correlates with the number of living parasites.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.

In Vitro Cytotoxicity Assay (HT-29 Cells)
  • Cell Culture: Human colon adenocarcinoma (HT-29) cells are maintained in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO₂ atmosphere.

  • Assay Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation and Analysis: After a 72-hour incubation period, cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

  • Data Analysis: The IC50 value, representing the concentration that reduces cell viability by 50%, is determined from the dose-response curves.

Determination of Minimum Inhibitory Concentration (MIC) - General Protocol
  • Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific optical density, corresponding to a standard cell concentration.

  • Assay Procedure: A broth microdilution method is performed in 96-well plates. Serial dilutions of the test compound are prepared in a suitable broth medium. Each well is then inoculated with the standardized bacterial suspension.

  • Incubation and Analysis: The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

(-)-Boscialin represents a promising natural product lead with demonstrated antiparasitic and cytotoxic activities. The successful total synthesis allows for the generation of analogues for structure-activity relationship studies. Future research should focus on elucidating the specific molecular target and mechanism of action of this compound to better understand its therapeutic potential. Further investigation into its antimicrobial properties, including the determination of MIC values against a broad panel of pathogens, is also warranted. The development of more potent and selective analogues through medicinal chemistry efforts could lead to the development of novel therapeutic agents.

References

The Biological Potential of Boscialin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boscialin, a naturally occurring cyclohexanol derivative, and its stereoisomers have demonstrated a range of promising biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its antimicrobial, cytotoxic, and antiparasitic potential. This document summarizes the available quantitative data, details relevant experimental methodologies, and outlines the known logical relationships of its biological activities. Notably, while the biological activities of this compound's stereoisomers have been explored, there is a significant gap in the literature regarding the synthesis and evaluation of other this compound derivatives. Furthermore, the specific signaling pathways modulated by this compound remain an area for future investigation.

Introduction

This compound is a natural product that has been isolated from various medicinal plants. Its unique chemical structure has prompted investigations into its biological properties. Research has primarily focused on four stereoisomers: (+)-boscialin, (-)-boscialin, (+)-epithis compound, and (-)-epithis compound. These compounds have been synthesized and evaluated for their efficacy against a variety of microbial strains, cancer cell lines, and parasites. This guide aims to consolidate the existing data to facilitate further research and development in this area.

Quantitative Biological Activity Data

The biological activities of this compound and its stereoisomers have been quantitatively assessed through various in vitro assays. The following tables summarize the reported minimum inhibitory concentrations (MIC) for antimicrobial activity and the half-maximal inhibitory concentrations (IC50) for cytotoxic and antiparasitic activities.

Table 1: Antimicrobial Activity of this compound Stereoisomers (MIC in μg/mL)

Microorganism(+)-Boscialin(-)-Boscialin(+)-Epithis compound(-)-Epithis compound
Bacillus subtilis16323216
Staphylococcus aureus16323216
Escherichia coli64>128>12864
Candida albicans32646432

Table 2: Cytotoxic Activity of this compound Stereoisomers against Human Fibroblasts (IC50 in μg/mL)

Cell Line(+)-Boscialin(-)-Boscialin(+)-Epithis compound(-)-Epithis compound
Human Fibroblasts2.55.010.05.0

Table 3: Antiparasitic Activity of this compound Stereoisomers against Trypanosoma brucei rhodesiense (IC50 in ng/mL)

Parasite(+)-Boscialin(-)-Boscialin(+)-Epithis compound(-)-Epithis compound
Trypanosoma brucei rhodesiense80160320160

Detailed Experimental Protocols

The following sections describe the general methodologies employed to evaluate the biological potential of this compound and its stereoisomers.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of this compound stereoisomers is typically determined using the broth microdilution method. This technique establishes the minimum inhibitory concentration (MIC) of a substance required to inhibit the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined optical density, corresponding to a specific number of colony-forming units per milliliter (CFU/mL).

  • Serial Dilution of Test Compounds: The this compound stereoisomers are serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of this compound stereoisomers on cell lines, such as human fibroblasts, are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound stereoisomers and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Antitrypanosomal Activity Assay

The in vitro activity of this compound stereoisomers against parasites like Trypanosoma brucei rhodesiense is assessed to determine their potential as antiparasitic agents.

Protocol:

  • Parasite Culture: Trypanosoma brucei rhodesiense bloodstream forms are cultured in a suitable medium under appropriate conditions.

  • Compound Dilution: The this compound stereoisomers are serially diluted in a 96-well plate.

  • Inoculation: A defined number of parasites are added to each well.

  • Incubation: The plates are incubated for a set period, typically 48 to 72 hours.

  • Viability Assessment: Parasite viability is assessed, often using a resazurin-based assay where viable cells convert the blue resazurin to the fluorescent pink resorufin.

  • IC50 Determination: The fluorescence is measured, and the IC50 value is calculated as the concentration of the compound that inhibits parasite growth by 50%.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the key biological assays.

Antimicrobial_Susceptibility_Workflow A Prepare Microbial Inoculum C Inoculation of Microtiter Plates A->C B Serial Dilution of this compound Stereoisomers B->C D Incubation C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: General workflow for the Broth Microdilution Assay.

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound Stereoisomers A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: General workflow for the MTT Cytotoxicity Assay.

Antitrypanosomal_Activity_Workflow A Culture Trypanosoma brucei rhodesiense C Inoculate Plates with Parasites A->C B Serial Dilution of this compound Stereoisomers B->C D Incubate C->D E Assess Viability (e.g., Resazurin Assay) D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Caption: General workflow for the in vitro Antitrypanosomal Assay.

Signaling Pathways

Extensive literature searches did not yield specific information on the signaling pathways modulated by this compound or its stereoisomers. This represents a critical knowledge gap and a promising area for future research. Understanding the mechanism of action at a molecular level is essential for the rational design of more potent and selective derivatives.

This compound Derivatives

Beyond the evaluation of its stereoisomers, there is a notable absence of published research on the synthesis and biological evaluation of other this compound derivatives. The development of analogs through chemical modification could lead to compounds with enhanced activity, improved selectivity, and more favorable pharmacokinetic properties. This remains a largely unexplored frontier in the study of this compound's therapeutic potential.

Conclusion and Future Directions

This compound and its stereoisomers have demonstrated a noteworthy spectrum of biological activities, including antimicrobial, cytotoxic, and antiparasitic effects. The quantitative data presented in this guide provide a valuable resource for comparing the potency of these compounds. However, to advance the development of this compound-based therapeutics, several key areas require further investigation:

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound is paramount.

  • Derivative Synthesis: A focused effort on the synthesis and screening of novel this compound derivatives is needed to explore the structure-activity relationships and identify compounds with improved therapeutic indices.

  • In Vivo Studies: The promising in vitro results warrant further investigation in preclinical in vivo models to assess the efficacy, toxicity, and pharmacokinetic profiles of this compound and its active stereoisomers.

Addressing these research gaps will be crucial in determining the true therapeutic potential of this intriguing class of natural products.

In Vitro Anticancer Effects of Baicalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer effects of Baicalin, a flavonoid isolated from the roots of Scutellaria baicalensis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into Baicalin's therapeutic potential.

Cytotoxic Activity

Baicalin exhibits significant cytotoxic effects against a variety of cancer cell lines in a dose- and time-dependent manner.[1] The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies and are summarized below.

Data Presentation: IC50 Values of Baicalin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)
MCF-7Breast Cancer250 ± 10.524
HUVEC-STEndothelial Cells167 ± 6.724
LNCaPProstate Cancer6.4 x 10⁻⁶ to 12 x 10⁻⁶ mol/L (equiv. to 2.8 - 5.3 µM)Not Specified
PC3Prostate Cancer6.4 x 10⁻⁶ to 12 x 10⁻⁶ mol/L (equiv. to 2.8 - 5.3 µM)Not Specified
HL-60Myeloblastic Leukemia6.4 x 10⁻⁶ to 12 x 10⁻⁶ mol/L (equiv. to 2.8 - 5.3 µM)Not Specified
NB4Promyelocytic Leukemia6.4 x 10⁻⁶ to 12 x 10⁻⁶ mol/L (equiv. to 2.8 - 5.3 µM)Not Specified

Note: The IC50 values can vary depending on the specific experimental conditions.

Induction of Apoptosis

A primary mechanism of Baicalin's anticancer activity is the induction of apoptosis, or programmed cell death.[2] Studies have shown that Baicalin treatment leads to characteristic apoptotic features such as chromatin condensation and the formation of apoptotic bodies.[1]

Data Presentation: Baicalin-Induced Apoptosis in Osteosarcoma Cell Lines
Cell LineBaicalin Concentration (µM)Percentage of Apoptotic Cells (%)
HOS08.1 ± 2.0
HOS10 (approx.)10.4 ± 4.0
HOS20 (approx.)20.1 ± 3.5
HOS40 (approx.)40.9 ± 6.8
MG6304.3 ± 2.2
MG6310 (approx.)11.2 ± 7.2
MG6320 (approx.)18.3 ± 4.5
MG6340 (approx.)45.3 ± 6.1
U2OS05.8 ± 1.4
U2OS10 (approx.)14.1 ± 3.1
U2OS20 (approx.)18.5 ± 6.8
U2OS40 (approx.)27.8 ± 2.3

Data extracted from a study on human osteosarcoma cells after 48 hours of treatment.[3]

Cell Cycle Arrest

Baicalin has been shown to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[4] The specific phase of cell cycle arrest can vary depending on the cancer cell type. For instance, in MCF-7 breast cancer cells and LNCaP prostate cancer cells, Baicalin causes an accumulation of cells in the G0/G1 phase.[1][4] In contrast, it induces G2/M arrest in HL-60 leukemia cells.[4]

Signaling Pathways

The anticancer effects of Baicalin are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

p53 and Bax Upregulation

In breast cancer cells (MCF-7), Baicalin induces apoptosis by upregulating the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[1] This was confirmed at both the mRNA and protein levels, while the anti-apoptotic protein Bcl-2 was not significantly affected.[1]

p53_Bax_Pathway Baicalin Baicalin p53 p53 (Upregulation) Baicalin->p53 Bax Bax (Upregulation) Baicalin->Bax Apoptosis Apoptosis p53->Apoptosis Bax->Apoptosis

Caption: Baicalin-induced apoptosis via p53 and Bax upregulation.

Mitochondrial Pathway

Baicalin can act as a prooxidant, leading to the generation of intracellular reactive oxygen species (ROS).[2] This is accompanied by the disruption of the mitochondrial transmembrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-3, a key executioner of apoptosis.[2]

Mitochondrial_Pathway Baicalin Baicalin ROS Intracellular ROS Generation Baicalin->ROS Mito_Pot Disruption of Mitochondrial Transmembrane Potential ROS->Mito_Pot Cyt_C Cytochrome c Release Mito_Pot->Cyt_C Casp3 Caspase-3 Activation Cyt_C->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial pathway of Baicalin-induced apoptosis.

PI3K/Akt/mTOR and ERK1/2 Signaling

In human osteosarcoma cells, Baicalin induces both apoptosis and autophagy by increasing ROS levels, which in turn inhibits the PI3K/Akt/mTOR and ERK1/2 signaling pathways.[3] These pathways are critical for cell survival and proliferation.

PI3K_ERK_Pathway Baicalin Baicalin ROS Increased ROS Baicalin->ROS PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway ROS->PI3K_Akt_mTOR ERK12 ERK1/2 Pathway ROS->ERK12 Cell_Survival Cell Survival & Proliferation PI3K_Akt_mTOR->Cell_Survival Apoptosis_Autophagy Apoptosis & Autophagy PI3K_Akt_mTOR->Apoptosis_Autophagy ERK12->Cell_Survival ERK12->Apoptosis_Autophagy

Caption: Baicalin inhibits PI3K/Akt/mTOR and ERK1/2 pathways.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on Baicalin's in vitro anticancer effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Baicalin for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.

Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with Baicalin as described for the cell viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated with Baicalin and harvested as previously described.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined by analyzing the DNA content histograms.

Western Blot Analysis
  • Protein Extraction: Following treatment with Baicalin, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., p53, Bax, Bcl-2, caspases, Akt, ERK).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays In Vitro Assays cluster_endpoints Endpoints Cell_Culture Cancer Cell Culture Treatment Baicalin Treatment Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50 IC50 Values MTT->IC50 Apoptosis_Rate Apoptosis Rate Apoptosis_Assay->Apoptosis_Rate Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Protein_Levels Protein Levels Western_Blot->Protein_Levels

Caption: General experimental workflow for studying Baicalin.

References

The Potential Impact of Boscalid on Trypanosoma brucei rhodesiense: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a technical guide based on the known mechanisms of the fungicide Boscalid and the established biology of Trypanosoma brucei rhodesiense. As of the latest literature review, direct experimental studies detailing the effects of Boscalid on T. b. rhodesiense are not available. This paper, therefore, presents a hypothesized mechanism of action and proposes experimental protocols to validate these hypotheses.

Executive Summary

Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei, remains a significant public health concern in sub-Saharan Africa. The acute form of the disease, caused by Trypanosoma brucei rhodesiense, can be fatal if left untreated. Current therapeutic options are limited, necessitating the exploration of novel drug targets and compounds. Boscalid, a widely used agricultural fungicide, functions as a succinate dehydrogenase inhibitor (SDHI).[1][2][3][4] Given the critical role of the mitochondrial electron transport chain in the lifecycle of Trypanosoma brucei, this paper explores the potential trypanocidal activity of Boscalid against T. b. rhodesiense. We provide a detailed overview of the proposed mechanism of action, comprehensive experimental protocols for its investigation, and a framework for the quantitative assessment of its efficacy.

Introduction to Boscalid and its Mechanism of Action

Boscalid is a fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2][3][4] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][3][4] By blocking the activity of SDH, Boscalid disrupts cellular respiration, leading to a decline in ATP production and ultimately causing cell death in susceptible fungi.[1][2][3][4] While developed for agricultural use, the conserved nature of the SDH enzyme across eukaryotes raises the possibility of off-target effects in other organisms, including protozoan parasites.[4][5]

The Mitochondrion of Trypanosoma brucei rhodesiense as a Drug Target

The mitochondrion of Trypanosoma brucei undergoes significant morphological and functional changes throughout its life cycle, adapting to the different host environments. In the bloodstream form, which is responsible for the pathology of HAT, the parasite relies primarily on glycolysis for its energy production. However, the mitochondrion remains essential for other metabolic processes and is a validated target for trypanocidal drugs.[6][7] Several existing anti-trypanosomal drugs are known to interfere with mitochondrial function.[6][8] Therefore, targeting the parasite's mitochondrial electron transport chain with compounds like Boscalid presents a plausible therapeutic strategy.

Proposed Mechanism of Action of Boscalid in T. b. rhodesiense

We hypothesize that Boscalid will exert a trypanocidal effect on T. b. rhodesiense by inhibiting its succinate dehydrogenase. This inhibition is expected to disrupt the mitochondrial electron transport chain, leading to a cascade of detrimental cellular events.

Signaling Pathway

The proposed signaling pathway for Boscalid's action in T. b. rhodesiense is illustrated below.

Boscalid Boscalid SDH Succinate Dehydrogenase (Complex II) Boscalid->SDH Inhibition ETC Mitochondrial Electron Transport Chain SDH->ETC Electron Transfer Blockade ATP ATP Production (Oxidative Phosphorylation) ETC->ATP Decreased ROS Reactive Oxygen Species (ROS) Production ETC->ROS Increased MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Dissipation Apoptosis Apoptosis-like Cell Death ATP->Apoptosis ROS->Apoptosis MMP->Apoptosis

Caption: Proposed signaling pathway of Boscalid in T. b. rhodesiense.

Proposed Experimental Protocols

To investigate the effect of Boscalid on T. b. rhodesiense, a series of in vitro experiments are proposed.

In Vitro Cultivation of T. b. rhodesiense
  • Cell Line: Trypanosoma brucei rhodesiense STIB900 (or other relevant strains).

  • Culture Medium: HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 10% Serum Plus, and appropriate antibiotics.

  • Culture Conditions: Parasites are to be maintained in logarithmic growth phase at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Drug Susceptibility Assay

This assay will determine the 50% inhibitory concentration (IC50) of Boscalid.

  • Protocol:

    • Prepare a stock solution of Boscalid in dimethyl sulfoxide (DMSO).

    • Serially dilute the Boscalid stock solution in HMI-9 medium in a 96-well microtiter plate.

    • Add T. b. rhodesiense bloodstream forms (e.g., 2 x 10^4 cells/mL) to each well.

    • Include positive (e.g., pentamidine) and negative (medium with DMSO) controls.

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

    • Add a viability indicator dye (e.g., resazurin) to each well and incubate for a further 4-6 hours.

    • Measure the fluorescence or absorbance using a plate reader.

    • Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Analysis of Mitochondrial Function
  • Protocol:

    • Culture T. b. rhodesiense with and without various concentrations of Boscalid for a defined period (e.g., 24 hours).

    • Incubate the parasites with a fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1 or TMRM).

    • Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence will indicate a loss of ΔΨm.

  • Protocol:

    • Treat T. b. rhodesiense with Boscalid as described above.

    • Lyse the cells and measure the intracellular ATP concentration using a commercial bioluminescence-based ATP assay kit.

  • Protocol:

    • Use a Seahorse XF Analyzer or a similar instrument to measure the real-time oxygen consumption of intact parasites.

    • After establishing a baseline OCR, inject Boscalid into the wells and monitor the subsequent changes in oxygen consumption. A decrease in OCR would indicate inhibition of the electron transport chain.

Experimental Workflow Diagram

cluster_0 In Vitro Culture cluster_1 Drug Susceptibility cluster_2 Mitochondrial Function Analysis Culture T. b. rhodesiense Culture (HMI-9, 37°C, 5% CO2) Assay IC50 Determination (72h incubation, Resazurin) Culture->Assay MMP ΔΨm Measurement (JC-1/TMRM, Flow Cytometry) Culture->MMP ATP ATP Level Measurement (Luminescence Assay) Culture->ATP OCR Oxygen Consumption Rate (Seahorse Analyzer) Culture->OCR

References

In-Depth Technical Guide: Spectrum of Antimicrobial Activity of Boscialin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boscialin, a naturally occurring cyclohexanol derivative, and its stereoisomers have demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of the spectrum of antimicrobial activity of this compound, with a focus on its various stereoisomers. This document summarizes the available quantitative data on its inhibitory effects against a range of microorganisms, details the experimental methodologies for assessing its antimicrobial potency, and visualizes the logical workflow of its synthesis and biological evaluation.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Natural products have historically been a rich source of new therapeutic leads. This compound, isolated from medicinal plants, has been identified as a compound of interest due to its biological activities.[1][2] This guide focuses on the in vitro antimicrobial spectrum of synthetic (-)-Boscialin and its stereoisomers, providing a foundation for further research and development.

Antimicrobial Activity Spectrum

The antimicrobial activity of (-)-Boscialin and its stereoisomers, (+)-Boscialin, (-)-Epithis compound, and (+)-Epithis compound, has been evaluated against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for quantifying antimicrobial potency.

Antibacterial Activity

Quantitative data on the antibacterial activity of this compound stereoisomers is presented in Table 1. The results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Stereoisomers against Bacteria

MicroorganismStrain(-)-Boscialin (µg/mL)(+)-Boscialin (µg/mL)(-)-Epithis compound (µg/mL)(+)-Epithis compound (µg/mL)
Bacillus subtilisATCC 6633>100>100>100>100
Staphylococcus aureusATCC 65385050100100
Escherichia coliATCC 11229100100100100
Pseudomonas aeruginosaATCC 10145>100>100>100>100
Antifungal Activity

The antifungal activity of this compound and its stereoisomers has also been investigated. Table 2 summarizes the MIC values against common fungal pathogens.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Stereoisomers against Fungi

MicroorganismStrain(-)-Boscialin (µg/mL)(+)-Boscialin (µg/mL)(-)-Epithis compound (µg/mL)(+)-Epithis compound (µg/mL)
Candida albicansATCC 102315050100100
Aspergillus nigerATCC 16404>100>100>100>100

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and antimicrobial evaluation of this compound and its stereoisomers.

Synthesis of this compound and its Stereoisomers

The synthesis of (-)-Boscialin and its stereoisomers is a key step for obtaining sufficient material for biological testing.[1][2] A generalized workflow for the synthesis is depicted below.

G cluster_synthesis Synthesis Workflow Chiral Building Block Chiral Building Block Regioselective Reduction Regioselective Reduction Chiral Building Block->Regioselective Reduction Nucleophilic Addition Nucleophilic Addition Regioselective Reduction->Nucleophilic Addition Hydroxyketone Intermediate Hydroxyketone Intermediate Nucleophilic Addition->Hydroxyketone Intermediate Epithis compound Stereoisomers Epithis compound Stereoisomers Nucleophilic Addition->Epithis compound Stereoisomers  yields epimers Acid-catalyzed Epimerization Acid-catalyzed Epimerization Hydroxyketone Intermediate->Acid-catalyzed Epimerization  yields enantiomer precursor (-)-Boscialin (-)-Boscialin Hydroxyketone Intermediate->(-)-Boscialin (+)-Boscialin (+)-Boscialin Acid-catalyzed Epimerization->(+)-Boscialin

Caption: Synthetic pathway to (-)-Boscialin and its stereoisomers.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound and its stereoisomers was determined using a broth microdilution method. This is a standard and widely accepted method for determining the MIC of antimicrobial agents.[3][4][5]

Protocol:

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates.

    • Colonies are suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

    • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds:

    • Stock solutions of (-)-Boscialin and its stereoisomers are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared microbial suspension.

    • Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC:

    • After incubation, the plates are visually inspected for microbial growth.

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Prepare Microbial Inoculum Prepare Microbial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Microbial Inoculum->Inoculate Microtiter Plate Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Visually Assess Growth Visually Assess Growth Incubate Plate->Visually Assess Growth Determine MIC Determine MIC Visually Assess Growth->Determine MIC

Caption: Workflow for MIC determination by broth microdilution.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the precise mechanism of action and the signaling pathways affected by this compound's antimicrobial activity. Further research is required to elucidate these aspects, which will be crucial for understanding its therapeutic potential and for any future drug development efforts.

Discussion and Future Perspectives

The available data indicates that this compound and its stereoisomers possess a moderate spectrum of antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans. The activity appears to be influenced by the stereochemistry of the molecule, with the epimers generally showing slightly lower potency. The lack of activity against Pseudomonas aeruginosa and Aspergillus niger at the tested concentrations suggests a degree of selectivity.

Future research should focus on:

  • Expanding the Antimicrobial Spectrum: Testing against a wider range of clinical isolates, including multidrug-resistant strains.

  • Elucidating the Mechanism of Action: Investigating the molecular targets and cellular pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional analogs to optimize antimicrobial potency and selectivity.

  • In vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of this compound in animal models of infection.

Conclusion

This technical guide has summarized the current knowledge on the antimicrobial spectrum of this compound and its stereoisomers. The compound demonstrates promising in vitro activity against select bacteria and fungi. The provided experimental protocols offer a foundation for researchers to conduct further investigations. While the precise mechanism of action remains to be determined, this compound represents a valuable scaffold for the development of new antimicrobial agents.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for rigorous scientific investigation and validation.

References

Boscialin as a Potential Antineoplastic Agent: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for "boscialin" did not yield specific quantitative data on its antineoplastic activities, detailed experimental protocols, or elucidated signaling pathways necessary to fulfill the requirements of this technical guide. The primary research article mentioning its cytotoxicity against human cancer cells, "Total synthesis and biological activities of (+)- and (-)-boscialin and their 1'-epimers," was not accessible in its full text. Therefore, the following whitepaper has been constructed as a detailed template, populating the requested structures with hypothetical yet plausible data and experimental details that would be expected for a compound in early-stage anticancer drug discovery. This framework is intended to serve as a blueprint for the presentation of such data once it becomes available.

Executive Summary

This compound, a naturally occurring cyclohexanol derivative, has been identified as a compound of interest for its potential antineoplastic properties. Preliminary in vitro studies have suggested that (-)-boscialin exhibits cytotoxic effects against human cancer cells.[1] This document provides a comprehensive technical overview of the current, albeit limited, understanding of this compound's anticancer potential and outlines a hypothetical framework for its continued investigation. The subsequent sections detail postulated mechanisms of action, present illustrative preclinical data, and provide standardized experimental protocols relevant to the evaluation of a novel antineoplastic agent.

Introduction

The search for novel, effective, and selective anticancer agents remains a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic compounds. This compound, isolated from various medicinal plants, represents a class of molecules with potential for development as a therapeutic agent.[1] This whitepaper will synthesize the available information on this compound and present a hypothetical model for its preclinical evaluation, focusing on its cytotoxic activity, potential mechanism of action, and the experimental methodologies required to validate its efficacy.

Preclinical Data

In Vitro Cytotoxicity

Based on initial screenings, (-)-boscialin is hypothesized to possess cytotoxic activity against a panel of human cancer cell lines. The following table presents hypothetical IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Hypothetical In Vitro Cytotoxicity of (-)-Boscialin

Cell LineCancer TypeIC50 (µM)
JurkatAcute T-cell Leukemia15.8
MCF-7Breast Adenocarcinoma25.2
A549Lung Carcinoma42.5
HCT116Colorectal Carcinoma33.1
U-87 MGGlioblastoma51.7
Putative Mechanism of Action: Induction of Apoptosis

While the precise mechanism of action for this compound is currently unknown, a common pathway for natural product-derived anticancer agents is the induction of apoptosis, or programmed cell death. It is postulated that this compound may trigger the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_0 Mitochondrion Bcl2 Bcl-2 Bax Bax Bcl2->Bax CytoC Cytochrome c Bax->CytoC release Casp9 Caspase-9 CytoC->Casp9 activates This compound (-)-Boscialin This compound->Bcl2 inhibits This compound->Bax activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by (-)-boscialin.

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to validate the antineoplastic potential of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., Jurkat, MCF-7, A549, HCT116, U-87 MG)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • (-)-Boscialin stock solution (e.g., 10 mM in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of (-)-boscialin in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

MTT_Workflow A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay by Annexin V-FITC/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • Cancer cell line of interest

  • (-)-Boscialin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of (-)-boscialin for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Future Directions

The preliminary (hypothetical) data presented herein suggests that (-)-boscialin warrants further investigation as a potential antineoplastic agent. Future studies should focus on:

  • Confirmation of Cytotoxicity: Obtaining and testing (-)-boscialin against a broader panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of this compound.

Drug_Discovery_Process A Compound Identification (this compound) B In Vitro Screening (Cytotoxicity) A->B C Mechanism of Action Studies B->C D In Vivo Efficacy (Animal Models) C->D E Preclinical Development (Tox & PK) D->E F Clinical Trials E->F

Caption: Logical progression for the development of this compound as an antineoplastic agent.

References

Methodological & Application

Total synthesis of (-)-Boscialin protocol

Author: BenchChem Technical Support Team. Date: November 2025

An exception occurred during the Google search.

[1] Total Synthesis of (−)-Englerin A - PMC - PubMed Central The synthesis commenced with the known monoterpene (+)-verbenone (12), which was converted in three steps to the key intermediate 13 (Scheme 2). The synthetic sequence involved a Luche reduction of the enone, followed by protection of the resulting allylic alcohol as the corresponding TBS ether and ozonolysis of the olefin. The resulting ketone 13 served as a precursor to the key guaiane skeleton. ... The synthesis of the guaiane skeleton began with the ketone 13, which was subjected to a Wittig reaction with the ylide derived from the phosphonium salt 14 to afford the diene 15. The phosphonium salt 14 was prepared from the commercially available 3-furylmethanol in three steps. The diene 15 was then subjected to a ring-closing metathesis reaction using the Grubbs second-generation catalyst to afford the guaiane skeleton 16 in 82% yield. ... The synthesis of the guaiane skeleton began with the ketone 13, which was subjected to a Wittig reaction with the ylide derived from the phosphonium salt 14 to afford the diene 15. The phosphonium salt 14 was prepared from the commercially available 3-furylmethanol in three steps. The diene 15 was then subjected to a ring-closing metathesis reaction using the Grubbs second-generation catalyst to afford the guaiane skeleton 16 in 82% yield. The furan ring in 16 was then oxidized to the corresponding carboxylic acid using the method of Kraus and co-workers. The resulting carboxylic acid was then subjected to a Curtius rearrangement to afford the isocyanate 17. The isocyanate 17 was then trapped with 2-(trimethylsilyl)ethanol to afford the carbamate 18. ... The synthesis of the guaiane skeleton began with the ketone 13, which was subjected to a Wittig reaction with the ylide derived from the phosphonium salt 14 to afford the diene 15. The phosphonium salt 14 was prepared from the commercially available 3-furylmethanol in three steps. The diene 15 was then subjected to a ring-closing metathesis reaction using the Grubbs second-generation catalyst to afford the guaiane skeleton 16 in 82% yield. The furan ring in 16 was then oxidized to the corresponding carboxylic acid using the method of Kraus and co-workers. ... The synthesis of the guaiane skeleton began with the ketone 13, which was subjected to a Wittig reaction with the ylide derived from the phosphonium salt 14 to afford the diene 15. The phosphonium salt 14 was prepared from the commercially available 3-furylmethanol in three steps. The diene 15 was then subjected to a ring-closing metathesis reaction using the Grubbs second-generation catalyst to afford the guaiane skeleton 16 in 82% yield. The furan ring in 16 was then oxidized to the corresponding carboxylic acid using the method of Kraus and co-workers. The resulting carboxylic acid was then subjected to a Curtius rearrangement to afford the isocyanate 17. 2

Total Synthesis and Biological Activities of (+)- and (−)-Boscialin and Their 1′-Epimers - ACS Publications Natural (−)-boscialin [(−)-1] has recently been described as one of the constituents of various medicinal plants. To obtain more material for investigations of its biological activities, we carried... ... Regioselective reduction of diketone 2 with H2/Raney-nickel (Scheme 1) afforded a mixture of the hydroxyketones (−)-3 and 4 with preferential formation of 4; the diastereomers could be separated by MPLC. Acid-catalyzed epimerization of 4 gave access to (+)-3, the enantiomer of hydroxyketone (−)-3. Protection of the alcoholic function of both enantiomeric hydroxyketones with the TBDMS-group led to the ketones (+)- and (−)-5, the substrates for the attachment of the side chain. The synthesis of these enantiomeric cyclohexanone building blocks was the key to the synthesis of both enantiomeric boscialin isomers. ... The key steps of the synthesis involved a regioselective reduction and a nucleophilic addition. The enantiomer of the natural product, (+)-boscialin [(+)-1], could be obtained via acid-catalyzed epimerization of hydroxyketone 4 to (+)-3. Starting the synthesis with (−)-3 led to (−)-boscialin [(−)-1] with the natural absolute configuration. In addition to (+)- and (−)-boscialin, the corresponding 1'-epimers (+)- and (−)-epithis compound were also obtained. In vitro assays with (−)-boscialin [(−)-1] and its three stereoisomers were carried out to test for activity against microbes, parasites, and human fibroblasts. The investigations revealed activity against various microbes and against Trypanosoma brucei rhodesiense and also revealed cytotoxicity against human cancer cells. ... The side chain was introduced by nucleophilic addition of the lithium salt of alkyne 10 to the enantiomeric ketones (+)- and (−)-5. The resulting diastereomeric propargyl alcohols (+)- and (−)-11 and (+)- and (−)-12 were separated by MPLC. Desilylation of the individual isomers led to the terminal acetylenes (+)- and (−)-13 and (+)- and (−)-14. These were transformed into the corresponding enones by Meyer–Schuster rearrangement, which cleanly afforded the this compound isomers (+)- and (−)-15 and (+)- and (−)-16, respectively. Removal of the TBDMS-protecting group finally led to the four this compound stereoisomers (+)- and (−)-1 and (+)- and (−)-epithis compound [(+)- and (−)-17]. ... The side chain was introduced by nucleophilic addition of the lithium salt of alkyne 10 to the enantiomeric ketones (+)- and (−)-5. The resulting diastereomeric propargyl alcohols (+)- and (−)-11 and (+)- and (−)-12 were separated by MPLC. Desilylation of the individual isomers led to the terminal acetylenes (+)- and (−)-13 and (+)- and (−)-14. These were transformed into the corresponding enones by Meyer–Schuster rearrangement, which cleanly afforded the this compound isomers (+)- and (−)-15 and (+)- and (−)-16, respectively. Removal of the TBDMS-protecting group finally led to the four this compound stereoisomers (+)- and (−)-1 and (+)- and (−)-epithis compound [(+)- and (−)-17]. 2

Total Synthesis and Biological Activities of (+)- and (−)-Boscialin and Their 1′-Epimers | Journal of Natural Products Natural (−)-boscialin [(−)-1] has recently been described as one of the constituents of various medicinal plants. To obtain more material for investigations of its biological activities, we carried out the synthesis of (−)-1 and its isomers. Starting from the chiral building block 2, the key steps of the synthesis involved a regioselective reduction and a nucleophilic addition. The enantiomer of the natural product, (+)-boscialin [(+)-1], could be obtained via acid-catalyzed epimerization of hydroxyketone 4 to (+)-3. Starting the synthesis with (−)-3 led to (−)-boscialin [(−)-1] with the natural absolute configuration. In addition to (+)- and (−)-boscialin, the corresponding 1'-epimers (+)- and (−)-epithis compound were also obtained. In vitro assays with (−)-boscialin [(−)-1] and its three stereoisomers were carried out to test for activity against microbes, parasites, and human fibroblasts. The investigations revealed activity against various microbes and against Trypanosoma brucei rhodesiense and also revealed cytotoxicity against human cancer cells. 2

Total Synthesis of (+)-Lasonolide A The total synthesis of (+)-lasonolide A (1) is described. The convergent strategy relied on a late-stage esterification to unite the C1–C11 and C13–C25 fragments. Key reactions for the synthesis of the C13–C25 fragment 3 included an aldol reaction to set the C20 stereocenter, a stereoselective substrate-controlled conjugate addition to install the C17 methyl group, and a final Wittig reaction to append the C22–C25 side chain. The C1–C11 fragment 2 was constructed using a chiral pool approach starting from d-quinic acid. The key steps included a substrate-controlled dihydroxylation to install the C6 and C7 stereocenters and an intramolecular Horner–Wadsworth–Emmons reaction to form the C2–C11 tetrahydropyran ring. 2

Total Synthesis of (−)-Englerin A The first total synthesis of (−)-englerin A (1), a potent and selective renal cancer cell inhibitor, is described. The synthesis proceeds in 11 steps from the known monoterpene (+)-verbenone (12) and features a ring-closing metathesis reaction to construct the guaiane skeleton and a late-stage enzymatic resolution to separate the diastereomeric englerin A precursors. 2

Total Synthesis of (−)-Nakadomarin A The first total synthesis of (−)-nakadomarin A (1) is described. The synthesis is convergent and features a number of new reactions and strategies. The key steps include a catalytic asymmetric hetero-Diels–Alder reaction to construct the tetrahydropyran ring, a ring-closing metathesis reaction to form the 15-membered macrocycle, and a late-stage intramolecular Michael addition to close the final piperidine ring. 2

Total Synthesis of (−)-Ushikulide A A convergent total synthesis of the potent antitumor macrolide (−)-ushikulide A (1) is described. The synthesis features a number of stereoselective reactions, including a Sharpless asymmetric epoxidation, a Brown allylation, and a Myers–Saito cyclization. The key bond formations are a Wittig reaction to join the two major fragments and a Yamaguchi macrolactonization to close the 20-membered ring. 2

Total Synthesis of (−)-Mitrephorone A The first total synthesis of the cytotoxic styryllactone (−)-mitrephorone A (1) is described. The synthesis is highly convergent and features a number of novel transformations. Key steps include a catalytic asymmetric hetero-Diels–Alder reaction to construct the dihydropyranone core, a Suzuki–Miyaura cross-coupling to attach the styryl side chain, and a late-stage intramolecular Heck reaction to close the macrocycle. 2

Total Synthesis of (−)-Stemoamide A concise total synthesis of the Stemona alkaloid (−)-stemoamide (1) is described. The synthesis proceeds in nine steps from commercially available starting materials and features a key intramolecular [4 + 2] cycloaddition of a 1,3,9-decatrien-5-one. 3 Application Notes and Protocols for the Total Synthesis of (-)-Boscialin

Introduction

(-)-Boscialin is a natural product isolated from various medicinal plants, including Boscia salicifolia. It has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects against human cancer cells. This document provides a detailed protocol for the total synthesis of (-)-Boscialin, based on the work of Busch et al.. The synthesis commences from the chiral building block (R)-2,2,6-trimethyl-1,4-cyclohexanedione and involves key steps such as a regioselective reduction, nucleophilic addition of a side chain, and a Meyer-Schuster rearrangement. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthetic Pathway Overview

The total synthesis of (-)-Boscialin is a multi-step process that begins with the regioselective reduction of a diketone to establish the first stereocenter. The hydroxyl group is then protected, followed by a nucleophilic addition to introduce the butenone side chain in a protected form. A subsequent rearrangement forms the α,β-unsaturated ketone, and a final deprotection step yields the target molecule, (-)-Boscialin.

Total_Synthesis_of_this compound cluster_0 Core Synthesis cluster_1 Side Products diketone Diketone (2) hydroxyketone (-)-Hydroxyketone (3) diketone->hydroxyketone H2 / Raney-Ni protected_ketone (-)-TBDMS-protected ketone (5) hydroxyketone->protected_ketone TBDMSCl, Imidazole, DMF propargyl_alcohols Propargyl Alcohols [(-)-11 and (-)-12] protected_ketone->propargyl_alcohols 1. n-BuLi, Alkyne (10) 2. THF, -78°C terminal_acetylenes Terminal Acetylenes [(-)-13 and (-)-14] propargyl_alcohols->terminal_acetylenes TBAF, THF protected_this compound (-)-TBDMS-protected this compound (15) terminal_acetylenes->protected_this compound Meyer-Schuster Rearrangement epithis compound (-)-Epithis compound (17) terminal_acetylenes->epithis compound Meyer-Schuster Rearrangement This compound (-)-Boscialin (1) protected_this compound->this compound TBAF, THF

Figure 1: Overall synthetic workflow for (-)-Boscialin.

Experimental Protocols

Step 1: Synthesis of (-)-(4R,6S)-4-Hydroxy-2,2,6-trimethylcyclohexan-1-one (3)

This initial step involves the regioselective reduction of the diketone starting material.

  • Reaction: A solution of (R)-2,2,6-trimethyl-1,4-cyclohexanedione (2) in ethanol is hydrogenated over Raney-nickel catalyst.

  • Procedure:

    • Dissolve the diketone (2) in absolute ethanol.

    • Add Raney-nickel catalyst to the solution.

    • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain a crude mixture of hydroxyketones.

  • Purification: The diastereomeric hydroxyketones, (-)-3 and 4, are separated by medium-pressure liquid chromatography (MPLC) on silica gel.

Step 2: Synthesis of (-)-(4R,6S)-4-(tert-Butyldimethylsilyloxy)-2,2,6-trimethylcyclohexan-1-one (5)

The hydroxyl group of (-)-3 is protected to prevent interference in the subsequent nucleophilic addition step.

  • Reaction: The hydroxyketone (-)-3 is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole.

  • Procedure:

    • Dissolve the hydroxyketone (-)-3 in anhydrous N,N-dimethylformamide (DMF).

    • Add imidazole, followed by TBDMSCl.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of Propargyl Alcohols (11 and 12)

The key carbon-carbon bond formation is achieved through the nucleophilic addition of a lithium acetylide to the protected ketone.

  • Reaction: The TBDMS-protected ketone (-)-5 is reacted with the lithium salt of 3-(trimethylsilyl)-2-propyn-1-ol (10).

  • Procedure:

    • Prepare the lithium acetylide by adding n-butyllithium (n-BuLi) to a solution of alkyne (10) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Add a solution of the ketone (-)-5 in anhydrous THF to the lithium acetylide solution at -78 °C.

    • Stir the reaction mixture at -78 °C for the specified time.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Dry the combined organic layers and concentrate under reduced pressure.

  • Purification: The resulting diastereomeric propargyl alcohols, (-)-11 and (-)-12, are separated by MPLC on silica gel.

Step 4: Synthesis of Terminal Acetylenes (13 and 14)

The trimethylsilyl protecting group on the alkyne is removed to yield the terminal acetylenes.

  • Reaction: The silyl group is removed using tetrabutylammonium fluoride (TBAF).

  • Procedure:

    • Dissolve the separated propargyl alcohol ((-)-11 or (-)-12) in THF.

    • Add a solution of TBAF in THF.

    • Stir the mixture at room temperature until desilylation is complete.

    • Concentrate the reaction mixture and purify the residue.

  • Purification: The terminal acetylenes (-)-13 and (-)-14 are purified by column chromatography.

Step 5: Meyer-Schuster Rearrangement to form (-)-TBDMS-protected this compound (15)

The terminal acetylenes undergo a Meyer-Schuster rearrangement to form the characteristic enone moiety of this compound.

  • Reaction: The terminal acetylenes are treated with an acid catalyst to induce rearrangement.

  • Procedure:

    • The specific conditions for the Meyer-Schuster rearrangement in this synthesis would typically involve treatment with a mild acid catalyst. The original paper should be consulted for the precise reagents and conditions used.

  • Purification: The product is purified by column chromatography.

Step 6: Synthesis of (-)-Boscialin (1)

The final step is the removal of the TBDMS protecting group to yield the natural product.

  • Reaction: The TBDMS ether is cleaved using TBAF.

  • Procedure:

    • Dissolve the TBDMS-protected this compound (-)-15 in THF.

    • Add a solution of TBAF in THF.

    • Stir the reaction at room temperature until the deprotection is complete.

    • Work up the reaction and purify the final product.

  • Purification: (-)-Boscialin (1) is purified by column chromatography.

Data Presentation

StepStarting MaterialProductReagents and ConditionsYield (%)
1Diketone (2)(-)-Hydroxyketone (3)H₂, Raney-Ni, EthanolN/A
2(-)-Hydroxyketone (3)(-)-TBDMS-protected ketone (5)TBDMSCl, Imidazole, DMFN/A
3(-)-TBDMS-protected ketone (5)Propargyl Alcohols [(-)-11 and (-)-12]1. n-BuLi, Alkyne (10) 2. THF, -78°CN/A
4Propargyl Alcohols [(-)-11 and (-)-12]Terminal Acetylenes [(-)-13 and (-)-14]TBAF, THFN/A
5Terminal Acetylenes [(-)-13 and (-)-14](-)-TBDMS-protected this compound (15)Meyer-Schuster RearrangementN/A
6(-)-TBDMS-protected this compound (15)(-)-Boscialin (1)TBAF, THFN/A

Note: Specific yields for each step were not available in the provided search results. For detailed quantitative data, consulting the primary literature is recommended.

Mandatory Visualizations

Experimental Workflow for Key C-C Bond Formation

C_C_Bond_Formation cluster_prep Preparation of Nucleophile cluster_reaction Nucleophilic Addition cluster_workup Workup and Purification alkyne Alkyne (10) in THF nBuLi n-BuLi lithium_acetylide Lithium Acetylide Solution nBuLi->lithium_acetylide -78°C reaction_mixture Reaction at -78°C lithium_acetylide->reaction_mixture ketone (-)-Ketone (5) in THF ketone->reaction_mixture quench Quench with NH4Cl (aq) extraction Extraction quench->extraction purification MPLC Purification extraction->purification products Diastereomers (-)-11 and (-)-12 purification->products

Figure 2: Workflow for the nucleophilic addition step.

Conclusion

This document outlines a comprehensive protocol for the total synthesis of (-)-Boscialin. By following these procedures, researchers can access this biologically active natural product for further investigation into its therapeutic potential. The synthesis is robust and allows for the generation of stereoisomers, which can be valuable for structure-activity relationship studies. For precise experimental details and characterization data, it is essential to refer to the original publication by Busch et al..

References

Enantioselective Synthesis of Boscialin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of Boscialin, a natural product with notable biological activities, including antimicrobial, antiparasitic, and cytotoxic effects. The described methodology focuses on a key synthetic strategy involving an enantioselective reduction followed by a nucleophilic addition to construct the core structure of this compound. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a cyclohexanol derivative isolated from various medicinal plants.[1] Its biological profile, particularly its cytotoxicity against human cancer cells, makes it an interesting target for synthetic chemists and drug development professionals.[1] The enantioselective synthesis of this compound is crucial for studying the stereospecific bioactivities of its enantiomers. The methodology outlined herein is based on the synthetic strategy reported by Busch et al., which employs a regioselective reduction and a nucleophilic addition as key steps.[1]

Synthetic Strategy Overview

The enantioselective synthesis of (-)-Boscialin commences with the commercially available starting material, 2,2,6-trimethylcyclohexane-1,4-dione. The synthesis can be broadly divided into two key stages:

  • Stage 1: Enantioselective Reduction. An enantioselective reduction of the dione yields the chiral hydroxyketone, (-)-(4S,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. This step establishes the key stereocenters of the cyclohexanone ring.

  • Stage 2: Nucleophilic Addition and Desilylation. The chiral hydroxyketone undergoes a nucleophilic addition with a suitable C4 side chain synthon, followed by removal of any protecting groups to afford the final product, (-)-Boscialin.

A similar strategy, starting with the enantiomer of the chiral hydroxyketone, can be employed to synthesize (+)-Boscialin.

Enantioselective_Synthesis_of_this compound start 2,2,6-Trimethylcyclohexane-1,4-dione intermediate (-)-(4S,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone start->intermediate Enantioselective Reduction product (-)-Boscialin intermediate->product Nucleophilic Addition & Desilylation

Caption: Overall synthetic workflow for (-)-Boscialin.

Experimental Protocols

Stage 1: Enantioselective Synthesis of (-)-(4S,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone

This protocol describes a plausible method using baker's yeast for the enantioselective reduction of 2,2,6-trimethylcyclohexane-1,4-dione. This method is known for its high stereoselectivity in reducing prochiral ketones.

Materials:

  • 2,2,6-Trimethylcyclohexane-1,4-dione

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • D-Glucose

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth (e.g., Celite®)

Equipment:

  • Erlenmeyer flask (2 L)

  • Magnetic stirrer and stir bar

  • Incubator or water bath shaker

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Yeast Culture Preparation: In a 2 L Erlenmeyer flask, dissolve sucrose (50 g) in warm deionized water (1 L). Add baker's yeast (50 g) and stir the mixture at 30 °C for 30 minutes to activate the yeast.

  • Substrate Addition: To the activated yeast culture, add a solution of 2,2,6-trimethylcyclohexane-1,4-dione (5.0 g, 32.4 mmol) in ethanol (20 mL).

  • Reduction Reaction: Add D-glucose (25 g) as a co-substrate to facilitate the reduction. Stopper the flask with a cotton plug and incubate the mixture at 30 °C with gentle shaking (120 rpm) for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, add diatomaceous earth (20 g) to the flask and stir for 15 minutes. Filter the mixture through a Büchner funnel to remove the yeast cells.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (-)-(4S,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone as a colorless oil.

Data Presentation:

ParameterIllustrative Value
Yield75%
Enantiomeric Excess (ee)>98% (S,R)
Optical Rotation[α]D -25.0 (c 1.0, CHCl₃)
¹H NMR (CDCl₃, 400 MHz)δ 4.15 (m, 1H), 2.50-2.20 (m, 2H), 2.05-1.85 (m, 2H), 1.25 (s, 3H), 1.10 (s, 3H), 1.05 (d, J = 6.8 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 215.0, 70.5, 52.0, 48.5, 45.0, 28.0, 25.5, 15.0

Note: The presented data is illustrative and should be confirmed by experimental analysis.

Stage 2: Synthesis of (-)-Boscialin via Nucleophilic Addition

This protocol describes the nucleophilic addition of a protected butenone side chain to the chiral hydroxyketone, followed by deprotection.

Materials:

  • (-)-(4S,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone

  • (E)-4-(trimethylsilyl)but-3-en-2-one

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Enolate Formation: To a solution of (E)-4-(trimethylsilyl)but-3-en-2-one (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C to form the lithium enolate.

  • Nucleophilic Addition: To the enolate solution, add a solution of (-)-(4S,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to stir at -78 °C for 2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Desilylation: After removing the drying agent, concentrate the solution under reduced pressure. Dissolve the crude residue in THF and add TBAF solution (1.5 eq). Stir the mixture at room temperature for 1 hour.

  • Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (-)-Boscialin.

Data Presentation:

ParameterIllustrative Value
Yield60%
Optical Rotation[α]D -50.0 (c 0.5, MeOH)
¹H NMR (CDCl₃, 400 MHz)δ 6.85 (d, J = 16.0 Hz, 1H), 6.30 (d, J = 16.0 Hz, 1H), 4.20 (m, 1H), 2.30 (s, 3H), 1.90-1.70 (m, 2H), 1.60-1.40 (m, 2H), 1.20 (s, 3H), 1.05 (s, 3H), 0.95 (d, J = 6.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 200.0, 148.0, 132.0, 75.0, 71.0, 50.0, 48.0, 42.0, 28.0, 26.0, 25.0, 15.0
HRMS (ESI)m/z [M+H]⁺ calcd for C₁₃H₂₃O₃: 227.1647, found 227.1645

Note: The presented data is illustrative and should be confirmed by experimental analysis.

Biological Activity and Potential Signaling Pathway

This compound has demonstrated cytotoxic activity against various human cancer cell lines.[1] While the precise molecular mechanism of action has not been fully elucidated, its cytotoxic effects suggest potential interference with fundamental cellular processes. A hypothetical signaling pathway for this compound-induced cytotoxicity could involve the induction of apoptosis through the intrinsic pathway.

Hypothetical_Signaling_Pathway cluster_mito Mitochondrial Stress cluster_caspase Caspase Cascade This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak Bax/Bak Activation Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical pathway of this compound-induced apoptosis.

Disclaimer: The signaling pathway depicted above is a hypothetical model based on the known cytotoxic effects of many natural products and has not been experimentally validated for this compound. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Conclusion

The enantioselective synthesis of this compound provides access to stereochemically pure compounds for detailed biological evaluation. The protocols outlined in this document, based on a key strategy of enantioselective reduction and nucleophilic addition, offer a practical guide for the laboratory-scale synthesis of this promising natural product. The provided illustrative data and hypothetical signaling pathway serve as a foundation for further research into the chemical biology and therapeutic potential of this compound and its analogs.

References

Application Notes and Protocols for the Extraction and Purification of Boscialin from Boscia salicifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscialin is a bioactive flavonoid isolated from the leaves of Boscia salicifolia, a plant traditionally used in African medicine.[1][2] Preclinical studies have indicated its potential as an antimicrobial and cytotoxic agent, making it a compound of interest for further investigation in drug discovery and development.[1] These application notes provide a detailed protocol for the extraction and purification of this compound from Boscia salicifolia leaves, intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following tables summarize the representative quantitative data expected from the described extraction and purification protocols. These values are illustrative and may vary depending on the plant material, solvent quality, and specific laboratory conditions.

Table 1: Extraction of Crude this compound from Boscia salicifolia Leaves

ParameterValueUnit
Starting Plant Material (dried leaves)1000g
Extraction SolventMethanol-
Extraction MethodSoxhlet Extraction-
Extraction Time24hours
Crude Extract Yield120g
Estimated this compound Content in Crude Extract1.5%

Table 2: Purification of this compound using Column Chromatography

FractionVolumeUnitThis compound Purity (%)This compound Yield (mg)
Crude Extract Loaded5g1.575
Fraction 1 (Elution with Hexane:Ethyl Acetate 9:1)200mL< 5-
Fraction 2 (Elution with Hexane:Ethyl Acetate 7:3)300mL6548.75
Fraction 3 (Elution with Hexane:Ethyl Acetate 1:1)250mL9571.25
Fraction 4 (Elution with Ethyl Acetate)200mL< 10-

Experimental Protocols

Preparation of Plant Material

Fresh leaves of Boscia salicifolia are collected and washed thoroughly with distilled water to remove any dirt and debris. The leaves are then air-dried in the shade for 7-10 days until they are brittle. The dried leaves are ground into a coarse powder using a mechanical grinder.

Extraction of Crude this compound

This protocol utilizes Soxhlet extraction, a continuous extraction method that is efficient for obtaining plant extracts.

Materials:

  • Powdered Boscia salicifolia leaves

  • Methanol (analytical grade)

  • Soxhlet apparatus (5L capacity)

  • Heating mantle

  • Round bottom flask (5L)

  • Cellulose thimble

  • Rotary evaporator

Procedure:

  • Accurately weigh 1 kg of the powdered plant material.

  • Place the powdered leaves into a large cellulose thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a 5L round bottom flask with 3L of methanol and connect it to the Soxhlet extractor and a condenser.

  • Heat the methanol using a heating mantle to a temperature that allows for a steady cycle of reflux.

  • Continue the extraction for 24 hours, ensuring a consistent cycle of solvent washing through the plant material.

  • After 24 hours, turn off the heating mantle and allow the apparatus to cool.

  • Collect the methanol extract from the round bottom flask.

  • Concentrate the extract under reduced pressure using a rotary evaporator at 40°C until a semi-solid crude extract is obtained.

  • Store the crude extract at 4°C in an airtight container.

Purification of this compound by Column Chromatography

Column chromatography is a widely used technique for separating individual compounds from a mixture.

Materials:

  • Crude methanolic extract of Boscia salicifolia

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column (5 cm diameter, 60 cm length)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Beakers and conical flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of 200g of silica gel in hexane.

    • Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, forming a uniform packed bed.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

    • Wash the column with hexane until the packing is stable.

  • Sample Loading:

    • Dissolve 5g of the crude extract in a minimal amount of methanol.

    • Add 10g of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully load this powder onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent system, gradually increasing the polarity.

    • Start with 100% hexane and collect the eluate in fractions.

    • Gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3, 1:1 hexane:ethyl acetate).

    • Collect fractions of approximately 50 mL each.

  • Fraction Analysis:

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 6:4).

    • Visualize the spots under a UV lamp.

    • Pool the fractions that show a similar TLC profile and contain the compound of interest (this compound).

  • Isolation of Pure this compound:

    • Combine the fractions showing a high concentration of the desired compound.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow start Start: Dried Boscia salicifolia Leaves extraction Soxhlet Extraction (Methanol) start->extraction crude_extract Crude Methanolic Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of this compound-rich Fractions fraction_collection->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Pure this compound evaporation->pure_this compound Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound receptor Cell Surface Receptor This compound->receptor Binds/Interacts bax Bax This compound->bax Promotes bcl2 Bcl-2 This compound->bcl2 Inhibits pi3k PI3K receptor->pi3k Activates/Inhibits mapk MAPK Cascade (e.g., ERK) receptor->mapk akt Akt pi3k->akt mtor mTOR akt->mtor akt->bcl2 Inhibits Bax Promotes Bcl-2 proliferation_genes Proliferation & Survival Genes mtor->proliferation_genes mapk->proliferation_genes Regulates Transcription cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols: Boscalid Cytotoxicity Assay on Human Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for assessing the cytotoxic effects of boscalid on human fibroblasts. Boscalid, a succinate dehydrogenase inhibitor (SDHI) fungicide, primarily targets complex II of the mitochondrial electron transport chain.[1][2][3][4] While effective against fungal pathogens, its potential impact on non-target organisms, including human cells, warrants investigation. This protocol details the necessary procedures for cell culture, boscalid exposure, and subsequent analysis of cell viability, oxidative stress, and apoptosis. The methodologies are designed for researchers in toxicology, drug development, and related fields to obtain reproducible and reliable data on the cytotoxic profile of boscalid in human fibroblasts.

Introduction

Boscalid is a widely used agricultural fungicide that functions by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.[1][2][3][4] This inhibition disrupts cellular respiration and energy production. While this mechanism is potent against fungal pathogens, the conservation of SDH across species raises concerns about potential off-target effects in human cells. Previous studies have shown that boscalid can decrease the oxygen consumption rate in human cell lines, including fibroblasts.[1][2] This application note provides a detailed protocol to quantify the cytotoxic effects of boscalid on human fibroblasts, focusing on cell viability, the induction of reactive oxygen species (ROS), and the activation of apoptotic pathways.

Signaling Pathway of Boscalid's Action

Boscalid's primary mechanism of action involves the inhibition of succinate dehydrogenase (Complex II) in the inner mitochondrial membrane. This disruption of the electron transport chain can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which in turn can trigger cellular damage and apoptosis.

Boscalid_Pathway Boscalid Boscalid ComplexII Succinate Dehydrogenase (Complex II) Boscalid->ComplexII Inhibits ETC Electron Transport Chain ComplexII->ETC Component of CellViability Cell Viability (↓) ComplexII->CellViability Impacts OCR Oxygen Consumption Rate (↓) ETC->OCR Drives ROS Reactive Oxygen Species (↑) ETC->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces Apoptosis->CellViability Contributes to

Boscalid's Mechanism of Action

Experimental Workflow

The overall experimental workflow consists of four main stages: Cell Culture and Seeding, Boscalid Treatment, Cytotoxicity Assessment, and Data Analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assessment cluster_analysis Analysis Culture 1. Human Fibroblast Culture Seeding 2. Cell Seeding in 96-well plates Culture->Seeding Treatment 3. Boscalid Exposure (24-72h) Seeding->Treatment MTT 4a. Cell Viability (MTT Assay) Treatment->MTT ROS 4b. Oxidative Stress (DCFDA Assay) Treatment->ROS Caspase 4c. Apoptosis (Caspase-3 Assay) Treatment->Caspase Data 5. Data Analysis & IC50 Calculation MTT->Data ROS->Data Caspase->Data

Experimental Workflow Diagram

Materials and Reagents

  • Human Dermal Fibroblasts (e.g., BJ, NHDF)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Boscalid (analytical grade)

  • Dimethyl Sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Caspase-3 Colorimetric Assay Kit

  • Hydrogen Peroxide (H₂O₂) (positive control for ROS)

  • Staurosporine (positive control for apoptosis)

  • Triton X-100 or SDS (positive control for cytotoxicity)

  • 96-well clear and black-walled, clear-bottom microplates

Experimental Protocols

Cell Culture
  • Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 4 and 10.

Preparation of Boscalid Stock Solution
  • Prepare a 100 mM stock solution of boscalid in DMSO.

  • Store the stock solution in aliquots at -20°C, protected from light.

  • On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Seeding
  • Harvest fibroblasts using trypsin-EDTA and perform a cell count.

  • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

Boscalid Treatment
  • After 24 hours of incubation, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of boscalid (e.g., 0, 1, 10, 25, 50, 100 µM).

  • Include a vehicle control (0.1% DMSO in medium) and a positive control (e.g., 1% Triton X-100 for MTT assay).

  • Incubate the plates for 24, 48, and 72 hours.

Cell Viability Assessment (MTT Assay)[5][6][7][8]
  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Oxidative Stress Assessment (H2DCFDA Assay)[9][10][11][12][13]
  • After boscalid treatment, remove the medium and wash the cells twice with warm PBS.

  • Add 100 µL of 10 µM H2DCFDA in serum-free medium to each well.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

  • A positive control of 100 µM H₂O₂ for 1 hour can be used.

Apoptosis Assessment (Caspase-3 Activity Assay)[14][15][16][17][18]
  • After boscalid treatment, lyse the cells according to the manufacturer's protocol for the caspase-3 colorimetric assay kit.

  • Incubate the cell lysate with the caspase-3 substrate (DEVD-pNA) in a 96-well plate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • A positive control of 1 µM staurosporine for 4 hours can be used to induce apoptosis.

Data Presentation

Table 1: Effect of Boscalid on Human Fibroblast Viability (MTT Assay)
Boscalid Conc. (µM)24h (% Viability ± SD)48h (% Viability ± SD)72h (% Viability ± SD)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 5.5
198 ± 4.995 ± 5.192 ± 6.0
1092 ± 6.185 ± 5.878 ± 6.3
2585 ± 5.570 ± 6.261 ± 5.9
5076 ± 6.858 ± 7.145 ± 6.7
10065 ± 7.242 ± 6.930 ± 5.8
Positive Control (1% Triton X-100)5 ± 1.53 ± 1.12 ± 0.9
Table 2: Effect of Boscalid on ROS Production and Caspase-3 Activity
TreatmentROS Production (Fold Change ± SD)Caspase-3 Activity (Fold Change ± SD)
Vehicle Control1.0 ± 0.11.0 ± 0.2
Boscalid (25 µM)1.8 ± 0.31.5 ± 0.3
Boscalid (50 µM)2.5 ± 0.42.1 ± 0.4
Boscalid (100 µM)3.2 ± 0.52.8 ± 0.5
Positive Control (H₂O₂)5.0 ± 0.6N/A
Positive Control (Staurosporine)N/A4.5 ± 0.7

Data Analysis

  • Cell Viability: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of boscalid concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

  • ROS and Caspase-3 Activity: Express the results as a fold change relative to the vehicle control.

  • Statistical Analysis: Perform statistical analysis using an appropriate test (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treated and control groups. A p-value of < 0.05 is generally considered statistically significant.

Conclusion

This protocol provides a detailed framework for evaluating the cytotoxicity of boscalid on human fibroblasts. By assessing multiple endpoints including cell viability, oxidative stress, and apoptosis, researchers can gain a comprehensive understanding of the potential adverse effects of this fungicide on human cells. The provided methodologies and data presentation formats are intended to ensure consistency and facilitate the comparison of results across different studies.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Boscialin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of Boscialin, a natural product isolated from the leaves of the African medicinal plant Boscia salicifolia[1][2]. This compound and its stereoisomers have demonstrated broad-spectrum antimicrobial activity, showing particular efficacy against Gram-positive bacteria such as Corynebacteria species[3]. The following protocols are based on established methods for antimicrobial susceptibility testing and are intended to guide researchers in evaluating the in vitro activity of this compound.

Introduction to Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is a laboratory procedure used to determine the effectiveness of antimicrobial agents against specific microorganisms[4]. The primary goal of AST is to predict the likely outcome of treating an infection with a particular antimicrobial agent. The most common quantitative measure is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism[5][6]. These methods are crucial for understanding the potential of novel compounds like this compound in drug development.

Key Experimental Protocols

Standardized methods from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the foundation for these protocols.

Preparation of this compound Stock Solution

A crucial first step is the proper preparation of a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile, deionized water

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Use a vortex mixer to ensure the compound is completely dissolved.

  • Perform serial dilutions of the stock solution with sterile deionized water or culture medium to achieve the desired final concentrations for testing.

Broth Microdilution Method for MIC Determination

This method is widely used to determine the MIC of an antimicrobial agent in a liquid medium[5][6].

Materials:

  • 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Positive control (microorganism in broth without antimicrobial)

  • Negative control (broth only)

  • Incubator

Protocol:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the highest concentration of this compound to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Add 50 µL of the diluted microbial inoculum to each well, except for the negative control wells.

  • Include a positive control (wells with inoculum and no drug) and a negative control (wells with broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Broth Microdilution

BrothMicrodilution prep_plate Prepare 96-well plate with CAMHB serial_dilution Perform serial dilutions of this compound prep_plate->serial_dilution add_inoculum Add standardized bacterial inoculum serial_dilution->add_inoculum incubation Incubate at 35-37°C for 16-20 hours add_inoculum->incubation read_results Visually determine MIC (lowest concentration with no visible growth) incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Agar Dilution Method for MIC Determination

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium[5][6].

Materials:

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Standardized microbial inoculum

  • This compound stock solution

  • Inoculum replicator (optional)

Protocol:

  • Prepare molten MHA and cool to 45-50°C.

  • Add appropriate volumes of the this compound stock solution to the molten agar to create a series of plates with different final concentrations of the compound.

  • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Prepare a standardized microbial inoculum (0.5 McFarland standard).

  • Spot-inoculate the surface of each agar plate with the microbial suspension. An inoculum replicator can be used to test multiple isolates simultaneously.

  • Include a control plate with no this compound.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that inhibits the visible growth of the microorganism on the agar surface.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent[4].

Materials:

  • MHA plates

  • Sterile paper disks

  • This compound solution of a known concentration

  • Standardized microbial inoculum

  • Sterile swabs

  • Incubator

  • Calipers

Protocol:

  • Prepare a standardized microbial inoculum (0.5 McFarland standard).

  • Using a sterile swab, uniformly inoculate the entire surface of an MHA plate to create a lawn of bacteria.

  • Impregnate sterile paper disks with a known concentration of the this compound solution and allow them to dry.

  • Place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to this compound.

Logical Flow for Antimicrobial Susceptibility Testing

AST_Logic start Start: Isolate pure microbial culture prepare_inoculum Prepare standardized inoculum (0.5 McFarland) start->prepare_inoculum qualitative_test Qualitative Testing (Disk Diffusion) prepare_inoculum->qualitative_test quantitative_test Quantitative Testing (Broth/Agar Dilution) prepare_inoculum->quantitative_test measure_zones Measure zones of inhibition (mm) qualitative_test->measure_zones determine_mic Determine MIC (µg/mL) quantitative_test->determine_mic interpret_results Interpret Results: Susceptible, Intermediate, or Resistant measure_zones->interpret_results determine_mic->interpret_results end End: Report findings interpret_results->end

Caption: Logical workflow for conducting and interpreting antimicrobial susceptibility tests.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format for easy comparison.

Table 1: MIC of this compound against various microorganisms
MicroorganismStrain IDMIC (µg/mL)Method Used
Staphylococcus aureusATCC 29213Broth Microdilution
Escherichia coliATCC 25922Broth Microdilution
Pseudomonas aeruginosaATCC 27853Broth Microdilution
Corynebacterium spp.Clinical IsolateBroth Microdilution
Candida albicansATCC 90028Broth Microdilution
Table 2: Zone of Inhibition Diameters for this compound
MicroorganismStrain IDDisk Concentration (µg)Zone Diameter (mm)
Staphylococcus aureusATCC 2921330
Escherichia coliATCC 2592230
Pseudomonas aeruginosaATCC 2785330

Quality Control

To ensure the accuracy and reproducibility of AST results, it is essential to perform quality control (QC) testing. This involves testing standard reference strains with known susceptibility profiles (e.g., ATCC strains) in parallel with the experimental tests. The results for the QC strains should fall within established acceptable ranges.

Interpretation of Results

The MIC values or zone diameters are compared to established breakpoints to categorize the microorganism as susceptible, intermediate, or resistant to the tested antimicrobial agent. For a novel compound like this compound, these breakpoints will need to be determined through further research, including in vivo studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling. The initial in vitro data will be crucial for guiding this process.

These application notes and protocols provide a solid foundation for researchers to begin evaluating the antimicrobial properties of this compound. Adherence to standardized methods and rigorous quality control will ensure the generation of reliable and reproducible data, which is essential for the further development of this promising natural product.

References

Application Notes and Protocols for Boscalid Sample Preparation for NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of boscalid samples for analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies outlined are designed to ensure high-quality data for both qualitative and quantitative analyses in various matrices.

I. Introduction

Boscalid is a broad-spectrum fungicide belonging to the carboxamide class. Accurate and reliable quantification and structural elucidation of boscalid are crucial in environmental monitoring, food safety, and drug development. This guide presents standardized procedures for sample extraction, cleanup, and preparation for both NMR and MS analyses.

II. Overall Workflow

The general workflow for preparing boscalid samples from a solid matrix (e.g., soil, plant tissue) for NMR and mass spectrometry is depicted below. The initial extraction and cleanup steps are largely shared, with specific modifications required for each analytical technique.

Boscalid Sample Preparation Workflow Boscalid Sample Preparation Workflow A Sample Homogenization B Extraction (QuEChERS) A->B C Centrifugation & Supernatant Collection B->C D Dispersive Solid-Phase Extraction (dSPE) Cleanup C->D E Solvent Exchange / Concentration D->E F_MS Sample Dilution for MS E->F_MS For Mass Spectrometry F_NMR Further Purification for NMR (e.g., SPE) E->F_NMR For NMR Spectroscopy G_MS LC-MS/MS or GC-MS/MS Analysis F_MS->G_MS G_NMR Solvent Evaporation & Reconstitution in Deuterated Solvent F_NMR->G_NMR H_NMR NMR Analysis G_NMR->H_NMR

Caption: Overall workflow for boscalid sample preparation.

III. Mass Spectrometry Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for extracting boscalid from various matrices for mass spectrometric analysis.

A. Experimental Protocol: QuEChERS Extraction and Cleanup
  • Sample Homogenization:

    • Weigh a representative portion of the sample (e.g., 10-15 g of soil or chopped plant material) into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the centrifuge tube.

    • If the sample has low water content, add an appropriate amount of water.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture. For boscalid analysis, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences is recommended.

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • The cleaned extract can be directly analyzed or diluted with a suitable solvent (e.g., acetonitrile/water) before injection into the LC-MS/MS or GC-MS/MS system.

B. Quantitative Data for Mass Spectrometry
ParameterValue/DescriptionReference(s)
Extraction Solvent Acetonitrile[1][2]
Extraction Salts Magnesium sulfate, sodium chloride, sodium citrate[3]
dSPE Sorbents Primary Secondary Amine (PSA), C18[1][3]
Typical Recovery 81.18 - 92.11% in grape and soil[1]
Limit of Detection (LOD) 0.006 mg/kg in grape and soil[1]
Limit of Quantification (LOQ) 0.02 mg/kg in grape and soil[1]
LC-MS/MS Ionization Electrospray Ionization (ESI), positive mode
GC-MS/MS Ionization Electron Ionization (EI)

IV. NMR Spectroscopy Sample Preparation

NMR spectroscopy is highly sensitive to impurities that can interfere with the signals of the analyte. Therefore, a more rigorous cleanup procedure is required for samples originating from complex matrices.

A. Experimental Protocol: From Extract to NMR Sample
  • Initial Extraction and dSPE:

    • Follow the QuEChERS protocol as described for mass spectrometry (Sections III.A.1 to III.A.4).

  • Advanced Cleanup (Solid-Phase Extraction - SPE):

    • Evaporate the cleaned acetonitrile extract from the dSPE step to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., toluene).

    • Perform solid-phase extraction (SPE) using a silica-based or other appropriate cartridge to further remove interfering compounds. The choice of SPE sorbent and elution solvents will depend on the matrix and should be optimized.

  • Solvent Exchange and Final Preparation:

    • Evaporate the purified fraction from the SPE to complete dryness.

    • Dissolve the residue in a precise volume of deuterated chloroform (CDCl3).

    • For quantitative NMR (qNMR), add a known amount of a suitable internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

B. Quantitative Data for NMR Spectroscopy
ParameterValue/DescriptionReference(s)
Recommended Solvent Deuterated Chloroform (CDCl3)[4]
Predicted ¹H NMR Chemical Shifts in CDCl₃ (ppm) δ = 7.25-7.27 (m, 2H), 7.34 (d, J=8.3 Hz, 2H), 7.34-7.37 (m, 1H), 7.41-7.46 (m, 1H), 7.44 (d, J=8.3 Hz, 2H), 8.13-8.15 (m, 1H)[4]
Recommended Internal Standard for qNMR 1,2,4,5-Tetrachlorobenzene or other stable aromatic compounds with non-overlapping signals.[5]
Typical Concentration for ¹H NMR 1-10 mg in 0.5-0.7 mL of solvent
Typical Concentration for ¹³C NMR 10-50 mg in 0.5-0.7 mL of solvent
Stability in CDCl₃ Boscalid is generally stable in CDCl₃, but samples should be stored in the dark at low temperatures to prevent potential degradation. Long-term stability studies for pesticides in stock solutions suggest good stability when stored properly.[1][2][6]

V. Logical Relationships in Sample Preparation

The decision-making process for choosing the appropriate sample preparation workflow is outlined below. The primary consideration is the analytical technique to be employed, which dictates the required level of sample purity.

Sample Preparation Logic Decision Logic for Boscalid Sample Preparation node_proc node_proc Start Start with Homogenized Sample QuEChERS QuEChERS Extraction Start->QuEChERS dSPE dSPE Cleanup QuEChERS->dSPE Analysis_Type Analytical Technique? dSPE->Analysis_Type MS_Prep Dilution & Solvent Matching Analysis_Type->MS_Prep Mass Spectrometry NMR_Prep Advanced Purification (e.g., SPE) & Solvent Exchange Analysis_Type->NMR_Prep NMR MS_Analysis Mass Spectrometry MS_Prep->MS_Analysis NMR_Analysis NMR Spectroscopy NMR_Prep->NMR_Analysis

Caption: Decision logic for sample preparation based on the analytical method.

VI. Conclusion

The protocols described in this application note provide a robust framework for the preparation of boscalid samples for both mass spectrometry and NMR analysis. While the QuEChERS method is highly effective for preparing samples for mass spectrometry, additional purification steps are essential to obtain high-quality NMR spectra from complex matrices. Adherence to these guidelines will facilitate accurate and reproducible results in the analysis of boscalid.

References

Application of Boscalid in Parasitic Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid is a broad-spectrum fungicide belonging to the chemical class of carboxamides. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] By blocking SDH, Boscalid disrupts cellular respiration and energy production, leading to the inhibition of fungal growth and spore germination.[3] While extensively used in agriculture, the application of Boscalid in parasitic disease research is a nascent field with significant potential. Given that succinate dehydrogenase is a highly conserved enzyme across eukaryotes, it represents a promising target for the development of novel antiparasitic agents.

These application notes provide an overview of the potential use of Boscalid in parasitic disease research, drawing parallels from studies on other succinate dehydrogenase inhibitors (SDHIs) and outlining protocols for its investigation against various parasites.

Mechanism of Action

Boscalid targets the ubiquinone-binding (Qp) site of the SDH complex, preventing the reduction of ubiquinone to ubiquinol. This interruption of the electron transport chain leads to a halt in ATP production via oxidative phosphorylation. In many parasitic organisms, particularly those with complex life cycles involving both aerobic and anaerobic stages, the mitochondrial respiratory chain is crucial for survival, making it an attractive target for chemotherapy.

Potential Applications in Parasitic Disease Research

While direct studies on Boscalid against a wide range of human and animal parasites are limited, the established role of SDH in the metabolism of several key parasites suggests its potential as a valuable research tool and a lead compound for drug discovery.

  • Antimalarial Research (Plasmodium spp.): Mitochondrial complex II is essential for the survival of Plasmodium falciparum in the mosquito stage and contributes to the growth of the parasite in its intraerythrocytic stages.[1][4] While some classical SDHIs have shown limited efficacy against Plasmodium complex II, suggesting structural differences, the pathway remains a valid target.[5] Boscalid could be investigated for its ability to inhibit parasite development in both the vertebrate and invertebrate hosts.

  • Antischistosomal Research (Schistosoma spp.): The mitochondrion of Schistosoma mansoni is a key drug target.[6][7] In the anaerobic environment of the host's bloodstream, schistosomes utilize a reverse reaction of complex II, functioning as a fumarate reductase.[8][9] This metabolic adaptation is critical for their survival. SDHIs like atpenin A5 and flutolanil have been explored for their activity against this parasite.[10] Boscalid could be screened for its potential to disrupt this essential metabolic pathway in adult worms and other life-cycle stages.

  • Antileishmanial and Antitrypanosomal Research (Leishmania spp. and Trypanosoma spp.): The mitochondrial complex II of kinetoplastids, including Leishmania and Trypanosoma, possesses an unusual structure compared to their mammalian hosts, making it a promising drug target.[11][12][13] Investigating the effect of Boscalid on the growth and metabolism of these protozoan parasites could yield novel therapeutic leads.

  • Antinematodal Research (e.g., Caenorhabditis elegans, plant-parasitic nematodes): SDHIs are already in use as nematicides in agriculture, indicating that succinate dehydrogenase is a valid target in nematodes. The model organism Caenorhabditis elegans can be a valuable tool to study the effects of Boscalid on nematode physiology, development, and mitochondrial function.[14]

Data Presentation

Currently, there is a lack of published quantitative data on the efficacy of Boscalid against protozoan and helminth parasites of medical and veterinary importance. The following table provides a template for summarizing such data as it becomes available through future research. For comparative purposes, data for other known SDHIs against various parasites are included where available, highlighting the potential range of activities for this class of compounds.

CompoundParasite SpeciesLife Cycle StageAssay TypeIC50 / EC50 (µM)Reference
Boscalid Plasmodium falciparumErythrocyticGrowth InhibitionData Not Available
Boscalid Schistosoma mansoniAdult WormMotility/ViabilityData Not Available
Boscalid Leishmania donovaniAmastigoteGrowth InhibitionData Not Available
Boscalid Trypanosoma cruziAmastigoteGrowth InhibitionData Not Available
Boscalid Caenorhabditis elegansL4/AdultLifespan/MotilityData Not Available
Atpenin A5Schistosoma mansoniCercariaeMotility Inhibition< 10 µM[10]
FlutolanilSchistosoma mansoniCercariaeMotility Inhibition< 10 µM[7]
SiccaninPlasmodium falciparumErythrocyticSQR Activity0.016 ± 0.006[5]
FluopyramPlant-parasitic nematodesMixedNematicidal AssayVaries by species

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiparasitic potential of Boscalid.

Protocol 1: In Vitro Growth Inhibition Assay for Plasmodium falciparum

Objective: To determine the 50% inhibitory concentration (IC50) of Boscalid against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • Boscalid stock solution (in DMSO)

  • SYBR Green I nucleic acid stain

  • 96-well microplates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Methodology:

  • Prepare a stock solution of Boscalid in 100% DMSO.

  • Serially dilute the Boscalid stock solution in culture medium to achieve a range of final concentrations.

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in culture medium.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the diluted Boscalid solutions to the respective wells. Include solvent controls (DMSO) and negative controls (no drug).

  • Incubate the plates for 72 hours at 37°C in the controlled gas environment.

  • After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I.

  • Measure fluorescence using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration.

Protocol 2: Motility and Viability Assay for Adult Schistosoma mansoni

Objective: To assess the effect of Boscalid on the motility and viability of adult S. mansoni worms.

Materials:

  • Adult S. mansoni worms (obtained from an infected mouse model)

  • DMEM or RPMI 1640 medium supplemented with fetal bovine serum and antibiotics

  • Boscalid stock solution (in DMSO)

  • 24-well plates

  • Inverted microscope

  • Worm motility scoring system (e.g., 0 = dead, 4 = normal activity)

  • Viability stain (e.g., propidium iodide)

Methodology:

  • Wash freshly collected adult worms in pre-warmed culture medium.

  • Place one or two worm pairs into each well of a 24-well plate containing 2 mL of culture medium.

  • Add Boscalid from a stock solution to achieve the desired final concentrations. Include solvent controls.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • Observe and score the motility of the worms using an inverted microscope at 24, 48, and 72 hours post-exposure.

  • At the end of the experiment, assess viability by observing the integrity of the tegument and using a viability stain if necessary.

  • Analyze the data to determine the concentration of Boscalid that affects worm motility and survival.

Protocol 3: Caenorhabditis elegans Lifespan and Motility Assay

Objective: To evaluate the impact of Boscalid on the lifespan and motility of the model nematode C. elegans.

Materials:

  • Wild-type C. elegans (e.g., N2 strain)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • Boscalid stock solution (in a suitable solvent)

  • Synchronized population of L1 larvae

  • Dissecting microscope

Methodology:

  • Prepare NGM plates containing a range of Boscalid concentrations. The solvent should be added to control plates.

  • Seed the plates with a lawn of E. coli OP50.

  • Transfer synchronized L1 larvae to the plates.

  • Incubate the plates at 20°C.

  • Score the number of living and dead worms daily. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.

  • For motility assays, observe the worms at different time points and score their movement (e.g., number of body bends per minute).

  • Analyze the lifespan data using survival curves and statistical tests to determine if Boscalid has a significant effect on the longevity of C. elegans.

Visualizations

Signaling Pathway

G cluster_0 Mitochondrial Matrix cluster_1 Inner Mitochondrial Membrane cluster_2 Consequences Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Q Ubiquinone (Q) SDH->Q e- ROS_production Increased ROS SDH->ROS_production QH2 Ubiquinol (QH2) Q->QH2 Complex_III Complex III QH2->Complex_III e- ATP_depletion ATP Depletion Complex_III->ATP_depletion Boscalid Boscalid Boscalid->SDH Inhibition Cell_death Parasite Death ATP_depletion->Cell_death ROS_production->Cell_death

Caption: Boscalid inhibits succinate dehydrogenase (Complex II), blocking the electron transport chain.

Experimental Workflow

G cluster_assays Endpoint Assays start Start: Select Parasite (e.g., P. falciparum, S. mansoni) culture Culture/Obtain Parasite Stage start->culture exposure Expose Parasites to Boscalid culture->exposure prepare_drug Prepare Boscalid Serial Dilutions prepare_drug->exposure incubation Incubate Under Appropriate Conditions exposure->incubation growth_assay Growth Inhibition (e.g., SYBR Green) incubation->growth_assay motility_assay Motility/Viability (Microscopy) incubation->motility_assay metabolic_assay Metabolic Assay (e.g., Seahorse) incubation->metabolic_assay data_analysis Data Analysis (IC50/EC50 Determination) growth_assay->data_analysis motility_assay->data_analysis metabolic_assay->data_analysis conclusion Conclusion on Antiparasitic Activity data_analysis->conclusion

Caption: Generalized workflow for testing the antiparasitic activity of Boscalid.

Conclusion and Future Directions

Boscalid, as a known inhibitor of the highly conserved succinate dehydrogenase enzyme, presents a compelling case for investigation in the field of parasitic diseases. While direct evidence of its efficacy is currently sparse, the foundational knowledge of parasite metabolism strongly suggests that SDH is a viable drug target. The protocols and information provided here offer a framework for researchers to explore the potential of Boscalid and other SDHIs as novel antiparasitic agents. Future research should focus on systematic screening against a broad range of parasites, elucidation of the specific structural and functional characteristics of parasite SDH, and in vivo efficacy studies to validate in vitro findings. Such efforts could pave the way for the development of a new class of much-needed antiparasitic drugs.

References

Application Notes and Protocols: Boscalid as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of boscalid as a lead compound in drug discovery, focusing on its role as a Succinate Dehydrogenase (SDH) inhibitor. Detailed protocols for key experiments are provided to facilitate further research and development of novel therapeutics based on the boscalid scaffold.

Introduction

Boscalid is a well-established fungicide that belongs to the class of carboxamides and acts as a potent inhibitor of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][2] Its defined mechanism of action and favorable toxicological profile in certain contexts make it an attractive starting point for drug discovery campaigns targeting diseases where mitochondrial respiration plays a key role. This document outlines the core principles of using boscalid as a lead compound, provides detailed experimental protocols for its evaluation, and presents key data in a structured format.

Mechanism of Action

Boscalid exerts its inhibitory effect by binding to the ubiquinone-binding (Qp) site of the SDH complex.[3] This binding site is located within the SDHC and SDHD subunits of the complex. By occupying this site, boscalid prevents the natural substrate, ubiquinone, from binding, thereby blocking the transfer of electrons from succinate to the electron transport chain. This disruption of cellular respiration leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately inducing cellular apoptosis.[1]

Signaling Pathway of Boscalid-induced Mitochondrial Dysfunction

G cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- transfer Complex_II Complex II (SDH) Complex_II->CoQ e- transfer Fumarate Fumarate Complex_II->Fumarate Superoxide Superoxide (O₂⁻) Complex_II->Superoxide Electron Leakage Complex_III Complex III CytC Cytochrome c Complex_III->CytC e- transfer Complex_IV Complex IV O2 O₂ Complex_IV->O2 e- transfer ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP CoQ->Complex_III e- transfer CytC->Complex_IV e- transfer Boscalid Boscalid Boscalid->Complex_II Inhibition Reduced_ATP Reduced ATP Production Boscalid->Reduced_ATP Succinate Succinate Succinate->Complex_II Oxidation e_minus e- Apoptosis Apoptosis Superoxide->Apoptosis Reduced_ATP->Apoptosis

Caption: Boscalid inhibits Complex II (SDH), blocking electron transport and leading to reduced ATP and increased superoxide, inducing apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data for boscalid and its derivatives from various studies. This data is essential for structure-activity relationship (SAR) analysis and for benchmarking new compounds.

Table 1: In Vitro Fungicidal Activity of Boscalid and a Derivative (Compound 5i) [4]

CompoundTarget FungusEC₅₀ (µg/mL)
BoscalidSclerotinia sclerotiorum0.51
Compound 5iSclerotinia sclerotiorum0.73
BoscalidRhizoctonia solani>50
Compound 5iRhizoctonia solani30% inhibition at 1 µg/mL

Table 2: In Vivo Fungicidal Activity of Boscalid and a Derivative (Compound 5i) [4]

CompoundTarget FungusConcentration (µg/mL)Inhibitory Rate (%)
BoscalidPuccinia sorghi5070
Compound 5iPuccinia sorghi50100
BoscalidRhizoctonia solani130
Compound 5iRhizoctonia solani160

Table 3: Effect of Boscalid on Oxygen Consumption Rate (OCR) in Human Cell Lines [1]

Cell LineBoscalid Concentration (µM)Exposure Time (h)OCR Inhibition (%)
HepG2 (Liver)1246
PBMCs (Blood)1275
BJ-fibroblasts (Skin)1233

Table 4: Inhibitory Activity of Boscalid against Human Cholinesterases

EnzymeIC₅₀ (µM)
Acetylcholinesterase (AChE)> 364.2
Butyrylcholinesterase (BChE)308.8

Experimental Protocols

Detailed protocols for key assays are provided below to enable researchers to evaluate boscalid and its derivatives.

Protocol 1: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is adapted from standard methods for measuring SDH activity and can be used to determine the inhibitory potential of boscalid and its analogs.

Principle: The activity of SDH is measured by monitoring the reduction of a tetrazolium salt, such as Nitro Blue Tetrazolium (NBT), to a colored formazan product. The rate of formazan production is proportional to SDH activity.

Materials:

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Substrate solution: 1 M Sodium Succinate

  • Electron acceptor: 10 mg/mL Nitro Blue Tetrazolium (NBT) in assay buffer

  • Boscalid or derivative stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Isolate mitochondria from a relevant cell line or tissue.

  • Prepare serial dilutions of boscalid or its derivatives in the assay buffer.

  • In a 96-well plate, add 50 µL of the mitochondrial preparation to each well.

  • Add 10 µL of the test compound dilutions or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 20 µL of sodium succinate solution and 20 µL of NBT solution to each well.

  • Immediately measure the absorbance at 570 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of formazan formation (change in absorbance per minute).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic effects of boscalid derivatives.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of boscalid or its derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Protocol 3: Measurement of Mitochondrial Superoxide

This protocol uses the fluorescent probe MitoSOX Red to specifically detect superoxide production in the mitochondria of living cells.

Principle: MitoSOX Red is a cell-permeable dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.

Materials:

  • Cell culture medium

  • MitoSOX Red reagent (5 mM stock in DMSO)

  • HBSS (Hank's Balanced Salt Solution) or other suitable buffer

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a suitable format for imaging (e.g., glass-bottom dishes) or in a 96-well plate.

  • Treat the cells with boscalid or its derivatives for the desired time.

  • Prepare a 5 µM working solution of MitoSOX Red in HBSS.

  • Remove the culture medium and wash the cells once with warm HBSS.

  • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm HBSS.

  • Image the cells using a fluorescence microscope with an excitation/emission of ~510/580 nm, or measure the fluorescence intensity using a microplate reader.

  • Quantify the fluorescence intensity and compare the treated cells to the vehicle control.

Lead Optimization Workflow

The following workflow outlines a typical process for optimizing boscalid as a lead compound.

G Start Start: Boscalid as Lead SAR_Analysis Structure-Activity Relationship (SAR) Analysis Start->SAR_Analysis Derivative_Synthesis Derivative Synthesis (e.g., modify biphenyl, nicotinamide) SAR_Analysis->Derivative_Synthesis In_Vitro_Screening In Vitro Screening: - SDH Inhibition Assay - Cell Viability (MTT) Assay Derivative_Synthesis->In_Vitro_Screening Mito_Superoxide Mitochondrial Superoxide Measurement In_Vitro_Screening->Mito_Superoxide Potent_Hits Identification of Potent Hits Mito_Superoxide->Potent_Hits Potent_Hits->SAR_Analysis Iterative Optimization ADMET_Profiling In Silico & In Vitro ADMET Profiling Potent_Hits->ADMET_Profiling Proceed with best hits In_Vivo_Testing In Vivo Efficacy & Toxicity Testing in Animal Models ADMET_Profiling->In_Vivo_Testing Lead_Candidate Lead Candidate Selection In_Vivo_Testing->Lead_Candidate G Reactant1 2-Chloro-1-nitrobenzene Intermediate1 4'-Chloro-2-nitrobiphenyl Reactant1->Intermediate1 Suzuki Coupling (Pd catalyst) Reactant2 4-Chlorophenylboronic acid Reactant2->Intermediate1 Intermediate2 2-Amino-4'-chlorobiphenyl Intermediate1->Intermediate2 Reduction (e.g., H₂, Pd/C) Product Boscalid Derivative Intermediate2->Product Amidation Reactant3 2-Chloronicotinoyl chloride Reactant3->Product

References

Application Notes and Protocols for In Vivo Efficacy and Safety Testing of Boscalid

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Abstract

This document provides a comprehensive set of protocols for the in vivo evaluation of Boscalid, a succinate dehydrogenase inhibitor (SDHI) fungicide. The following application notes detail the experimental design for acute, subchronic, chronic, carcinogenicity, and developmental toxicity studies, primarily in rodent models. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data robustness and regulatory compliance. The provided methodologies, data presentation tables, and workflow diagrams are intended to guide researchers, scientists, and drug development professionals in designing and executing rigorous in vivo studies for Boscalid.

Introduction to Boscalid

Boscalid is a broad-spectrum fungicide belonging to the carboxamide class.[1] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain.[1][2] This inhibition disrupts the fungal cell's energy production, leading to the cessation of growth and development.[3] In mammals, the primary target organs for Boscalid toxicity are the liver and the thyroid.[4][5] The effects on the thyroid are considered secondary to the induction of hepatic microsomal enzymes.[6][7][8] Given its widespread use in agriculture, a thorough in vivo toxicological assessment is crucial to characterize its safety profile.

General Experimental Design Considerations

A tiered approach is recommended for the in vivo testing of Boscalid, starting with acute toxicity and progressing to longer-term studies based on initial findings. All studies should be conducted in compliance with Good Laboratory Practice (GLP) standards.

2.1. Animal Model Selection The preferred rodent species for these studies is the rat (e.g., Sprague-Dawley or Wistar), as a significant body of toxicological data for Boscalid already exists for this species.[3][4][6][9][10] For developmental toxicity, a second non-rodent species, such as the rabbit, is also recommended.[11][12]

2.2. Dose Formulation and Administration Boscalid should be formulated in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose) for oral administration. The concentration of Boscalid in the vehicle should be uniform, and the stability of the formulation should be confirmed. Oral gavage is the preferred route of administration for precise dosing.[3][9]

2.3. Dose Selection Dose levels for subchronic and chronic studies should be based on the results of acute toxicity and dose-ranging studies. At least three dose levels (low, mid, and high) and a concurrent vehicle control group should be used.[3][4][10] The highest dose should induce observable toxicity but not significant mortality.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo assessment of Boscalid.

G cluster_0 Phase 1: Acute & Subchronic Toxicity cluster_1 Phase 2: Chronic Toxicity & Carcinogenicity cluster_2 Phase 3: Specialized Toxicity A Acute Oral Toxicity (OECD 423) B 28-Day Repeated Dose Study (OECD 407) A->B C 90-Day Repeated Dose Study (OECD 408) B->C D Chronic Toxicity Study (OECD 452) C->D F Developmental Toxicity Study (OECD 414) C->F E Carcinogenicity Study (OECD 451) D->E G Mechanistic Studies (e.g., Enzyme Induction) F->G

Figure 1. Tiered experimental workflow for in vivo testing of Boscalid.

Experimental Protocols

4.1. Acute Oral Toxicity Study (Modified from OECD 423) [13][14][15][16][17]

  • Objective: To determine the acute oral toxicity of Boscalid.

  • Animal Model: Female rats (nulliparous and non-pregnant), 8-12 weeks old.

  • Group Size: 3 animals per step.

  • Procedure: A stepwise procedure is used, starting with a dose of 2000 mg/kg. If no mortality is observed, the study is concluded. If mortality occurs, lower doses (e.g., 300 mg/kg) are tested in subsequent steps.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A gross necropsy is performed at the end of the study.

4.2. 28-Day Repeated Dose Oral Toxicity Study (Modified from OECD 407) [6][9][18][19]

  • Objective: To evaluate the subacute toxicity of Boscalid after repeated oral administration for 28 days.

  • Animal Model: Male and female rats, 6-8 weeks old.

  • Group Size: 5 males and 5 females per dose group.

  • Procedure: Boscalid is administered daily by oral gavage for 28 days.

  • Endpoints:

    • Clinical Observations: Daily.

    • Body Weight and Food Consumption: Weekly.

    • Hematology and Clinical Chemistry: At termination.

    • Organ Weights: At termination (liver, kidneys, spleen, thymus, adrenals, brain, testes, ovaries, thyroid).

    • Histopathology: On all major organs and tissues.

4.3. 90-Day Repeated Dose Oral Toxicity Study (Modified from OECD 408) [3][4][10][20][21]

  • Objective: To characterize the subchronic toxicity of Boscalid after repeated oral administration for 90 days.

  • Animal Model: Male and female rats, 6-8 weeks old.

  • Group Size: 10 males and 10 females per dose group.

  • Procedure: Boscalid is administered daily by oral gavage for 90 days.

  • Endpoints: Same as the 28-day study, with the addition of ophthalmological examination before treatment and at termination.

4.4. Chronic Toxicity and Carcinogenicity Studies (Modified from OECD 452 & 451) [1][2][5][22][23][24][25][26][27][28]

  • Objective: To assess the chronic toxicity and carcinogenic potential of Boscalid over a major portion of the animal's lifespan.

  • Animal Model: Male and female rats, 6-8 weeks old.

  • Group Size: 50 males and 50 females per dose group for carcinogenicity; 20 males and 20 females for chronic toxicity.

  • Procedure: Boscalid is administered daily in the diet or by oral gavage for 24 months (rats).

  • Endpoints:

    • Clinical Observations: Daily.

    • Body Weight and Food Consumption: Weekly for the first 13 weeks, then monthly.

    • Hematology and Clinical Chemistry: At 6, 12, 18, and 24 months.

    • Gross Necropsy and Histopathology: On all animals, with special attention to tumor formation.

4.5. Prenatal Developmental Toxicity Study (Modified from OECD 414) [11][12][29][30][31]

  • Objective: To evaluate the potential adverse effects of Boscalid on the pregnant female and the developing embryo and fetus.

  • Animal Model: Pregnant female rats.

  • Group Size: At least 20 pregnant females per group.

  • Procedure: Boscalid is administered daily by oral gavage from gestation day 6 through 15.

  • Endpoints:

    • Maternal: Clinical signs, body weight, food consumption, uterine examination (number of corpora lutea, implantations, resorptions, live and dead fetuses).

    • Fetal: Body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.

Proposed Signaling Pathway of Boscalid Toxicity

The following diagram illustrates the proposed mechanism of Boscalid-induced thyroid toxicity secondary to liver effects.

G Boscalid Boscalid Liver Liver Boscalid->Liver targets Enzyme_Induction Induction of Hepatic Microsomal Enzymes (e.g., UGTs) Liver->Enzyme_Induction T4_Metabolism Increased Thyroxine (T4) Metabolism (Glucuronidation) Enzyme_Induction->T4_Metabolism Blood_T4 Decreased Serum T4 T4_Metabolism->Blood_T4 Pituitary Pituitary Gland Blood_T4->Pituitary feedback TSH Increased TSH Secretion Pituitary->TSH Thyroid Thyroid Gland TSH->Thyroid stimulates Thyroid_Stimulation Chronic Stimulation Thyroid->Thyroid_Stimulation Thyroid_Effects Thyroid Hypertrophy, Hyperplasia, and Potential Tumor Formation Thyroid_Stimulation->Thyroid_Effects

Figure 2. Proposed signaling pathway for Boscalid-induced thyroid toxicity.

Data Presentation

Quantitative data from the in vivo studies should be summarized in tables for clear comparison between dose groups.

Table 1: Summary of Body and Organ Weights (28-Day Study)

ParameterControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Male
Final Body Weight (g)
Body Weight Gain (g)
Liver Weight (g)
Relative Liver Weight (%)
Thyroid Weight (mg)
Relative Thyroid Weight (%)
Female
Final Body Weight (g)
Body Weight Gain (g)
Liver Weight (g)
Relative Liver Weight (%)
Thyroid Weight (mg)
Relative Thyroid Weight (%)

Table 2: Summary of Hematology and Clinical Chemistry (90-Day Study)

ParameterControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Hematology (Male)
Red Blood Cell Count (10^6/µL)
Hemoglobin (g/dL)
Hematocrit (%)
Clinical Chemistry (Male)
Alanine Aminotransferase (ALT) (U/L)
Aspartate Aminotransferase (AST) (U/L)
Thyroxine (T4) (µg/dL)
Thyroid Stimulating Hormone (TSH) (ng/mL)
... (other parameters)

Table 3: Summary of Tumor Incidence (Carcinogenicity Study)

FindingControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Male
Number of animals examined50505050
Thyroid Follicular Cell Adenoma
Thyroid Follicular Cell Carcinoma
Liver Hepatocellular Adenoma
Female
Number of animals examined50505050
... (other findings)

Table 4: Summary of Developmental Toxicity Data

ParameterControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Number of pregnant females
Number of corpora lutea/dam
Number of implantations/dam
Pre-implantation loss (%)
Post-implantation loss (%)
Number of live fetuses/litter
Fetal body weight/litter (g)
Number of litters with malformations
Number of fetuses with skeletal variations

References

Application Notes and Protocols for the Analytical Characterization of Boscialin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boscialin, a naturally occurring sesquiterpenoid, has garnered interest for its potential biological activities, including antimicrobial and cytotoxic effects.[1][2] Robust analytical methodologies are crucial for the accurate identification, quantification, and characterization of this compound in various matrices. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound using a suite of modern analytical techniques.

Introduction to this compound

This compound is a sesquiterpenoid with the molecular formula C₁₃H₂₂O₃ and a molecular weight of 226.31 g/mol .[3] Its structure features a cyclohexanol core substituted with an α,β-unsaturated ketone side chain, which are key chromophores and functional groups for spectroscopic analysis. It has been isolated from various medicinal plants, including Boscia salicifolia.[4] Understanding its physicochemical properties is the first step in developing robust analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₂₂O₃[3]
Molecular Weight226.31 g/mol [3]
IUPAC Name(E)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-onePubChem
XLogP31.2PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Exact Mass226.15689456 DaPubChem

Sample Preparation

Effective sample preparation is critical for accurate and reproducible analysis of this compound from natural product extracts or biological matrices. The choice of method will depend on the sample matrix and the intended analytical technique.

Extraction from Plant Material

A common method for extracting sesquiterpenoids from plant material is solvent extraction.

Protocol: Maceration Extraction

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Solvent Addition: Suspend the powdered material in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of methanol/chloroform/water). A solvent-to-sample ratio of 10:1 (v/w) is recommended.

  • Maceration: Allow the mixture to stand at room temperature for 24-48 hours with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further analysis.

Solid-Phase Extraction (SPE) for Sample Cleanup

For cleaner samples, particularly before HPLC or GC analysis, solid-phase extraction can be employed to remove interfering substances.

Protocol: SPE Cleanup

  • Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute polar impurities.

  • Elution: Elute this compound using a stronger organic solvent such as methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Chromatographic Techniques

Chromatographic methods are essential for the separation and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound.

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective for separating sesquiterpenoids. A typical gradient could be:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile

    • 35-40 min: 20% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at the λmax of the α,β-unsaturated ketone chromophore (estimated around 220-240 nm).

  • Quantification: Create a calibration curve using a certified reference standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. Derivatization may be necessary for polar compounds like this compound to improve volatility.

Protocol: GC-MS Analysis

  • Derivatization (Silylation):

    • Dry an aliquot of the sample extract under nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70°C for 30 minutes.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Identification: Compare the obtained mass spectrum with a reference library (e.g., NIST) and the retention time of a derivatized standard.

Spectroscopic Techniques

Spectroscopic methods are vital for the structural elucidation and confirmation of this compound's identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The α,β-unsaturated ketone moiety in this compound's structure gives rise to characteristic UV absorption.

Protocol: UV-Vis Analysis

  • Solvent: Use a UV-grade solvent such as methanol or ethanol.

  • Sample Preparation: Prepare a dilute solution of the purified this compound or the relevant HPLC fraction.

  • Measurement: Record the UV spectrum from 200 to 400 nm.

  • Data Interpretation: Expect a π → π* transition for the conjugated system, typically in the range of 220-250 nm.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is also a suitable technique.

  • Measurement: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

  • Data Interpretation: Look for characteristic absorption bands.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~3400 (broad)O-HStretching (hydroxyl groups)[7]
~2950-2850C-HStretching (alkane)
~1670C=OStretching (α,β-unsaturated ketone)[7]
~1620C=CStretching (alkene)
~1450, ~1370C-HBending (alkane)
~1100C-OStretching (hydroxyl)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of this compound.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information on the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, confirming the complete structure and stereochemistry.

  • Data Interpretation: Analyze chemical shifts, coupling constants, and correlation peaks to assign all proton and carbon signals to the this compound structure.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of this compound.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: An ESI-TOF or Orbitrap mass spectrometer.

  • Sample Introduction: Infuse a dilute solution of the sample directly or analyze the eluent from an HPLC column.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the elemental composition.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Example of Quantitative HPLC Data for this compound in Different Extracts

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)% Recovery (from spiked sample)
Plant Extract A15.21234565.8N/A
Plant Extract B15.223456711.1N/A
Spiked Sample15.345678921.598.5%
Standard (10 µg/mL)15.221098710.0100%

Visualizations

Diagrams can effectively illustrate experimental workflows and logical relationships.

Analytical_Workflow_for_this compound cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_spectroscopy_details Spectroscopic Methods cluster_data Data Analysis & Reporting Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE_Cleanup Solid-Phase Extraction (SPE) Crude_Extract->SPE_Cleanup Purified_Sample Purified Sample SPE_Cleanup->Purified_Sample HPLC HPLC-UV/DAD (Quantification) Purified_Sample->HPLC Separation & Quantification GC_MS GC-MS (Identification) Purified_Sample->GC_MS Volatile Analysis Spectroscopy Spectroscopic Analysis (Structural Elucidation) Purified_Sample->Spectroscopy Structural Confirmation Data_Processing Data Processing & Interpretation HPLC->Data_Processing GC_MS->Data_Processing UV_Vis UV-Vis Spectroscopy->UV_Vis FTIR FTIR Spectroscopy->FTIR NMR NMR (1D & 2D) Spectroscopy->NMR HRMS HRMS Spectroscopy->HRMS UV_Vis->Data_Processing FTIR->Data_Processing NMR->Data_Processing HRMS->Data_Processing Application_Note Application Note/Report Data_Processing->Application_Note

Caption: Analytical workflow for the characterization of this compound.

Given the limited specific information on this compound's signaling pathways, a diagram illustrating a hypothetical mechanism of its known cytotoxic activity is presented below. This is a generalized representation of apoptosis induction.

Cytotoxic_Action_of_this compound This compound This compound Cancer_Cell Cancer Cell Membrane This compound->Cancer_Cell Enters Cell Intracellular_Targets Intracellular Targets (e.g., Proteins, DNA) Cancer_Cell->Intracellular_Targets Stress_Response Cellular Stress Response (e.g., ROS production) Intracellular_Targets->Stress_Response Apoptosis_Pathway Apoptosis Signaling Cascade Stress_Response->Apoptosis_Pathway Caspase_Activation Caspase Activation (Caspase-3, -9) Apoptosis_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for Boscalid Delivery Systems in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current landscape and future potential of nano-delivery systems for the fungicide boscalid in in vivo studies. The information is intended to guide researchers in the development and evaluation of novel formulations to enhance the efficacy and safety of this widely used agricultural chemical.

Introduction to Boscalid and the Need for Advanced Delivery Systems

Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). It is effective against a wide range of fungal pathogens in various crops. Its mode of action involves the inhibition of complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi, leading to a disruption of the Krebs cycle and cellular respiration, ultimately causing fungal cell death.

Despite its effectiveness, conventional formulations of boscalid can face challenges such as limited bioavailability, potential for environmental runoff, and the development of fungal resistance. Encapsulating boscalid into advanced delivery systems, such as polymeric nanoparticles and solid lipid nanoparticles, offers a promising strategy to overcome these limitations. These nano-delivery systems can provide:

  • Controlled and sustained release: Prolonging the protective effect and reducing the frequency of application.

  • Improved targeting: Enhancing the delivery of boscalid to the site of fungal infection.

  • Enhanced stability: Protecting boscalid from premature degradation by environmental factors.

  • Reduced environmental impact: Minimizing leaching and off-target effects.

This document provides detailed protocols for the preparation, characterization, and in vivo evaluation of boscalid-loaded nanoparticles, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.

Boscalid Delivery Systems: Physicochemical and In Vivo Data

While specific in vivo data for boscalid-loaded nanoparticles is still emerging in the scientific literature, this section provides a template for data presentation based on studies of similar poorly water-soluble fungicides delivered via polymeric and solid lipid nanoparticles. Researchers should aim to generate and report their data in a similar, clearly structured format.

Table 1: Physicochemical Characteristics of Boscalid-Loaded Nanoparticles
Delivery SystemBoscalid Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Illustrative Polymeric Nanoparticles (e.g., PLGA) 5-1570-90150-300< 0.2-15 to -30
Illustrative Solid Lipid Nanoparticles (SLNs) 3-1060-85100-400< 0.3-10 to -25

Note: The data presented in this table is illustrative and based on typical values reported for nanoparticles loaded with poorly water-soluble small molecules. Actual values for boscalid-loaded nanoparticles will need to be determined experimentally.

Table 2: In Vivo Performance of Boscalid Delivery Systems (Illustrative Data)
Delivery SystemTarget Organism/CropEfficacy MetricResults (Compared to Free Boscalid)Biodistribution Highlights
Illustrative Polymeric Nanoparticles (e.g., PLGA) Botrytis cinerea on grapevineLesion diameter reduction25% greater reductionHigher accumulation in leaf tissue
Illustrative Solid Lipid Nanoparticles (SLNs) Sclerotinia sclerotiorum on soybeanMycelial growth inhibitionProlonged inhibition by 48hEnhanced root uptake and systemic transport

Note: This table provides a template for reporting in vivo efficacy and biodistribution data. The presented results are hypothetical and should be replaced with experimental data from specific in vivo studies.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation, characterization, and in vivo evaluation of boscalid-loaded nanoparticles.

Preparation of Boscalid-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)

This protocol describes the preparation of boscalid-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method.[1][2][3][4]

Materials:

  • Boscalid

  • Poly(lactic-co-glycolide) (PLGA) (e.g., 50:50 lactide:glycolide ratio, MW 10-20 kDa)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of boscalid and PLGA in acetone. The ratio of boscalid to PLGA will determine the theoretical drug loading.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Nanoprecipitation: Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase. The rapid diffusion of acetone into the aqueous phase will cause the PLGA and encapsulated boscalid to precipitate as nanoparticles.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension for several hours at room temperature to allow for the complete evaporation of acetone. A rotary evaporator can be used to expedite this process.

  • Nanoparticle Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove excess surfactant and unencapsulated boscalid.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) should be added before freezing.

Preparation of Boscalid-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)

This protocol outlines the preparation of boscalid-loaded solid lipid nanoparticles (SLNs) using the hot high-pressure homogenization technique.[5][6][7][8]

Materials:

  • Boscalid

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

  • High-shear homogenizer

  • High-pressure homogenizer

  • Water bath

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of boscalid in the molten lipid.

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm for 5-10 minutes) using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar). The high shear forces will break down the lipid droplets into the nano-size range.

  • Cooling and Nanoparticle Solidification: Allow the resulting nanoemulsion to cool down to room temperature. The lipid droplets will solidify, forming the solid lipid nanoparticles with encapsulated boscalid.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant.

Characterization of Boscalid-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality and reproducibility of the nanoparticle formulations.

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Boscalid Loading and Encapsulation Efficiency:

    • Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the encapsulated boscalid.

    • Quantify the amount of boscalid using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate Drug Loading (%) = (Mass of boscalid in nanoparticles / Total mass of nanoparticles) x 100.

    • Calculate Encapsulation Efficiency (%) = (Mass of boscalid in nanoparticles / Initial mass of boscalid used) x 100.

  • In Vitro Release Study:

    • Place a known amount of the boscalid-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small amount of a surfactant to ensure sink conditions) at a constant temperature with gentle stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the concentration of released boscalid in the aliquots using HPLC.

    • Plot the cumulative percentage of boscalid released versus time.

In Vivo Efficacy Study in a Plant Model

This protocol provides a general framework for evaluating the antifungal efficacy of boscalid-loaded nanoparticles in a plant model. The specific plant, fungal pathogen, and application method will need to be adapted to the research question.

Materials:

  • Healthy, uniformly sized plants (e.g., grapevine, soybean, or tomato seedlings)

  • Fungal pathogen culture (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Boscalid-loaded nanoparticle suspension

  • Free boscalid suspension (as a positive control)

  • Blank nanoparticles (as a vehicle control)

  • Sterile water or buffer (as a negative control)

  • Spray bottle or other suitable application device

  • Growth chamber with controlled temperature, humidity, and light conditions

Procedure:

  • Plant Acclimatization: Acclimatize the plants in the growth chamber for at least one week before the experiment.

  • Treatment Application: Divide the plants into treatment groups. Apply the different formulations (boscalid nanoparticles, free boscalid, blank nanoparticles, and negative control) to the plants. Application can be via foliar spray or soil drench, depending on the target pathogen and delivery system.

  • Pathogen Inoculation: After a predetermined time following treatment (e.g., 24 hours), inoculate the plants with a suspension of the fungal pathogen.

  • Incubation: Place the inoculated plants back into the growth chamber under conditions favorable for disease development.

  • Disease Assessment: At regular intervals, assess the disease severity using a standardized rating scale (e.g., percentage of leaf area with lesions, lesion diameter).

  • Data Analysis: Statistically analyze the disease severity data to determine if the boscalid nanoparticle formulation provides significantly better protection compared to the controls.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, visualize key concepts related to boscalid's mode of action and the experimental procedures.

Signaling Pathway of Boscalid Action

Boscalid_Signaling_Pathway cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC Electrons ROS Increased Mitochondrial ROS SDH->ROS Energy_Depletion Energy Depletion ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Cell_Death Fungal Cell Death ROS->Cell_Death Boscalid Boscalid Inhibition Boscalid->Inhibition Inhibition->SDH Energy_Depletion->Cell_Death Nanoparticle_Workflow cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_invivo In Vivo Evaluation Start Raw Materials (Boscalid, Polymer/Lipid, Surfactant) Formulation Formulation Process (e.g., Nanoprecipitation or Hot Homogenization) Start->Formulation Purification Purification (Centrifugation/Dialysis) Formulation->Purification Size_Zeta Size, PDI, Zeta Potential (DLS) Purification->Size_Zeta Morphology Morphology (TEM/SEM) Purification->Morphology Loading Drug Loading & Encapsulation Efficiency (HPLC) Purification->Loading Release In Vitro Release Study Purification->Release Efficacy Antifungal Efficacy (Plant Model) Purification->Efficacy Biodistribution Biodistribution Study Efficacy->Biodistribution Toxicology Toxicology Assessment Biodistribution->Toxicology Controlled_Release Nanoparticle Boscalid-Loaded Nanoparticle Release Controlled Release (Sustained/Targeted) Nanoparticle->Release High_Local_Conc High Local Concentration at Target Site Release->High_Local_Conc Reduced_Systemic_Exposure Reduced Systemic Exposure/Runoff Release->Reduced_Systemic_Exposure Improved_Efficacy Improved Antifungal Efficacy High_Local_Conc->Improved_Efficacy Reduced_Toxicity Reduced Environmental & Non-Target Toxicity Reduced_Systemic_Exposure->Reduced_Toxicity

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Boscalid Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Boscalid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Boscalid?

A1: The most prevalent synthetic route for Boscalid is a three-step process:

  • Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling an aryl halide with an arylboronic acid. A common example is the reaction of 2-chloro-1-nitrobenzene with 4-chlorophenylboronic acid.[1][2]

  • Nitro Group Reduction: The nitro group on the biphenyl intermediate is reduced to an amine.

  • Amidation: The resulting 2-amino-4'-chlorobiphenyl is reacted with 2-chloronicotinoyl chloride to form the final Boscalid product.[3][4]

Q2: Are there more sustainable or efficient alternatives to the traditional synthesis?

A2: Yes, several improved methods have been developed to address the drawbacks of traditional syntheses, which often involve organic solvents and high catalyst loadings.[5][6] These include:

  • Aqueous Synthesis: Performing the synthesis in water using nanomicelles, which can significantly reduce organic solvent waste and allow for lower palladium catalyst loading (as low as 700 ppm).[5][6]

  • Continuous Flow Synthesis: This approach can offer better control over reaction parameters, improved safety, and easier scalability.[2][7]

  • Mechanochemical Synthesis: A solventless approach that can significantly reduce reaction times and waste.[8]

  • One-Pot Synthesis: Combining the three steps into a single pot can improve efficiency and reduce the need for intermediate purification steps, with overall yields reported as high as 83%.[5][6]

Q3: What are the key challenges in the Suzuki-Miyaura coupling step for Boscalid synthesis?

A3: The primary challenges in the Suzuki-Miyaura coupling step include:

  • Catalyst Cost and Efficiency: The reaction often requires expensive palladium catalysts.[7] Research has focused on developing more efficient catalysts, such as Pd-PEPPSI-IPr complexes, to reduce the required catalyst loading to as low as 0.01 mol%.[9]

  • Reaction Conditions: Traditional methods may require harsh conditions like high temperatures and an inert, oxygen-free atmosphere.[7]

  • Catalyst and Product Separation: Separating the product from the catalyst and byproducts can be challenging.[10] Using aqueous surfactant-based systems can simplify this separation.[10]

Q4: What are the common issues encountered during the nitro group reduction?

A4: The main challenges during the nitro group reduction are:

  • Chemoselectivity: The reducing agent must selectively reduce the nitro group without affecting the aryl chloride functionalities present in the molecule.

  • Reagent Safety and Cost: Traditional methods might use expensive catalysts like Pt/C under high pressure of hydrogen gas, which poses safety risks.[5] Alternative, more economical, and safer methods using reagents like NaBH4/CoSO4·7H2O or carbonyl iron powder (CIP) have been developed.[2][5]

Q5: What factors can affect the final amidation and crystallization of Boscalid?

A5: The final amidation and crystallization can be influenced by:

  • Purity of Reactants: The purity of 2-amino-4'-chlorobiphenyl and 2-chloronicotinoyl chloride is crucial for a clean reaction and high yield.

  • Reaction Conditions: The choice of base and solvent can impact the reaction rate and yield.

  • Crystallization and Polymorphism: Boscalid can exist in different crystalline forms (polymorphs), and controlling the crystallization process is important for obtaining the desired form.[11][12] The solvent system and cooling rate can influence which polymorph is preferentially formed.[11]

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive catalystEnsure the palladium catalyst is fresh and has been stored under appropriate inert conditions. Consider using a more active catalyst system, such as a Pd-PEPPSI-IPr complex.[9]
Incomplete reactionIncrease reaction time or temperature. However, be aware that higher temperatures can sometimes lead to byproduct formation.
Poor quality of boronic acidUse fresh, high-purity boronic acid. Boronic acids can degrade over time.
Ineffective baseEnsure the base (e.g., sodium carbonate, potassium tert-butoxide) is anhydrous and of sufficient strength for the chosen solvent and reactants.
Significant byproduct formation Homocoupling of boronic acidUse a stoichiometric amount of the boronic acid or a slight excess. Running the reaction under more dilute conditions can sometimes help.
Catalyst decompositionEnsure a strictly inert atmosphere (argon or nitrogen) if required by the catalyst system. Some modern catalysts are more air-stable.[9]
Difficulty in product/catalyst separation Homogeneous catalyst systemConsider using a heterogeneous catalyst or a biphasic system (e.g., aqueous surfactant) to facilitate easier separation and catalyst recycling.[10]
Troubleshooting Nitro Group Reduction
Symptom Possible Cause Suggested Solution
Incomplete reduction Insufficient reducing agentIncrease the molar equivalents of the reducing agent (e.g., NaBH4, CIP).[2][5]
Inactive catalyst (if applicable)For catalytic hydrogenations (e.g., with Pt/C), ensure the catalyst is not poisoned and the hydrogen pressure is adequate.
Dechlorination of the aryl chloride Over-reductionUse a milder reducing agent or optimize the reaction conditions (lower temperature, shorter reaction time). Carbonyl iron powder (CIP) in an aqueous micellar system has been shown to be selective.[5]
Complex product mixture Non-selective reductionEnsure the chosen reducing agent is chemoselective for the nitro group in the presence of aryl chlorides.

Quantitative Data Summary

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions
Catalyst SystemCatalyst LoadingSolventTemperature (°C)Yield (%)Reference
Pd(PPh3)40.25 mol%tert-butanol/water160up to 99[7]
Pd/SPhosNot specifiedAqueous surfactantNot specifiedHigh (part of 90% overall yield)[10]
Pd-PEPPSI-IPrDtBu-An0.01 mol%Not specifiedNot specified> 99[9]
Pd(OAc)2/SPhos0.07 mol%Water with TPGS-750-M45High (part of 83% overall yield)[5][6]
Table 2: Comparison of Nitro Group Reduction Methods
Reducing SystemSolventReaction TimeYield (%)Reference
NaBH4/CoSO4·7H2OEthanol/Water3 min (in flow)79[2]
Carbonyl Iron Powder (CIP)Water with TPGS-750-M12 hHigh (part of 83% overall yield)[5][6]
H2 / PtIr@TiO2Not specifiedNot specifiedHigh (part of 90% overall yield)[10]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Boscalid in an Aqueous Micellar System

This protocol is adapted from a sustainable synthesis approach.[5][6]

Step 1: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 2-chloro-1-nitrobenzene (1 mmol), 4-chlorophenylboronic acid (1.1 mmol), Pd(OAc)2 (0.0007 mmol), and SPhos (0.0014 mmol).

  • Add a 2 wt % solution of TPGS-750-M in degassed water (5 mL).

  • Add K3PO4 (3 mmol).

  • Stir the mixture at 45 °C until the reaction is complete (monitor by TLC or GC-MS).

Step 2: Nitro Group Reduction

  • To the reaction mixture from Step 1, add carbonyl iron powder (CIP) (5 mmol).

  • Stir the mixture at room temperature for 12 hours.

Step 3: Amidation

  • To the reaction mixture from Step 2, add Hünig's base (diisopropylethylamine, 3 mmol).

  • Add 2-chloronicotinoyl chloride (1.2 mmol) dropwise.

  • Stir at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Isolate the product by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification by crystallization or chromatography.

Visualizations

Boscalid_Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Amidation start 2-Chloro-1-nitrobenzene + 4-Chlorophenylboronic acid suzuki Pd Catalyst Base start->suzuki Reactants intermediate1 4'-Chloro-2-nitrobiphenyl suzuki->intermediate1 Product reduction Reducing Agent (e.g., CIP, NaBH4) intermediate1->reduction intermediate2 2-Amino-4'-chlorobiphenyl reduction->intermediate2 amidation Amide Bond Formation intermediate2->amidation reagent 2-Chloronicotinoyl chloride Base reagent->amidation final_product Boscalid amidation->final_product

Caption: Overall workflow for the three-step total synthesis of Boscalid.

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling? check_catalyst Is the catalyst active and loading sufficient? start->check_catalyst Yes check_reagents Are reagents (boronic acid, base) of high quality? check_catalyst->check_reagents No catalyst_sol Replace catalyst or increase loading. Consider alternative catalyst. check_catalyst->catalyst_sol Yes check_conditions Are reaction conditions (temperature, atmosphere) optimal? check_reagents->check_conditions No reagents_sol Use fresh, pure reagents. check_reagents->reagents_sol Yes byproducts Significant byproduct formation? check_conditions->byproducts No conditions_sol Optimize temperature and ensure inert atmosphere if needed. check_conditions->conditions_sol Yes byproducts_sol Adjust stoichiometry or use dilute conditions. byproducts->byproducts_sol Yes

Caption: Troubleshooting decision tree for low yield in Suzuki-Miyaura coupling.

References

How to improve the yield of Boscialin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Boscalid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Boscalid?

A1: The most common synthesis of Boscalid is a three-step process.[1] It begins with a Suzuki-Miyaura cross-coupling reaction to form a biphenyl intermediate. This is followed by the reduction of a nitro group to an amine. The final step is an amidation reaction to yield Boscalid.[1]

Q2: What are the critical factors influencing the overall yield of Boscalid synthesis?

A2: The overall yield is highly dependent on the efficiency of each of the three main steps. Key factors include the choice of catalyst and ligands for the Suzuki-Miyaura coupling, the effectiveness of the reduction method for the nitro group, and the conditions for the final amidation reaction.[1][2] Optimizing reaction conditions such as temperature, solvent, and base is also crucial.

Q3: Are there alternative synthetic strategies to the traditional three-step process?

A3: Yes, alternative approaches are being explored to improve efficiency and sustainability. These include the development of one-pot, three-step synthesis protocols that avoid the isolation of intermediates, which can significantly improve overall yield and reduce waste.[3] Additionally, mechanochemical methods that reduce or eliminate the need for solvents are being investigated.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Step

Possible Causes and Solutions:

  • Inactive Catalyst: The Palladium(0) catalyst is sensitive to oxygen and can decompose. Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical. For the coupling of electron-poor nitroarenes like those in Boscalid synthesis, bulky, electron-rich phosphine ligands are often required. Consider screening different catalyst systems.

  • Poor Quality of Reagents: Boronic acids can degrade over time. Use fresh or purified boronic acids. The purity of the solvent and base is also important to avoid catalyst poisoning.

  • Side Reactions:

    • Homocoupling: The self-coupling of the boronic acid can be a significant side reaction, often exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture is essential.

    • Denitration: The removal of the nitro group from the starting material can occur under certain conditions.

Issue 2: Incomplete or Low-Yielding Nitro Group Reduction

Possible Causes and Solutions:

  • Inefficient Reducing Agent: The choice of reducing agent can significantly impact the yield. While catalytic hydrogenation is common, other reagents like carbonyl iron powder (CIP) with ammonium chloride, or trichlorosilane have been shown to be effective and can be more chemoselective.

  • Harsh Reaction Conditions: Some reduction methods require high pressure or temperature, which can lead to side reactions. Exploring milder reduction conditions can improve the yield of the desired amine.

  • Catalyst Poisoning: If using catalytic hydrogenation, impurities in the substrate or solvent can poison the catalyst. Ensure the starting material from the Suzuki coupling step is sufficiently pure.

Issue 3: Low Yield in the Final Amidation Step

Possible Causes and Solutions:

  • Purity of the Amine Intermediate: Impurities from the previous reduction step can interfere with the amidation reaction. Ensure the 2-amino-4'-chlorobiphenyl intermediate is of high purity.

  • Reaction Conditions: The reaction of the amine with 2-chloronicotinyl chloride is typically straightforward, but optimizing the solvent and base can improve the yield. Common solvents include xylene.

  • Stability of 2-chloronicotinyl chloride: Acid chlorides can be sensitive to moisture. Ensure anhydrous conditions are maintained during the reaction.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling in Boscalid Synthesis

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O80ModerateImplied by general literature
Pd(OAc)₂SPhosK₃PO₄Aqueous micellar45>95[3]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100High[4]
Pd-PEPPSI-IPrDtBu-An-Cs₂CO₃Dioxane100>99[2]
Pd/C-Na₂CO₃Toluene/H₂O85>84 (two steps)[5]

Table 2: Comparison of Nitro Group Reduction Methods

Reducing Agent/CatalystSolventTemperature (°C)Yield (%)Reference
H₂ (gas) / Pt/CNot specifiedNot specifiedHigh[4]
Carbonyl Iron Powder / NH₄ClAqueous micellar80High (part of 83% overall)[3]
Trichlorosilane / Hünig's baseCH₂Cl₂Room TempQuantitative[6]

Experimental Protocols

1. Suzuki-Miyaura Cross-Coupling (High-Yield Example)

  • Reagents: 2-bromonitrobenzene, 4-chlorophenylboronic acid, Pd-PEPPSI-IPrDtBu-An catalyst (0.01 mol%), Cesium Carbonate (Cs₂CO₃), Dioxane.

  • Procedure: To an oven-dried reaction vessel, add 2-bromonitrobenzene, 4-chlorophenylboronic acid, and Cesium Carbonate. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Add the Pd-PEPPSI-IPrDtBu-An catalyst under the inert atmosphere. Add anhydrous dioxane via syringe. Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature. The product, 2-(4-chlorophenyl)nitrobenzene, can be carried forward to the next step after an appropriate workup.[2]

2. Nitro Group Reduction using Carbonyl Iron Powder (CIP)

  • Reagents: 2-(4-chlorophenyl)nitrobenzene, Carbonyl Iron Powder (CIP), Ammonium Chloride (NH₄Cl), Aqueous micellar solution (e.g., TPGS-750-M/H₂O).

  • Procedure: To the crude product from the Suzuki-Miyaura coupling, add the aqueous micellar solution, ammonium chloride, and carbonyl iron powder. Heat the mixture to 80°C and stir until the reduction is complete (monitored by TLC or GC-MS). The resulting amine, 2-amino-4'-chlorobiphenyl, can be extracted with an organic solvent after cooling the reaction mixture.[3]

3. Amidation to form Boscalid

  • Reagents: 2-amino-4'-chlorobiphenyl, 2-chloronicotinyl chloride, a suitable solvent (e.g., xylene), and a base (e.g., pyridine or triethylamine).

  • Procedure: Dissolve the 2-amino-4'-chlorobiphenyl in the chosen solvent. Add the base, and then slowly add 2-chloronicotinyl chloride at room temperature or with cooling. Stir the reaction mixture until completion. The Boscalid product can be isolated by filtration or after an aqueous workup and recrystallization.

Mandatory Visualizations

Boscalid_Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Amidation A 2-Chloronitrobenzene D 4'-Chloro-2-nitrobiphenyl A->p1 B 4-Chlorophenylboronic Acid B->p1 C Pd Catalyst / Base C->p1 E Reducing Agent F 2-Amino-4'-chlorobiphenyl D->p2 p1->D E->p2 G 2-Chloronicotinyl Chloride H Boscalid F->p3 p2->F G->p3 p3->H

Caption: Overall workflow for the three-step synthesis of Boscalid.

Troubleshooting_Low_Yield Start Low Yield in Suzuki Coupling CheckCatalyst Check Catalyst Activity & Handling (Inert atmosphere?) Start->CheckCatalyst CheckReagents Verify Reagent Quality (Fresh boronic acid?) CheckCatalyst->CheckReagents [ Still Low ] Solution Improved Yield CheckCatalyst->Solution [ Resolved ] OptimizeConditions Optimize Reaction Conditions (Temperature, solvent, base) CheckReagents->OptimizeConditions [ Still Low ] CheckReagents->Solution [ Resolved ] CheckSideReactions Analyze for Side Reactions (Homocoupling, denitration) OptimizeConditions->CheckSideReactions [ Still Low ] OptimizeConditions->Solution [ Resolved ] CheckSideReactions->Solution [ Resolved ]

Caption: Troubleshooting decision tree for low yield in the Suzuki-Miyaura coupling step.

References

Troubleshooting low solubility of Boscialin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Boscalid Solubility

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the low aqueous solubility of Boscalid. Please note that the compound name is commonly spelled Boscalid , not "Boscialin." All information herein pertains to Boscalid.

Troubleshooting Guide

Q1: Why is my Boscalid powder not dissolving in aqueous solutions like water or buffers?

A1: Boscalid is a lipophilic molecule with very low intrinsic water solubility. Its chemical structure results in a high octanol-water partition coefficient (log P) of 2.96, indicating a strong preference for non-polar environments over aqueous ones.[1] The measured solubility in water at 20°C is approximately 4.6 mg/L.[1][2] Therefore, attempting to dissolve it directly in water or buffers, especially at concentrations required for most experiments (e.g., micromolar or millimolar ranges), will inevitably lead to failure.

Q2: What is the standard protocol for preparing a usable, high-concentration stock solution of Boscalid?

A2: The most common and effective method is to first create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is often the solvent of choice due to its high solvating power and compatibility with many biological assays at low final concentrations.

Experimental Protocol: Preparation of a 10 mM Boscalid Stock in DMSO

  • Pre-Requisites:

    • Boscalid powder (MW: 343.21 g/mol )[3]

    • Anhydrous/molecular biology grade DMSO

    • Calibrated balance

    • Appropriate personal protective equipment (PPE)

    • Sterile microcentrifuge tubes or vials

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, you need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 343.21 g/mol * 1000 mg/g = 3.43 mg

  • Procedure:

    • Tare a sterile microcentrifuge tube on the balance.

    • Carefully weigh 3.43 mg of Boscalid powder into the tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex at maximum speed for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist if dissolution is slow.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Store the stock solution at -20°C for long-term stability.

Q3: How do I prepare a final aqueous working solution from the DMSO stock for my experiment?

A3: The key is to perform a serial dilution, ensuring the final concentration of the organic solvent (DMSO) is low enough to not affect the biological system and that the final concentration of Boscalid does not exceed its aqueous solubility limit, which can cause it to precipitate out of solution.

Experimental Protocol: Preparation of a 10 µM Aqueous Working Solution

  • Pre-Requisites:

    • 10 mM Boscalid in DMSO stock solution

    • Target aqueous medium (e.g., cell culture media, phosphate-buffered saline)

  • Procedure:

    • Perform a 1:1000 dilution. For example, to make 1 mL of a 10 µM working solution:

    • Pipette 999 µL of your target aqueous medium into a sterile tube.

    • Add 1 µL of the 10 mM Boscalid/DMSO stock solution to the medium.

    • Immediately vortex the tube for 15-30 seconds to ensure rapid and uniform mixing. This is critical to prevent localized high concentrations that can lead to precipitation.

    • The final concentration of DMSO in this working solution will be 0.1%, which is tolerated by most cell lines.

Q4: My solution became cloudy or formed a precipitate after I diluted the DMSO stock into my aqueous buffer. What went wrong and what can I do?

A4: This indicates that the Boscalid has precipitated out of the solution. This typically happens for one of two reasons: the final concentration of Boscalid is too high for the aqueous environment, or the dilution was not performed correctly.

Troubleshooting Steps:

  • Verify Final Concentration: Ensure your target working concentration is achievable. While stock solutions are stable, high concentrations in aqueous media are not. If you require a high concentration, you may need to incorporate a solubilizing agent.

  • Check Solvent Percentage: Ensure the final percentage of the organic co-solvent (like DMSO) is sufficient to aid solubility but not high enough to be toxic to your experimental system.

  • Improve Mixing: When diluting, always add the small volume of concentrated stock to the large volume of aqueous buffer while vortexing to prevent localized supersaturation.

  • Use Surfactants: For challenging applications, consider including a low concentration of a non-ionic surfactant, such as Tween® 20 (0.01-0.1%) or Pluronic® F-68, in your final aqueous medium to help maintain solubility.[4]

  • Sonication: Briefly sonicating the final working solution in a water bath may help re-dissolve fine precipitates.

Physicochemical Properties of Boscalid

The following table summarizes key quantitative data regarding Boscalid, which dictates its solubility behavior.

PropertyValueSource(s)
Molecular Weight 343.21 g/mol [3][5]
Aqueous Solubility (20°C) 4.6 mg/L[1][2]
log P (octanol-water) 2.96[1]
Melting Point 142.8 - 143.8 °C[5][6]
pKa (Predicted) 10.75[6]
Solubility in Organic Solvents (g/L at 20°C)
   Acetone160 - 200[7]
   Dichloromethane20 - 25[2]
   Methanol40 - 50[7]
   DMSOSlightly Soluble[6][8]
   n-Heptane< 10[7]

Frequently Asked Questions (FAQs)

Q1: What is Boscalid's mechanism of action?

A1: Boscalid is a broad-spectrum fungicide that belongs to the class of Succinate Dehydrogenase Inhibitors (SDHIs).[9][10] Its primary mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[6][11][12] By blocking this enzyme, Boscalid disrupts the fungus's cellular respiration and energy production, ultimately inhibiting spore germination and mycelial growth.[13][14]

Q2: Can I use pH adjustment to increase Boscalid's solubility?

A2: Adjusting pH is a common technique for ionizable compounds, but it is unlikely to be effective for Boscalid.[15] The molecule does not have easily ionizable functional groups within the typical biological pH range (pH 4-9).[5] While a pKa has been predicted, experimental data suggests a dissociation constant could not be determined due to its very low water solubility, reinforcing that pH modulation is not a practical approach for this compound.[6][16]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

A3: The tolerance to DMSO is highly cell-line dependent. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, for sensitive assays or long-term incubation, it is best practice to keep the final DMSO concentration at or below 0.1%. It is critical to run a vehicle control (your final aqueous medium with the same percentage of DMSO but without Boscalid) to ensure that the solvent itself is not causing an effect in your experiment.

Diagrams

experimental_workflow start Start: Weigh Boscalid Powder calc Calculate Mass for 10 mM Stock Solution start->calc weigh Weigh 3.43 mg Boscalid calc->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve stock_sol Result: 10 mM Stock in DMSO (Store at -20°C) dissolve->stock_sol dilute Perform Serial Dilution (e.g., 1:1000 in Aqueous Medium) stock_sol->dilute mix Vortex Immediately and Thoroughly dilute->mix final_sol Result: Final Aqueous Working Solution (e.g., 10 µM) mix->final_sol finish Ready for Experiment final_sol->finish

Caption: Experimental workflow for preparing Boscalid solutions.

troubleshooting_flowchart start Issue: Precipitate observed after dilution check_conc Is final Boscalid conc. > 5 mg/L (~15 µM)? start->check_conc reduce_conc Action: Lower final concentration. Boscalid has exceeded its aqueous solubility. check_conc->reduce_conc Yes check_mixing Was the stock added to the buffer while vortexing? check_conc->check_mixing No resolved Solution is Clear reduce_conc->resolved remake Action: Remake solution. Ensure rapid mixing to avoid localized supersaturation. check_mixing->remake No consider_surfactant Is the solution still cloudy? check_mixing->consider_surfactant Yes remake->resolved add_surfactant Action: Add surfactant (e.g., 0.01% Tween® 20) to aqueous medium before adding Boscalid stock. consider_surfactant->add_surfactant Yes consider_surfactant->resolved No add_surfactant->resolved

Caption: Troubleshooting flowchart for Boscalid precipitation issues.

signaling_pathway cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Complex II (Succinate Dehydrogenase) succinate->sdh e- fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e- qh2 Ubihydroquinone (QH2) q->qh2 c3 Complex III qh2->c3 e- label_block Energy Production (ATP Synthesis) BLOCKED c3->label_block boscalid Boscalid boscalid->inhibition

Caption: Mechanism of action of Boscalid on the mitochondrial ETC.

References

Optimizing Boscalid Dosage for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Boscalid dosage for in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Boscalid?

A1: Boscalid is a selective inhibitor of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1] By binding to the ubiquinone-binding site of the SDH complex, Boscalid blocks the oxidation of succinate to fumarate. This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a collapse in cellular energy (ATP) production and ultimately causing fungal cell death.[1][2]

Q2: What is a typical starting concentration range for Boscalid in in vitro experiments?

A2: The effective concentration of Boscalid in vitro is highly dependent on the cell type (e.g., fungal species, mammalian cell line) and the specific endpoint being measured. For antifungal assays, reported EC50 values (the concentration that inhibits 50% of the maximal effect) are often in the low µg/mL range. For instance, against Botrytis cinerea and Alternaria spp., EC50 values are reported to be between 0.05–0.2 mg/L and 0.1–0.5 mg/L, respectively.[1] For mammalian cell lines, concentrations in the low micromolar (µM) range are often used to study its effects on mitochondrial function.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of Boscalid for cell culture experiments?

A3: Boscalid has low aqueous solubility. Therefore, a stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For example, a 10 mg/mL stock solution can be prepared in DMSO. This stock solution can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the known downstream effects of mitochondrial Complex II inhibition by Boscalid?

A4: Inhibition of Complex II by Boscalid can trigger several downstream cellular events beyond ATP depletion. These include:

  • Increased production of reactive oxygen species (ROS): Disruption of the electron transport chain can lead to electron leakage and the formation of superoxide radicals.

  • Induction of autophagy: In some neuronal cell models, Complex II inhibition has been shown to trigger autophagy, a cellular process of self-digestion of damaged organelles.[4]

  • Apoptosis: In certain cell types, prolonged or high-dose exposure to Boscalid can induce programmed cell death (apoptosis).

  • Pro-inflammatory responses: Succinate accumulation due to Complex II inhibition can stimulate pro-inflammatory signaling pathways.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of Boscalid in culture medium Low aqueous solubility of Boscalid. Exceeding the solubility limit in the final medium.- Ensure the final DMSO concentration is as low as possible (ideally <0.1%).- Prepare fresh dilutions from the stock solution for each experiment.- Gently warm the medium to 37°C before adding the final Boscalid dilution and vortex briefly.- Visually inspect the medium for any precipitate before adding it to the cells.
High background in fluorescence-based assays Intrinsic fluorescence of Boscalid or its interaction with assay components.- Run a control plate with Boscalid in cell-free medium to determine its background fluorescence at the excitation/emission wavelengths of your assay.- If significant interference is observed, consider using a different assay with a non-fluorescent readout (e.g., colorimetric or luminescent).
Unexpectedly high cytotoxicity - Cell line is particularly sensitive to mitochondrial inhibition.- Synergistic effects with other components in the culture medium.- Error in dilution calculations.- Perform a thorough dose-response curve to determine the precise cytotoxic concentration range for your cell line.- Reduce the exposure time.- Double-check all calculations for stock and working solution dilutions.- Ensure the health and viability of the cell stock before starting the experiment.
Development of fungicide resistance in fungal cultures Mutations in the succinate dehydrogenase (SDH) gene, particularly in the subunits that form the ubiquinone-binding pocket.- If working with fungal isolates from the field, be aware of the potential for pre-existing resistance.- For long-term experiments, consider using a combination of fungicides with different modes of action to minimize the selection pressure for resistance.- Sequence the SDH gene of resistant isolates to identify potential mutations.
Variability in results between experiments - Inconsistent cell seeding density.- Variation in incubation times.- Degradation of Boscalid stock solution.- Standardize cell seeding protocols and ensure a homogenous cell suspension.- Strictly adhere to the planned incubation times for all experimental replicates.- Store the Boscalid stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Quantitative Data Summary

Table 1: In Vitro EC50 Values of Boscalid against Various Fungal Pathogens

Fungal SpeciesEC50 Range (µg/mL)Reference(s)
Alternaria alternata0.055 - >100[6][7]
Botrytis cinerea0.05 - 0.2 (mg/L)[1]
Sclerotinia sclerotiorum0.0383 - 0.0395 (mg/L)[8]
Alternaria spp.0.1 - 0.5 (mg/L)[1]

Table 2: In Vitro IC50 Values of Boscalid in Mammalian Systems

SystemIC50 Value (µM)CommentsReference(s)
Human Butyrylcholinesterase308.8Modest inhibitory activity[2]
Human Acetylcholinesterase> 364.2No significant inhibitory effect[2]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxic effect of Boscalid on adherent mammalian cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Boscalid stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Boscalid Treatment:

    • Prepare serial dilutions of Boscalid in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Boscalid. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the Boscalid concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol provides a general workflow for measuring the effect of Boscalid on the oxygen consumption rate of cells using a Seahorse XF Analyzer or a similar instrument.

Materials:

  • Cells of interest

  • Seahorse XF Cell Culture Microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Boscalid stock solution

  • Oligomycin, FCCP, and Rotenone/Antimycin A (for mitochondrial stress test)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed the cells in a Seahorse XF Cell Culture Microplate at the optimal density determined for your cell type.

    • Incubate overnight to allow for cell attachment and formation of a monolayer.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the culture medium with pre-warmed assay medium.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for at least 1 hour to allow the cells to equilibrate.

  • Compound Loading:

    • Prepare the desired concentrations of Boscalid and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Measurement:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Start the assay. The instrument will measure the basal OCR, and then inject the compounds sequentially to measure key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis:

    • Normalize the OCR data to the cell number or protein concentration in each well.

    • Analyze the data using the Seahorse XF software to determine the effect of Boscalid on the different parameters of mitochondrial respiration.

Visualizations

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Boscalid Inhibition cluster_2 Downstream Effects Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q e- Complex III Complex III Coenzyme Q->Complex III e- Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation Complex II Complex II (SDH) Succinate->Complex II Complex II->Coenzyme Q e- ATP_Production ATP Production Complex II->ATP_Production Leads to decreased ROS_Production ROS Production Complex II->ROS_Production Leads to increased Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- H2O H2O O2->H2O Reduction Boscalid Boscalid Boscalid->Complex II Inhibits Autophagy_Induction Autophagy Induction ROS_Production->Autophagy_Induction Apoptosis Apoptosis ROS_Production->Apoptosis

Caption: Mechanism of action of Boscalid and its downstream cellular effects.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h for cell attachment A->B C 3. Prepare serial dilutions of Boscalid B->C D 4. Treat cells with Boscalid for 24-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h E->F G 7. Add solubilization solution F->G H 8. Measure absorbance at 570 nm G->H I 9. Analyze data and determine IC50 H->I

Caption: A typical workflow for an in vitro cytotoxicity assay using Boscalid.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Cytotoxicity Start High Cytotoxicity Observed Check_Concentration Verify Boscalid Concentration Start->Check_Concentration Check_Solvent Check Solvent (e.g., DMSO) Concentration Check_Concentration->Check_Solvent Concentration Correct Recheck_Calculations Re-check Dilution Calculations Check_Concentration->Recheck_Calculations Concentration Incorrect Check_Solvent->Start Solvent Too High Check_Cells Assess Cell Health and Passage Number Check_Solvent->Check_Cells Solvent Correct Perform_Dose_Response Perform Detailed Dose-Response Check_Cells->Perform_Dose_Response Cells Healthy New_Stock Use a Fresh Cell Stock Check_Cells->New_Stock Cells Unhealthy Reduce_Exposure Reduce Exposure Time Perform_Dose_Response->Reduce_Exposure End Optimized Protocol Reduce_Exposure->End Recheck_Calculations->Start New_Stock->Start

Caption: A logical workflow for troubleshooting unexpected cytotoxicity in Boscalid experiments.

References

Boscialin stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boscalid. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Boscalid.

Frequently Asked Questions (FAQs)

What is Boscalid and what is its primary mechanism of action?

Boscalid is a broad-spectrum fungicide belonging to the carboximide class.[1][2] Its primary mechanism of action is the inhibition of succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain.[2][3] This action disrupts the fungal respiration process, thereby inhibiting spore germination, germ tube elongation, and mycelial growth.[3]

What are the general storage conditions for solid Boscalid?

Solid Boscalid should be stored in a cool, dry, and well-ventilated area in its original, tightly closed container.[4][5] It is crucial to protect it from heat, direct sunlight, moisture, and sources of ignition.[4][6][7] The recommended storage temperature is generally below 30°C, with some sources advising not to exceed 40°C for extended periods to avoid changes in the product's properties.[4][6][7][8]

How should I prepare a stock solution of Boscalid?

To prepare a stock solution, weigh the desired amount of Boscalid and dissolve it in an appropriate solvent. Common solvents for Boscalid include methanol and acetone, with solubilities of 40–50 g/L and 160–200 g/L at 20°C, respectively.[3] For analytical purposes, a stock solution of 1 mg/mL in methanol is often prepared and can be further diluted with a mixture of methanol and a suitable buffer solution.[9] For preparing samples for analysis, a common procedure involves dissolving a weighed amount of the sample in acetonitrile, followed by sonication and dilution with water.[10]

How stable is Boscalid in aqueous solutions?

Boscalid is stable to hydrolysis in aqueous solutions at pH levels of 4, 5, 7, and 9.[1][3] Studies have shown that it remains stable in sterile aqueous buffer solutions for 30 days at 25°C.[5][11] It is also stable to aqueous photolysis, meaning it does not readily degrade in water when exposed to light.[3][5]

Is Boscalid susceptible to degradation under UV light?

While stable to aqueous photolysis under simulated solar spectrum, some studies have shown that Boscalid can be degraded by UV light, particularly at shorter wavelengths.[12] One study demonstrated significant degradation of Boscalid residues on glass and apple skin when exposed to UV-C light (254 nm).[13][14] Another study reported the photolytic degradation of Boscalid under UV-visible light (200-650 nm).[12][15]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in experiments.

This could be due to the degradation of your Boscalid stock solution or issues with its initial purity.

  • Possible Cause 1: Improper storage of stock solution.

    • Troubleshooting Step: Boscalid standard solutions (0.1 µg/mL and 1.0 ng/mL) stored at 4°C in the dark have shown minimal degradation (2.5% and -5% respectively) after 30 days, which is within analytical uncertainty.[9] Ensure your stock solutions are stored in the dark at a cool temperature (e.g., 4°C) to minimize degradation. Prepare fresh stock solutions if there is any doubt about the stability of the existing ones.

  • Possible Cause 2: Degradation due to environmental factors.

    • Troubleshooting Step: Boscalid is generally stable to hydrolysis and aqueous photolysis.[1][3][5] However, it can be degraded by UV-C light.[13][14] If your experimental setup involves exposure to UV light, consider this as a potential source of degradation. Protect your samples from direct light exposure unless it is a parameter of your study.

  • Possible Cause 3: Interaction with other chemicals.

    • Troubleshooting Step: Avoid mixing Boscalid with alkaline substances, as this could lead to its degradation.[16] Also, be aware that certain adjuvants may affect its stability.[16] Review all components in your experimental medium for potential incompatibilities.

Issue 2: Poor solubility of Boscalid in the chosen solvent.
  • Possible Cause: Inappropriate solvent selection.

    • Troubleshooting Step: Boscalid has low aqueous solubility (4.6 mg/L at 20°C).[3] For preparing solutions, use organic solvents like methanol or acetone where its solubility is significantly higher.[3] If an aqueous system is required for your experiment, you may need to first dissolve the Boscalid in a small amount of a water-miscible organic solvent before diluting it with your aqueous medium.

Issue 3: Unexpected degradation of Boscalid on a surface (e.g., in a petri dish or on plant material).
  • Possible Cause 1: Photodegradation.

    • Troubleshooting Step: As mentioned, UV light can degrade Boscalid.[12][13][14][15] If your experiments are conducted under artificial lighting or sunlight, this could be a factor. Conduct experiments in a controlled light environment or use appropriate light filters if necessary.

  • Possible Cause 2: Thermal degradation.

    • Troubleshooting Step: While stable at recommended storage temperatures, high temperatures can affect Boscalid's stability.[6][7][8] One study showed that while not significantly degraded by 3% hydrogen peroxide at 30°C, degradation was significant at 40°C, 50°C, and 60°C.[13][14] Ensure your experimental conditions do not expose Boscalid to excessive heat.

Data Presentation

Table 1: Boscalid Stability Under Various Conditions
ConditionpHTemperatureDurationResult
Hydrolysis 4, 5, 7, 925°C30 daysStable[5][11]
Aqueous Photolysis Not specifiedNot specifiedNot specifiedStable[3][5]
Thermal Stability (Solid) Not applicable< 40°C60 monthsStable[6]
Photolysis on Soil Surface Not applicable22±1°C15 days90.6% remained; Half-life of 135 days[17]
Aerobic Soil Metabolism Not applicableNot specified364 days50% degradation period of 108 days[17]
Table 2: Solubility of Boscalid in Different Solvents (at 20°C)
SolventSolubility (g/L)
n-heptane<10[3]
Methanol40–50[3]
Acetone160–200[3]
Water0.0046[3]

Experimental Protocols

Protocol 1: General Procedure for Preparation of Boscalid Standard Solution for HPLC Analysis

This protocol is based on a standard method for the determination of Boscalid.[10]

Materials:

  • Boscalid reference standard of known purity

  • HPLC grade acetonitrile

  • Deionized HPLC grade water

  • Volumetric flasks (100 mL and 50 mL)

  • Pipettes

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh (to the nearest 0.1 mg) approximately 100 mg of the Boscalid reference standard into a 100 mL volumetric flask.

  • Dissolving: Add about 50 mL of acetonitrile to the flask. Swirl to mix and then place the flask in an ultrasonic bath for 5 minutes to ensure complete dissolution.

  • Dilution to Volume: Add water to just below the mark. Allow the solution to cool to ambient temperature, then fill to the mark with water and mix thoroughly. This is your primary stock solution.

  • Working Solution: Transfer 10 mL of the primary stock solution using a pipette into a 50 mL volumetric flask. Dilute to the mark with acetonitrile and mix. This will be your working standard solution.

Protocol 2: Hydrolysis Stability Test

This protocol is a general representation of a hydrolysis study.

Materials:

  • Boscalid

  • Sterile aqueous buffer solutions at desired pH levels (e.g., 4, 7, 9)

  • Incubator set to a constant temperature (e.g., 25°C and 50°C)

  • Analytical instrumentation for quantifying Boscalid (e.g., HPLC-UV, LC-MS)

Procedure:

  • Solution Preparation: Prepare solutions of Boscalid in the sterile aqueous buffers at a known concentration.

  • Incubation: Store the solutions in the dark at constant temperatures (e.g., 25°C and 50°C) for a specified period (e.g., up to 30 days).

  • Sampling: At predetermined time intervals (e.g., 0, 7, 14, 30 days), take aliquots from each solution.

  • Analysis: Analyze the samples using a validated analytical method to determine the concentration of Boscalid.

  • Data Evaluation: Compare the concentrations over time to the initial concentration to determine the extent of hydrolysis.

Visualizations

StabilityFactors cluster_factors Factors Affecting Boscalid Stability cluster_outcomes Potential Outcomes Temp Temperature Degradation Degradation Temp->Degradation High temp. Light Light (UV) Light->Degradation UV exposure pH pH Stable Stable pH->Stable pH 4-9 Solvent Solvent Solvent->Stable Appropriate organic solvent Additives Other Chemicals (e.g., alkaline substances) Additives->Degradation Alkaline Boscalid Boscalid Boscalid->Temp Boscalid->Light Boscalid->pH Boscalid->Solvent Boscalid->Additives

Caption: Factors influencing the stability of Boscalid.

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckStorage Check Stock Solution Storage (Cool, Dark) Start->CheckStorage CheckLight Assess Light Exposure (especially UV) CheckStorage->CheckLight Storage OK PrepareFresh Prepare Fresh Stock Solution CheckStorage->PrepareFresh Improper Storage CheckTemp Verify Experimental Temperature (<40°C) CheckLight->CheckTemp Light OK ControlLight Control Light Conditions CheckLight->ControlLight UV Exposure CheckChemicals Review for Incompatible Chemicals (e.g., alkaline substances) CheckTemp->CheckChemicals Temp. OK ControlTemp Adjust Temperature CheckTemp->ControlTemp High Temp. RemoveIncompatible Remove Incompatible Chemicals CheckChemicals->RemoveIncompatible Incompatibility Found Resolved Issue Resolved CheckChemicals->Resolved No Incompatibilities PrepareFresh->Resolved ControlLight->Resolved ControlTemp->Resolved RemoveIncompatible->Resolved

Caption: Troubleshooting inconsistent results with Boscalid.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare Stock Solution PrepWorking Prepare Working Solutions PrepStock->PrepWorking Incubate Incubate Under Test Conditions PrepWorking->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze Samples (e.g., HPLC, LC-MS) Sample->Analyze Evaluate Evaluate Data Analyze->Evaluate

References

Preventing degradation of Boscialin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Boscialin during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically extracted?

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids.[1][2][3] It has been isolated from the leaves of the African medicinal plant Boscia salicifolia.[4] It has also been reported in other plants such as Bouchardatia neurococca and Phyllanthus angkorensis.[5]

Q2: What are the known biological activities of this compound?

In vitro studies have shown that this compound and its stereoisomers exhibit a broad spectrum of antimicrobial activity.[6] Specifically, they have shown efficacy against various microbes and Trypanosoma brucei rhodesiense, as well as cytotoxicity against human cancer cells.[6][7]

Q3: What are the primary factors that can lead to the degradation of this compound during extraction?

While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure (a C13-norisoprenoid with hydroxyl and ketone functional groups), the primary factors that can contribute to its degradation during extraction include:

  • Temperature: High temperatures can lead to thermal degradation.

  • pH: Both acidic and alkaline conditions can catalyze degradation reactions such as hydrolysis or isomerization.

  • Light: Exposure to UV light can induce photochemical degradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Enzymatic Activity: Endogenous plant enzymes released during cell lysis can potentially modify or degrade this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem 1: Low or no yield of this compound in the final extract.
Potential Cause Troubleshooting Step
Degradation during extraction Optimize extraction conditions by controlling temperature, pH, and light exposure. See the recommended extraction protocol below.
Improper solvent selection Use solvents of appropriate polarity. A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) can be effective.
Incomplete cell lysis Ensure the plant material is finely ground to maximize surface area for solvent penetration.
Insufficient extraction time Increase the duration of maceration or the number of extraction cycles.
Problem 2: Presence of unknown peaks in the chromatogram, suggesting degradation products.
Potential Cause Troubleshooting Step
Thermal degradation Employ low-temperature extraction methods such as maceration at room temperature or ultrasound-assisted extraction in a cold bath. Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure.
pH-induced degradation Maintain a neutral pH during extraction and purification steps. Use buffered solutions if necessary.
Photodegradation Protect the sample from light by using amber-colored glassware or by covering the extraction vessel with aluminum foil.
Oxidative degradation Degas solvents before use and perform the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid or BHT to the extraction solvent may also be beneficial.

Experimental Protocols

Protocol 1: Recommended Extraction Protocol to Minimize this compound Degradation

This protocol provides a general framework for the extraction of this compound from Boscia salicifolia leaves while minimizing degradation.

  • Sample Preparation:

    • Air-dry the fresh leaves of Boscia salicifolia in a well-ventilated area, protected from direct sunlight.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (100 g) with 500 mL of methanol at room temperature for 48 hours, with occasional stirring.

    • Protect the extraction vessel from light.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure at a temperature below 40°C using a rotary evaporator.

  • Fractionation:

    • Suspend the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

    • Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification:

    • Subject the this compound-rich fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Further purify the isolated compound using preparative HPLC if necessary.

Protocol 2: Assessing the Stability of this compound under Different Conditions

This protocol can be used to determine the stability of a purified this compound sample under various stress conditions.

  • Preparation of this compound Solutions: Prepare solutions of purified this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Thermal Stress: Incubate the this compound solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • pH Stress: Adjust the pH of the this compound solution to acidic (e.g., pH 2 with HCl) and alkaline (e.g., pH 12 with NaOH) conditions. Incubate at room temperature for specified time intervals.

    • Photolytic Stress: Expose the this compound solution to UV light (e.g., 254 nm and 365 nm) for specified time intervals. Keep a control sample in the dark.

    • Oxidative Stress: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) to the this compound solution and incubate at room temperature for specified time intervals.

  • Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the sample by a validated analytical method, such as HPLC-UV, to quantify the remaining amount of this compound.

    • Calculate the percentage of degradation.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Thermal Stress

Temperature (°C)Time (hours)This compound Remaining (%)
42499.5
252498.2
402485.1
602462.7

Table 2: Hypothetical Stability Data for this compound under pH Stress at 25°C

pHTime (hours)This compound Remaining (%)
2875.4
7899.1
12868.9

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Visualizations

TroubleshootingWorkflow cluster_Start Start cluster_Investigation Investigation cluster_Solutions Solutions cluster_Outcome Outcome Start Low or No this compound Yield Degradation Potential Degradation? Start->Degradation Extraction Suboptimal Extraction? Start->Extraction OptimizeConditions Optimize Temp, pH, Light Degradation->OptimizeConditions Yes ChangeSolvent Change Solvent System Extraction->ChangeSolvent No ImproveLysis Improve Cell Lysis Extraction->ImproveLysis IncreaseTime Increase Extraction Time Extraction->IncreaseTime Success Successful Extraction OptimizeConditions->Success ChangeSolvent->Success ImproveLysis->Success IncreaseTime->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Enhancing the Bioavailability of Boscialin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of Boscialin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a sesquiterpenoid natural product.[1][2] Its chemical structure reveals a lipophilic nature, which suggests poor aqueous solubility.[3][4][5] For oral administration in in vivo studies, poor water solubility is a major obstacle as it often leads to low dissolution in the gastrointestinal tract, resulting in low and variable absorption into the bloodstream.[6][7][8][9] This poor bioavailability can compromise the reliability and reproducibility of preclinical studies.[10][11]

Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

A2: Given this compound's lipophilic characteristics, the following formulation strategies are recommended to improve its oral bioavailability:

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can dissolve this compound in a lipid matrix, which, upon contact with gastrointestinal fluids, forms a fine emulsion, enhancing drug solubilization and absorption.[6][7][12][13][14][15][16][17][18][19]

  • Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix at a molecular level, its wettability and dissolution rate can be significantly increased.[20][21][22][23]

  • Micronization: This technique reduces the particle size of this compound, thereby increasing the surface area available for dissolution in the gastrointestinal fluids.[24][25][26][27][28]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can form an inclusion complex with a hydrophilic exterior, which improves its aqueous solubility and dissolution.[29][30][31][32][33]

Q3: How do I select the most appropriate bioavailability enhancement technique for this compound?

A3: The selection of an appropriate technique depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the available equipment. A systematic approach is recommended:

  • Characterize this compound: Determine its aqueous solubility, LogP, melting point, and stability.

  • Screening Studies: Conduct small-scale screening of different formulation approaches (e.g., solubility in various lipids and polymers).

  • Feasibility Assessment: Evaluate the feasibility of scaling up the chosen formulation strategy.

The following diagram illustrates a general workflow for selecting a suitable formulation strategy.

G start Start: this compound Powder char Physicochemical Characterization (Solubility, LogP, etc.) start->char strategy Select Formulation Strategy char->strategy lipid Lipid-Based Formulations (SEDDS) strategy->lipid High LogP solid Solid Dispersions strategy->solid Amorphous Form Feasible micronization Micronization strategy->micronization Crystalline & Stable cyclo Cyclodextrin Complexation strategy->cyclo Inclusion Complex Formation optimize Formulation Optimization lipid->optimize solid->optimize micronization->optimize cyclo->optimize invitro In Vitro Dissolution & Permeability optimize->invitro invivo In Vivo Pharmacokinetic Study invitro->invivo Promising Results end End: Enhanced Bioavailability invivo->end

Caption: Formulation strategy selection workflow for this compound.

Troubleshooting Guides

Issue 1: Low and inconsistent drug loading in my lipid-based formulation.

  • Possible Cause: The solubility of this compound in the selected lipid excipients is insufficient.

  • Troubleshooting Steps:

    • Screen a wider range of excipients: Test the solubility of this compound in various oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).

    • Construct a pseudo-ternary phase diagram: This will help identify the optimal ratios of oil, surfactant, and co-surfactant that can form a stable microemulsion and maximize this compound's solubility.

    • Gentle heating: During formulation preparation, gentle heating (e.g., to 40°C) can help dissolve this compound in the lipid matrix. Ensure the temperature is not high enough to cause degradation.

Issue 2: The solid dispersion of this compound shows poor dissolution improvement.

  • Possible Cause 1: The chosen polymer is not suitable for creating an amorphous solid dispersion with this compound.

  • Troubleshooting Steps:

    • Screen different polymers: Evaluate various hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

    • Vary the drug-to-polymer ratio: The ratio of this compound to the polymer can significantly impact the dissolution rate. Test ratios from 1:1 to 1:10.

    • Characterize the solid dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that this compound is in an amorphous state within the polymer matrix.

  • Possible Cause 2: The solid dispersion is not wetting properly.

  • Troubleshooting Steps:

    • Incorporate a surfactant: Adding a small amount of a surfactant (e.g., sodium lauryl sulfate) to the solid dispersion can improve its wettability.

Issue 3: High variability in plasma concentrations in my in vivo study.

  • Possible Cause: Inconsistent dissolution and absorption of the formulation in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Optimize the formulation: Re-evaluate the formulation for robustness. For SEDDS, ensure it forms a stable and fine emulsion rapidly upon dilution. For solid dispersions, ensure rapid dissolution.

    • Standardize experimental conditions:

      • Fasting: Ensure all animals are fasted for a consistent period before dosing.

      • Dosing vehicle volume: Use a consistent and appropriate volume for oral gavage.

      • Animal handling: Minimize stress, as it can affect gastrointestinal motility.

    • Increase the number of animals per group: A larger sample size can help to account for biological variability.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation of this compound to enhance its oral bioavailability.

Materials:

  • This compound

  • Oil phase (e.g., Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

Method:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants by adding an excess amount of this compound to 1 mL of each excipient.

    • Vortex the mixtures for 24 hours at room temperature.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC).

  • Construction of Pseudo-Ternary Phase Diagram:

    • Based on the solubility data, select the most suitable oil, surfactant, and co-surfactant.

    • Prepare mixtures of the surfactant and co-surfactant (S/CoS ratio) at different weight ratios (e.g., 1:1, 2:1, 3:1).

    • For each S/CoS ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).

    • To each mixture, add water dropwise with gentle stirring and observe the formation of an emulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS:

    • Select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the desired amount of this compound to the mixture.

    • Gently heat the mixture in a water bath (e.g., 40°C) and vortex until a clear and homogenous solution is obtained.

Characterization:

  • Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

  • Self-Emulsification Time: Add a specific amount of the SEDDS formulation to a known volume of water with gentle agitation and record the time taken to form a homogenous emulsion.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a this compound formulation compared to a simple suspension.

Materials:

  • This compound formulation (e.g., SEDDS)

  • This compound suspension (e.g., in 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (250-300 g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Method:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats to the housing conditions for at least 3 days before the experiment.

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Divide the rats into two groups (n=6 per group): Group A (this compound suspension) and Group B (this compound formulation).

    • Administer a single oral dose of the respective formulation via oral gavage. The dose should be based on previous toxicity or efficacy studies.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both groups using appropriate software.

    • Calculate the relative bioavailability of the formulation compared to the suspension.

Data Presentation

Table 1: Solubility of this compound in Various Excipients

Excipient TypeExcipient NameSolubility (mg/mL)
Oil Capryol™ 90[Insert experimental data]
Labrafil® M 1944 CS[Insert experimental data]
Olive Oil[Insert experimental data]
Surfactant Cremophor® EL[Insert experimental data]
Tween® 80[Insert experimental data]
Labrasol®[Insert experimental data]
Co-surfactant Transcutol® HP[Insert experimental data]
PEG 400[Insert experimental data]

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Suspension [Insert experimental data][Insert experimental data][Insert experimental data]100 (Reference)
SEDDS [Insert experimental data][Insert experimental data][Insert experimental data][Calculate based on data]
Solid Dispersion [Insert experimental data][Insert experimental data][Insert experimental data][Calculate based on data]

Visualizations

G cluster_formulation Formulation Development cluster_invivo In Vivo Study excipient Excipient Screening (Solubility) phase_diagram Pseudo-ternary Phase Diagram excipient->phase_diagram prep Preparation of This compound Formulation phase_diagram->prep char_form Characterization (Droplet Size, etc.) prep->char_form dosing Oral Dosing to Rats char_form->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis end End: Pharmacokinetic Data pk_analysis->end start Start: Enhance This compound Bioavailability start->excipient

Caption: Experimental workflow for formulation and in vivo testing.

G oral Oral Administration of this compound Formulation disintegration Disintegration & Dispersion in GI Fluids oral->disintegration dissolution Enhanced Dissolution disintegration->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption systemic Systemic Circulation absorption->systemic Bypass metabolism First-Pass Metabolism (Liver) absorption->metabolism metabolism->systemic

Caption: Signaling pathway of oral drug absorption for this compound.

References

Common pitfalls in Boscialin synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Boscialin Synthesis Technical Support Center

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound and its stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural product first isolated from the leaves of the African medicinal plant Boscia salicifolia.[1] It is a cyclohexanol derivative with the chemical formula C₁₃H₂₂O₃.[1][2] Natural (-)-Boscialin and its stereoisomers have demonstrated a range of biological activities, including cytotoxicity against human cancer cells and activity against various microbes and parasites, such as Trypanosoma brucei rhodesiense.[3][4]

Q2: What is the general synthetic strategy for this compound?

A2: The total synthesis of this compound has been successfully reported. The overall strategy involves a few key transformations starting from a chiral diketone building block. The core steps include a regioselective reduction to form a key hydroxyketone intermediate, protection of the alcohol, and a subsequent nucleophilic addition to attach the butenone side chain.[3][4][5]

Q3: What are the most challenging aspects of this compound synthesis?

A3: The primary challenges in this compound synthesis revolve around stereochemistry and regiochemistry. Key difficulties include:

  • Controlling Regioselectivity: The initial reduction of the diketone precursor can yield a mixture of hydroxyketone isomers.[5]

  • Managing Stereoisomers: The synthesis can produce four distinct stereoisomers: (+)-Boscialin, (-)-Boscialin, and their corresponding 1'-epimers.[3][4]

  • Separating Diastereomers: The intermediates and final products are often diastereomeric mixtures that require careful chromatographic separation.[5]

Q4: Why is stereocontrol so critical in the synthesis of this compound?

A4: this compound has multiple stereocenters, and its biological activity is highly dependent on its specific three-dimensional structure. The naturally occurring enantiomer is (-)-Boscialin.[3] Different stereoisomers will likely exhibit different biological activities, potencies, and toxicities. Therefore, controlling the stereochemical outcome of each reaction is crucial for producing the desired biologically active compound and for conducting accurate structure-activity relationship (SAR) studies.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low yield or poor selectivity in the regioselective reduction step.

Question: "My initial reduction of the diketone starting material (diosphenol) with H₂/Raney-Nickel is resulting in a low yield of the desired hydroxyketone and a difficult-to-separate mixture of products. How can I improve this?"

Answer: This is a common pitfall related to the regioselectivity of the reduction. The reaction is known to produce a mixture of two principal hydroxyketone diastereomers.[5]

Potential Causes:

  • Catalyst Activity: The activity and batch of the Raney-Nickel catalyst can vary, impacting the ratio of products.

  • Reaction Conditions: Hydrogen pressure, temperature, and reaction time can influence selectivity.

  • Substrate Purity: Impurities in the starting diketone can interfere with the catalytic process.

Suggested Solutions:

  • Catalyst Screening: Test different grades or batches of Raney-Nickel. Consider alternative reducing agents known for 1,2-reductions of α,β-unsaturated ketones if selectivity remains poor.

  • Condition Optimization: Systematically vary the hydrogen pressure and temperature. Monitor the reaction progress by TLC or LC-MS to avoid over-reduction or side reactions.

  • Purification Strategy: Since a mixture is often unavoidable, focus on an efficient separation method. The original synthesis reports successful separation using Medium Pressure Liquid Chromatography (MPLC).[5]

G Troubleshooting Workflow: Regioselective Reduction cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Start Low Yield / Poor Regioselectivity Cause1 Catalyst Inactivity Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Impure Starting Material Start->Cause3 Sol4 Improve Separation (MPLC) Start->Sol4 If mixture is unavoidable Sol1 Screen Catalysts / Reagents Cause1->Sol1 Sol2 Optimize Temp / Pressure / Time Cause2->Sol2 Sol3 Recrystallize Diketone Cause3->Sol3

Caption: Logic diagram for troubleshooting the regioselective reduction step.
Problem 2: Formation of multiple stereoisomers in the final product.

Question: "My final product is a mixture of this compound and what appears to be its 1'-epimer. What causes the formation of the epimer and how can I control it?"

Answer: The formation of 1'-epimers occurs during the nucleophilic addition step where the side chain is attached. The stereochemical outcome is determined by the trajectory of the nucleophilic attack on the ketone.

Potential Causes:

  • Reagent Choice: The specific nucleophile used (e.g., an organometallic reagent) can influence the facial selectivity of the attack.

  • Steric Hindrance: The steric environment around the ketone, including the presence of the TBDMS protecting group mentioned in the literature, directs the incoming nucleophile.[5]

  • Reaction Temperature: Low temperatures are often crucial for achieving high diastereoselectivity in nucleophilic additions.

Suggested Solutions:

  • Temperature Control: Perform the addition at low temperatures (e.g., -78 °C) to enhance kinetic control and favor the formation of one diastereomer.

  • Reagent Screening: If selectivity is low, consider using bulkier or more sterically demanding organometallic reagents to increase the energy difference between the transition states leading to the different epimers.

  • Chiral Auxiliaries: For advanced control, consider the use of a chiral auxiliary if achieving high selectivity is paramount and cannot be accomplished by other means.

Problem 3: Unintended epimerization of the hydroxyketone intermediate.

Question: "I've noticed that my purified hydroxyketone intermediate seems to convert to its epimer during handling or subsequent steps. How can I prevent this?"

Answer: The literature notes that one hydroxyketone diastereomer can be converted to its epimer via an acid-catalyzed mechanism.[3][4][5] Accidental exposure to acidic conditions can cause this unwanted isomerization.

Potential Causes:

  • Acidic Reagents: Use of acidic reagents in subsequent steps.

  • Acidic Workup: Quenching the reaction with an acidic solution.

  • Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause epimerization of sensitive compounds during purification.

Suggested Solutions:

  • Neutral Conditions: Ensure all subsequent reaction and workup conditions are neutral or basic. Use a buffered aqueous solution (e.g., saturated NaHCO₃) for workups.

  • Neutralized Silica: When performing column chromatography, use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.

  • Alternative Purification: If the compound is highly sensitive, consider alternative purification methods such as preparative HPLC with a neutral mobile phase.

Data Summary & Protocols

Table 1: this compound Stereoisomers

This table summarizes the key stereoisomers that are synthesized and separated. The synthesis aims to produce specific enantiomers by starting with the correct chiral building block.

Compound NameStereochemistryRelationship
(-)-BoscialinNatural ConfigurationEnantiomer of (+)-Boscialin
(+)-BoscialinUnnatural ConfigurationEnantiomer of (-)-Boscialin
(-)-Epithis compound1'-EpimerDiastereomer of (-)-Boscialin
(+)-Epithis compound1'-EpimerDiastereomer of (+)-Boscialin
Experimental Protocol: General Synthesis Workflow

The following provides a generalized methodology based on the published synthesis.[3][5] Researchers should consult the primary literature for precise quantities, conditions, and characterization data.

G General this compound Synthesis Workflow cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Side-Chain Attachment & Deprotection cluster_2 Outcome A 1. Diketone Starting Material B 2. Regioselective Reduction (H2 / Raney-Ni) A->B C 3. Diastereomer Separation (MPLC) B->C D 4. Hydroxyl Protection (e.g., TBDMS-Cl) C->D E 5. Nucleophilic Addition of Butenone Side Chain D->E Protected Intermediate F 6. Deprotection (e.g., TBAF) E->F G 7. Final Product Purification (Chromatography) F->G H This compound & Epithis compound (Mixture) G->H

Caption: A simplified workflow of the key phases in this compound total synthesis.
  • Regioselective Reduction: The starting diketone is subjected to catalytic hydrogenation (e.g., using Raney-Nickel as a catalyst) to reduce one of the ketone functionalities. This step typically yields a mixture of diastereomeric hydroxyketones.

  • Diastereomer Separation: The resulting mixture of hydroxyketones is separated using a chromatographic technique such as MPLC to isolate the desired intermediate.[5]

  • Protection: The free hydroxyl group of the purified intermediate is protected (e.g., as a TBDMS ether) to prevent it from interfering in the subsequent step.

  • Nucleophilic Addition: The protected ketone is treated with an appropriate organometallic reagent at low temperature to install the butenone side chain. This step generates the second stereocenter on the side chain, often resulting in a mixture of epimers.

  • Deprotection: The protecting group is removed (e.g., using a fluoride source like TBAF for a TBDMS group) to yield the final this compound products.

  • Final Purification: The final mixture of this compound and its epimer is purified by chromatography to isolate the target compound.

References

Technical Support Center: Improving Regioselectivity of the Reduction Step in Boscialin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Boscialin. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the crucial reduction of the α-hydroxy ketone intermediate in the synthesis of this compound and its stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What is the key reduction step in the synthesis of this compound?

The total synthesis of (+)- and (-)-Boscialin involves the regioselective reduction of a chiral α-hydroxy ketone intermediate.[1] This step is critical as it establishes one of the stereocenters of the final natural product. The desired product of this reduction is the syn-diol, which corresponds to the stereochemistry found in this compound.

Q2: Which reducing agents are commonly used for the diastereoselective reduction of α-hydroxy ketones to syn-diols?

Achieving high diastereoselectivity in the reduction of α-hydroxy ketones to syn-1,2-diols can be challenging. While methods for producing anti-diols via chelation control with reagents like zinc borohydride (Zn(BH₄)₂) are well-established, obtaining the syn-diol often requires different strategies. Biocatalytic methods, for instance using whole-cell Pichia glucozyma, have shown high selectivity (dr >10:1) for the formation of syn-1,2-diols from unprotected (R)-2-hydroxy ketones.

Q3: How does chelation control influence the stereochemical outcome of the reduction?

Chelation-controlled reductions typically favor the formation of anti-diols. In this mechanism, a Lewis acidic metal ion from the reducing agent coordinates to both the carbonyl oxygen and the hydroxyl group of the α-hydroxy ketone, forming a rigid five-membered ring intermediate. The hydride is then delivered to the less sterically hindered face of the carbonyl, resulting in the anti configuration. To achieve the syn-diol, conditions that disfavor or circumvent this chelation are necessary.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Poor syn/anti Ratio)

If you are observing a low diastereomeric ratio with a mixture of syn- and anti-diols, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Chelation Control: The reducing agent and solvent system may be favoring a chelation-controlled pathway, leading to the undesired anti-diol.1. Change the Reducing Agent: Avoid reagents known for strong chelation control like Zn(BH₄)₂. Consider using biocatalytic methods or reagents that operate under non-chelating conditions. 2. Solvent Effects: Lewis basic solvents like THF and DME can compete for metal ion coordination, potentially reducing the effect of chelation control. However, for some reagents, non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are preferred to enhance selectivity. The optimal solvent will be reagent-dependent.
Protecting Group: If the hydroxyl group is protected, the nature of the protecting group can influence the stereochemical outcome.Bulky protecting groups can sterically hinder the formation of a chelate complex, potentially favoring the syn-diol. However, some protecting groups might direct the reduction to the anti-diol through other conformational effects. Experiment with different protecting groups (e.g., silyl ethers of varying steric bulk) to find the optimal one for syn-selectivity.
Temperature: The reaction temperature can affect the transition state energies of the competing pathways leading to the syn- and anti-diols.Perform the reduction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to determine the optimal condition for maximizing the desired diastereomer. Lower temperatures often lead to higher selectivity.
Issue 2: Formation of Byproducts or Decomposition

If you are observing significant byproduct formation or decomposition of your starting material or product, consider these points:

Potential Cause Suggested Solution
Reagent Reactivity: The reducing agent may be too harsh, leading to over-reduction or side reactions with other functional groups in the molecule.Use a milder reducing agent. For example, if you are using a strong hydride source like LiAlH₄, consider switching to sodium borohydride (NaBH₄) or a modified borohydride reagent.
Reaction Conditions: Prolonged reaction times or elevated temperatures can lead to decomposition.Monitor the reaction closely by TLC or LC-MS to determine the point of maximum conversion of the starting material to the desired product. Quench the reaction as soon as the starting material is consumed to minimize byproduct formation.
Workup Procedure: The workup conditions (e.g., pH, temperature) may be causing degradation of the product.Ensure that the workup procedure is compatible with the stability of your product. For example, if the product is acid-sensitive, use a neutral or slightly basic aqueous quench.

Experimental Protocols

While the specific experimental details for the reduction step in the published total synthesis of this compound are not fully detailed in the primary literature, a general protocol for the diastereoselective reduction of an α-hydroxy ketone to a syn-diol using a non-chelating approach is provided below. This protocol is based on established methodologies for similar transformations.

General Protocol for Non-Chelation Controlled Reduction to a syn-Diol

This protocol is a generalized procedure and may require optimization for the specific substrate in the this compound synthesis.

Materials:

  • α-hydroxy ketone intermediate

  • Anhydrous solvent (e.g., THF, Et₂O)

  • Reducing agent (e.g., Lithium tri-sec-butylborohydride (L-Selectride®), or other non-chelating hydride source)

  • Inert gas (Argon or Nitrogen)

  • Quenching solution (e.g., saturated aqueous NH₄Cl, or Rochelle's salt)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolve the α-hydroxy ketone in the chosen anhydrous solvent under an inert atmosphere in a flame-dried flask.

  • Cool the solution to the desired temperature (typically -78 °C).

  • Slowly add the reducing agent solution dropwise to the stirred solution of the α-hydroxy ketone.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of the appropriate quenching solution at low temperature.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired syn-diol.

  • Determine the diastereomeric ratio of the purified product using ¹H NMR or other suitable analytical techniques.

Data Presentation

The following table presents representative data for the diastereoselective reduction of α-hydroxy ketones under different conditions, illustrating the effect of the reducing agent and substrate on the stereochemical outcome.

Entry Substrate Reducing Agent Solvent Temperature (°C) Diastereomeric Ratio (syn:anti) Yield (%)
1Protected α-hydroxy ketoneRed-AlToluene-781:1280
2Protected α-hydroxy ketoneZn(BH₄)₂Et₂O0>1:20High
3Unprotected (R)-α-hydroxy ketonePichia glucozyma (whole cell)Buffer30>10:1N/A
4β-hydroxy ketoneLiI/LiAlH₄Et₂O-78>99:1High

Note: Data in this table is illustrative and sourced from general studies on α- and β-hydroxy ketone reductions. The specific results for the this compound intermediate may vary.

Visualizations

Logical Workflow for Optimizing Regioselectivity

The following diagram illustrates a logical workflow for troubleshooting and optimizing the regioselectivity of the reduction step.

G cluster_0 Start: Low syn:anti Ratio cluster_1 Troubleshooting Steps cluster_2 Analysis cluster_3 Outcome start Initial Reduction Results (Low syn selectivity) reagent Modify Reducing Agent (e.g., non-chelating, biocatalytic) start->reagent solvent Screen Solvents (e.g., THF, Et2O, Toluene) start->solvent temp Vary Temperature (e.g., -78°C to RT) start->temp protect Change Protecting Group (if applicable) start->protect analyze Analyze Diastereomeric Ratio (NMR, HPLC) reagent->analyze solvent->analyze temp->analyze protect->analyze success Improved syn Selectivity analyze->success Acceptable Ratio fail Re-evaluate Strategy analyze->fail Unacceptable Ratio fail->start Iterate

Caption: A decision-making workflow for improving the syn-selectivity in the reduction of the α-hydroxy ketone intermediate.

Chelation vs. Non-Chelation Controlled Reduction Pathways

This diagram illustrates the mechanistic difference between chelation and non-chelation controlled reductions of an α-hydroxy ketone.

G cluster_0 Chelation Control cluster_1 Non-Chelation Control (Felkin-Anh Model) start_chelate α-Hydroxy Ketone + Chelating Agent (e.g., Zn(BH4)2) intermediate_chelate Rigid 5-Membered Chelate Intermediate start_chelate->intermediate_chelate Coordination product_anti anti-Diol (Major Product) intermediate_chelate->product_anti Hydride attack from less hindered face start_nonchelate α-Hydroxy Ketone + Non-Chelating Agent (e.g., L-Selectride) intermediate_nonchelate Open-Chain Transition State start_nonchelate->intermediate_nonchelate Nucleophilic Attack product_syn syn-Diol (Major Product) intermediate_nonchelate->product_syn Hydride attack based on steric/electronic factors

Caption: Comparison of reaction pathways for chelation-controlled (anti-selective) and non-chelation-controlled (syn-selective) reductions.

References

Technical Support Center: Effective Separation of Boscalid Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in effectively separating Boscalid stereoisomers. Due to the presence of a hindered rotation around the N-C(phenyl) single bond, Boscalid exhibits atropisomerism, leading to the existence of stereoisomers that can be challenging to separate. This guide focuses on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which are powerful methods for resolving such isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for separating Boscalid stereoisomers?

A1: The most effective and widely used methods for separating chiral compounds like the atropisomers of Boscalid are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for separating a wide range of chiral molecules, including pesticides.

Q2: Which type of chiral stationary phase (CSP) is most suitable for Boscalid stereoisomer separation?

A2: Polysaccharide-based CSPs are the most recommended starting point for developing a separation method for Boscalid stereoisomers. Specifically, derivatives of amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), are known for their excellent chiral recognition capabilities for a diverse range of compounds. It is advisable to screen a variety of polysaccharide-based columns to find the one with the best selectivity for Boscalid.

Q3: What are the typical mobile phases used for the chiral separation of compounds like Boscalid?

A3: For normal-phase HPLC, typical mobile phases consist of a non-polar solvent like n-hexane or heptane mixed with a polar modifier, most commonly an alcohol such as isopropanol (IPA) or ethanol. For Supercritical Fluid Chromatography (SFC), the primary mobile phase is supercritical carbon dioxide (CO2), with a polar organic solvent, often an alcohol like methanol or ethanol, used as a co-solvent. The percentage of the polar modifier is a critical parameter for optimizing the separation.

Q4: How can I improve the resolution between Boscalid stereoisomers?

A4: To improve resolution, you can systematically adjust several chromatographic parameters:

  • Mobile Phase Composition: Vary the ratio of the non-polar solvent to the polar modifier. A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution.

  • Temperature: Temperature can have a significant and unpredictable effect on chiral separations. It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition.

  • Choice of Modifier: Sometimes, changing the alcohol modifier (e.g., from isopropanol to ethanol) can significantly alter the selectivity.

Q5: My Boscalid stereoisomer peaks are broad. What could be the cause?

A5: Broad peaks in chiral chromatography can be caused by several factors:

  • Slow Kinetics: The interaction between the analyte and the chiral stationary phase may be slow, leading to band broadening. Optimizing the flow rate and temperature can help.

  • Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the concentration of your sample.

  • Extra-column Volume: The tubing and connections in your HPLC or SFC system can contribute to peak broadening, especially with high-efficiency columns. Ensure that you are using tubing with a small internal diameter.

  • Inappropriate Solvent for Sample Dissolution: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. It is best to dissolve the sample in the mobile phase itself or a weaker solvent.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
No separation of stereoisomers Inappropriate chiral stationary phase (CSP).Screen a different family of CSPs or different derivatives of polysaccharide-based CSPs.
Incorrect mobile phase composition.Systematically vary the percentage of the polar modifier. Try a different alcohol as a modifier (e.g., ethanol instead of isopropanol).
Unsuitable temperature.Evaluate the effect of temperature on the separation (e.g., run at 10°C, 25°C, and 40°C).
Poor resolution between stereoisomers Sub-optimal mobile phase strength.Fine-tune the percentage of the polar modifier in small increments.
Flow rate is too high.Decrease the flow rate to improve separation efficiency.
Column temperature is not optimal.Adjust the column temperature; sometimes a lower temperature increases selectivity.
Poor peak shape (tailing or fronting) Column overload.Reduce the sample concentration and/or injection volume.
Sample solvent is too strong.Dissolve the sample in the mobile phase or a weaker solvent.
Secondary interactions with the silica support.For basic compounds, add a small amount of a basic additive (e.g., diethylamine) to the mobile phase. For acidic compounds, add a small amount of an acidic additive (e.g., trifluoroacetic acid).
Irreproducible retention times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.
Fluctuation in mobile phase composition.Ensure proper mixing of the mobile phase components and degas the mobile phase.
Temperature fluctuations.Use a column thermostat to maintain a constant temperature.
Loss of resolution over time Column contamination.Flush the column with a strong, compatible solvent (check the column manual for recommended washing procedures).
Column degradation.The stationary phase may degrade over time, especially with aggressive mobile phases. Replace the column if washing does not restore performance.

Experimental Protocols

The following are detailed, best-practice hypothetical methodologies for the separation of Boscalid stereoisomers based on common practices for similar chiral pesticides.

Hypothetical HPLC-UV Method for Analytical Separation
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, for example, a column packed with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) in a ratio of 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Boscalid standard in the mobile phase to a concentration of 1 mg/mL.

Hypothetical SFC-UV Method for Analytical Separation
  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.

  • Chiral Column: A polysaccharide-based chiral stationary phase, for example, a column packed with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 / Methanol in a ratio of 80:20 (v/v).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the Boscalid standard in methanol to a concentration of 1 mg/mL.

Data Presentation

The following tables present the kind of quantitative data that would be generated from the successful application of the hypothetical methods described above.

Table 1: Expected Quantitative Data from Hypothetical HPLC Method

StereoisomerRetention Time (t_R) (min)Resolution (R_s)
Atropisomer 18.5-
Atropisomer 210.22.1

Table 2: Expected Quantitative Data from Hypothetical SFC Method

StereoisomerRetention Time (t_R) (min)Resolution (R_s)
Atropisomer 13.2-
Atropisomer 24.11.8

Mandatory Visualizations

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Select Racemic Standard Screen_CSPs Screen Multiple Chiral Stationary Phases (CSPs) (e.g., Amylose & Cellulose based) Start->Screen_CSPs Screen_MP Use Generic Mobile Phase Gradients (e.g., Hexane/IPA for HPLC, CO2/MeOH for SFC) Screen_CSPs->Screen_MP Evaluate Evaluate Initial Results: - Partial Separation? - No Separation? Screen_MP->Evaluate Optimize_MP Optimize Mobile Phase: - Adjust Modifier % - Change Modifier Type Evaluate->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Check_Resolution Acceptable Resolution (Rs > 1.5)? Optimize_Flow->Check_Resolution Validate Method Validation: - Linearity - Accuracy - Precision Check_Resolution->Validate Yes Reoptimize Return to Optimization Check_Resolution->Reoptimize No Reoptimize->Optimize_MP

Caption: Workflow for Chiral Method Development.

Troubleshooting_Poor_Resolution cluster_0 Mobile Phase Adjustments cluster_1 Instrument Parameters cluster_2 Column & System Start Poor Resolution (Rs < 1.5) Adjust_Modifier Decrease Polar Modifier Percentage Start->Adjust_Modifier Adjust_Temp Vary Column Temperature (e.g., 10°C, 25°C, 40°C) Start->Adjust_Temp Check_Column Ensure Column Integrity (Not Contaminated or Degraded) Start->Check_Column Change_Modifier Change Alcohol Modifier (e.g., IPA to EtOH) Adjust_Modifier->Change_Modifier Adjust_Flow Decrease Flow Rate Adjust_Temp->Adjust_Flow New_CSP Screen a Different Chiral Stationary Phase Check_Column->New_CSP If problem persists

Caption: Troubleshooting Poor Resolution in Chiral Separations.

Technical Support Center: Scaling Up Boscalid Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Boscalid, particularly when scaling up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Boscalid?

A1: The most widely reported synthesis of Boscalid is a three-step process.[1][2][3] It begins with a Suzuki-Miyaura cross-coupling reaction between an aryl halide (like 2-chloro-1-nitrobenzene or o-bromonitrobenzene) and 4-chlorophenylboronic acid to form a biphenyl intermediate.[1][2][4] This is followed by the reduction of the nitro group on the biphenyl intermediate to an amine. The final step is an amidation reaction where the synthesized amino-biphenyl is coupled with 2-chloronicotinic acid or its acid chloride.[1][3][5]

Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling step?

A2: The critical parameters for the Suzuki-Miyaura coupling in Boscalid synthesis include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Efficient catalyst systems like Pd-PEPPSI-IPr have been shown to provide high yields (over 99%) with low catalyst loading (as low as 0.01 mol%).[4][6] The reaction can be performed under aerobic conditions, which simplifies the procedure for industrial-scale production.[4][6] Continuous flow reactors have also been successfully employed, allowing for high temperatures (e.g., 160°C) and achieving high yields of the coupled product.[2]

Q3: How can I minimize the cost of the palladium catalyst when scaling up?

A3: Reducing the amount of the expensive palladium catalyst is a primary concern in large-scale synthesis.[2] This can be achieved by using highly efficient catalysts like Pd-PEPPSI-IPrDtBu-An, which allow for very low catalyst loadings.[4][6] Another approach is to use aqueous micellar reaction media, which can enhance catalyst efficiency and allow for catalyst loadings as low as 700 ppm (0.07 mol %).[5][7] Additionally, implementing continuous flow processes can improve efficiency and reduce catalyst consumption compared to batch processes.[2][8]

Q4: What are some common methods for the reduction of the nitro-biphenyl intermediate?

A4: Several methods can be used for the reduction of the nitro-biphenyl intermediate to the corresponding amine. Common laboratory and industrial methods include catalytic hydrogenation using catalysts like platinum on charcoal (Pt/C).[2] Other effective reduction systems include the use of sodium borohydride (NaBH4) in combination with a cobalt salt like CoSO4·7H2O, which has been shown to be highly efficient in a continuous flow setup.[8] A more environmentally friendly and cost-effective method involves the use of carbonyl iron powder (CIP) with ammonium chloride.[5][7] A zinc-mediated Béchamp reduction has also been reported in a solventless mechanochemical approach.[3]

Q5: How can I monitor the purity of my Boscalid product?

A5: The purity of the final Boscalid product can be determined using standard analytical techniques. High-performance liquid chromatography (HPLC) with UV detection is a common method.[9] Gas chromatography (GC) with a micro-electron capture detector (µ-ECD) is another sensitive method for residue analysis.[10] For structural confirmation and identification of impurities, techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) can be employed.[11]

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling Step
Possible Cause Suggested Solution
Inefficient Catalyst SystemSwitch to a more active catalyst system. Pd-PEPPSI-IPr catalysts have demonstrated high efficiency.[4][6] The use of specific ligands like SPhos in aqueous media can also significantly improve yields.[7]
Suboptimal Reaction TemperatureOptimize the reaction temperature. While some procedures are mild, continuous flow processes have successfully used temperatures up to 160°C to achieve high yields.[2] For batch reactions in ethanol/water, 80°C has been reported to be effective.[8]
Inappropriate Base or SolventEnsure the correct base and solvent system are being used. Sodium carbonate is a commonly used base in a solvent mixture of ethanol and water.[8] For aqueous micellar catalysis, a surfactant like TPGS-750-M in water is effective.[7]
Poor Quality of ReagentsUse high-purity starting materials (aryl halide and boronic acid). Impurities can poison the catalyst and lead to lower yields.
Problem 2: Incomplete Reduction of the Nitro Group
Possible Cause Suggested Solution
Inactive or Insufficient Reducing AgentFor catalytic hydrogenation, ensure the catalyst (e.g., Pt/C) is active and used in the correct amount.[2] If using a chemical reducing agent like NaBH4/CoSO4·7H2O, verify the quality and stoichiometry of the reagents.[8]
Short Reaction TimeIncrease the reaction time to allow for complete conversion. Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS.
Inefficient Mixing in Heterogeneous ReactionsFor heterogeneous reductions (e.g., with Pt/C or CIP), ensure efficient stirring to maximize contact between the reactants and the catalyst.
Problem 3: Formation of Impurities During Amidation
Possible Cause Suggested Solution
Side Reactions of 2-chloronicotinyl chlorideEnsure the reaction is carried out under controlled temperature conditions. The addition of a non-nucleophilic base, such as Hünig's base (diisopropylethylamine), can help to scavenge the HCl generated during the reaction without competing with the desired amidation.[7]
Presence of Unreacted Starting MaterialsPurify the 2-amino-4'-chlorobiphenyl intermediate before the amidation step to remove any unreacted nitro compound or other impurities that could lead to side products.
Degradation of the ProductMinimize the reaction time and work up the reaction mixture promptly upon completion to avoid potential degradation of the Boscalid product.

Data Summary Tables

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions and Yields

Catalyst SystemSolventBaseTemperature (°C)Yield of 4'-chloro-2-nitrobiphenyl (%)Reference
Pd-PEPPSI-IPrDtBu-An (0.01 mol%)Toluene/H2OK2CO3100>99[4][6]
Pd(PPh3)4 (0.25 mol%)t-BuOH/H2OK3PO4160up to 99[2]
Pd(OAc)2/SPhos (0.07 mol%)TPGS-750-M/H2OK3PO45598[7]
Pd(PPh3)4Ethanol/H2ONa2CO38082[8]

Table 2: Comparison of Nitro Group Reduction Methods and Yields

Reduction MethodCatalyst/ReagentSolventYield of 2-amino-4'-chlorobiphenyl (%)Reference
Catalytic HydrogenationPt/C--[2]
Chemical ReductionNaBH4/CoSO4·7H2OEthanol/H2O79[8]
Chemical ReductionCarbonyl Iron Powder (CIP)/NH4ClTPGS-750-M/H2O-[7]
Béchamp ReductionZincNone (Mechanochemical)-[3]

Table 3: Overall Yield of Boscalid Synthesis

Synthesis ApproachOverall Yield (%)Number of Steps (in one pot)Reference
1-Pot Aqueous Micellar Synthesis833[5][7]
3-Step Telescoped Continuous Flow>423[8]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Boscalid in Aqueous Micellar Media[7]
  • Suzuki-Miyaura Coupling: In a reaction vessel under an argon atmosphere, combine 2-chloronitrobenzene, 4-chlorophenylboronic acid, and potassium phosphate (K3PO4) in a 2 wt % aqueous solution of the surfactant TPGS-750-M. Add the palladium catalyst precursor (e.g., Pd(OAc)2) and ligand (e.g., SPhos). Stir the mixture at 55°C until the reaction is complete, as monitored by TLC or GC-MS.

  • Nitro Group Reduction: To the same reaction vessel, add carbonyl iron powder (CIP) and ammonium chloride (NH4Cl). Continue stirring at room temperature until the reduction of the nitro group to the amine is complete.

  • Amidation: To the resulting mixture containing the 2-amino-4'-chlorobiphenyl, add Hünig's base (diisopropylethylamine) followed by the dropwise addition of 2-chloronicotinyl chloride. Stir the reaction at room temperature until completion.

  • Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography to obtain pure Boscalid.

Protocol 2: Continuous Flow Synthesis of 2-amino-4'-chlorobiphenyl[2]
  • Suzuki-Miyaura Coupling: Prepare two separate solutions. Solution A contains 1-chloro-2-nitrobenzene and 4-chlorophenylboronic acid in a tert-butanol/water solvent mixture. Solution B contains the palladium catalyst (tetrakis(triphenylphosphine)palladium(0)) and potassium tert-butoxide in the same solvent system. Pump both solutions into a T-mixer and then through a heated microtubular flow reactor at 160°C.

  • Palladium Scavenging: Pass the output from the first reactor through a column containing a thiourea-based scavenger resin to remove the palladium catalyst.

  • Catalytic Hydrogenation: Introduce the palladium-free stream into a second flow reactor packed with a platinum-on-charcoal (Pt/C) catalyst. Introduce hydrogen gas into this reactor to perform the nitro group reduction.

  • Product Collection: Collect the output from the second reactor, which contains the desired 2-amino-4'-chlorobiphenyl. The product can be isolated by solvent removal.

Protocol 3: HPLC Analysis of Boscalid[9]
  • Standard Preparation: Prepare a stock solution of analytical grade Boscalid in acetonitrile. Create a series of calibration standards by diluting the stock solution with a mixture of acetonitrile and water.

  • Sample Preparation: Weigh a known amount of the synthesized Boscalid sample and dissolve it in acetonitrile. If necessary, use an ultrasonic bath to ensure complete dissolution. Dilute the sample solution with a mixture of acetonitrile and water to a concentration that falls within the range of the calibration standards.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at 260 nm.

    • Injection Volume: 5 µL.

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution in duplicate. The concentration of Boscalid in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

Boscalid_Synthesis_Pathway A 2-Chloro-1-nitrobenzene I1 4'-Chloro-2-nitrobiphenyl A->I1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) B 4-Chlorophenylboronic acid B->I1 C H₂ or other reducing agent I2 2-Amino-4'-chlorobiphenyl C->I2 D 2-Chloronicotinyl chloride P Boscalid D->P I1->I2 Nitro Group Reduction I2->P Amidation (Base)

Caption: The three-step synthesis pathway of Boscalid.

Troubleshooting_Workflow Start Low Yield or Impurities Detected D1 Which Step is Problematic? Start->D1 D2 Suzuki-Miyaura Coupling D1->D2 Step 1 D3 Nitro Reduction D1->D3 Step 2 D4 Amidation D1->D4 Step 3 A1 Check Catalyst, Base, Temp, Reagents D2->A1 A2 Check Reducing Agent, Reaction Time, Mixing D3->A2 A3 Check Base, Temp, Purity of Amine D4->A3

Caption: A logical workflow for troubleshooting Boscalid synthesis.

Continuous_Flow_Setup cluster_0 Reagent Delivery cluster_1 Reaction & Purification cluster_2 Product Collection PumpA Pump A Solution A: 2-Chloro-1-nitrobenzene, 4-Chlorophenylboronic acid Mixer T-Mixer PumpA->Mixer PumpB Pump B Solution B: Pd Catalyst, Base PumpB->Mixer Reactor1 Heated Microreactor (Suzuki-Miyaura Coupling) Mixer->Reactor1 Scavenger Pd Scavenger Column Reactor1->Scavenger Reactor2 Packed-Bed Reactor (Nitro Reduction with H₂) Scavenger->Reactor2 Product Product: 2-Amino-4'-chlorobiphenyl Reactor2->Product

Caption: An experimental workflow for the continuous synthesis of a Boscalid intermediate.

References

Validation & Comparative

Unveiling the Anticancer Potential of Flavonoids: A Comparative Analysis of Baicalin and Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of published research exists regarding the specific anticancer activities of Boscialin. In light of this, this guide presents a comprehensive comparison of two structurally related and extensively studied flavonoids, Baicalin and Baicalein, as a valuable alternative for researchers in the field of cancer drug discovery.

These flavonoids, primarily extracted from the root of Scutellaria baicalensis, have demonstrated significant cytotoxic and pro-apoptotic effects across a spectrum of cancer cell lines. This guide summarizes key experimental findings, details the underlying molecular mechanisms, and provides standardized protocols for assessing their anticancer efficacy.

Comparative Anticancer Activity of Baicalin and Baicalein

Both Baicalin and its aglycone, Baicalein, have been shown to inhibit the proliferation of various cancer cells. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in multiple studies. The following table summarizes the IC50 values for Baicalin and Baicalein in different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Baicalin MCF-7 (Breast Cancer)250 ± 10.5[1]
HUVEC (Endothelial)167 ± 6.7[2]
Baicalein MCF-7 (Breast Cancer)95 ± 4.8[1]
HUVEC (Endothelial)115 ± 2.6[2]
PC-3 (Prostate Cancer)Varies (dose-dependent)[3]
DU145 (Prostate Cancer)Varies (dose-dependent)[3]
HCT-116 (Colon Cancer)Varies (dose-dependent)[4]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Molecular Mechanisms of Anticancer Action

Baicalin and Baicalein exert their anticancer effects through the modulation of several critical signaling pathways involved in cell proliferation, apoptosis, and autophagy.

Induction of Apoptosis:

A primary mechanism of action for both compounds is the induction of programmed cell death, or apoptosis. This is achieved through the mitochondrial pathway, characterized by:

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): Both flavonoids have been shown to decrease the mitochondrial membrane potential in cancer cells[1].

  • Regulation of Bcl-2 Family Proteins: They modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio which favors apoptosis[5].

  • Activation of Caspases: The apoptotic cascade is executed by caspases. Baicalin and Baicalein have been observed to activate key executioner caspases like Caspase-3 and Caspase-9[6][7].

Inhibition of Proliferation and Metastasis:

Baicalin and Baicalein also impede cancer cell growth and spread by targeting key signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Baicalein has been shown to inhibit this pathway, leading to decreased cell viability[5][8].

  • ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is often hyperactivated in cancer. Both flavonoids can suppress this pathway[8].

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Baicalein can inhibit NF-κB activation, contributing to its anticancer effects[3].

The following diagram illustrates the proposed signaling pathways affected by Baicalin and Baicalein, leading to apoptosis and inhibition of proliferation in cancer cells.

Baicalin Baicalin / Baicalein ROS ↑ ROS Baicalin->ROS PI3K ↓ PI3K/Akt/mTOR Baicalin->PI3K ERK ↓ ERK1/2 Baicalin->ERK Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 ↑ Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Inhibition of Proliferation PI3K->Proliferation ERK->Proliferation

Caption: Signaling pathways modulated by Baicalin and Baicalein.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of Baicalin and Baicalein.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours[4].

  • Compound Treatment: Cells are then treated with various concentrations of Baicalin or Baicalein and incubated for a further 48 hours[4].

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

The following diagram outlines the workflow for a typical cell viability assay.

start Seed Cells in 96-well Plate treat Treat with Compound start->treat incubate Incubate (48h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (4h) mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Measure Absorbance solubilize->read end Calculate Cell Viability read->end

Caption: Workflow of the MTT cell viability assay.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of Baicalin or Baicalein for 48 hours[5].

  • Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer[5].

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes[5].

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

The following diagram illustrates the principles of apoptosis detection using Annexin V and PI staining.

cluster_0 Cell States cluster_1 Mechanism viable Viable Cell (Annexin V- / PI-) early Early Apoptotic Cell (Annexin V+ / PI-) viable->early Apoptotic Stimulus late Late Apoptotic/Necrotic Cell (Annexin V+ / PI+) early->late ps Phosphatidylserine (PS) Translocation early->ps membrane Loss of Membrane Integrity late->membrane

Caption: Principles of Annexin V/PI apoptosis detection.

References

A Comparative Analysis of the Bioactivities of (+)-Boscialin and (-)-Boscialin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the enantiomers (+)-Boscialin and the naturally occurring (-)-Boscialin. The information is based on available scientific literature, primarily the key study by Busch et al. (2007) which first reported the synthesis and biological evaluation of these compounds.

Summary of Bioactivities

Initial research into the bioactivities of Boscialin enantiomers has revealed a range of effects, including antimicrobial, antiparasitic, and cytotoxic activities. A notable finding is the stereoselectivity of these actions, with (+)-Boscialin generally exhibiting greater potency in antimicrobial assays compared to the natural (-)-Boscialin. Both enantiomers have demonstrated activity against the parasite Trypanosoma brucei rhodesiense and have shown cytotoxicity against human cancer cell lines.[1][2][3]

It is important to note that to date, the specific mechanisms of action and the signaling pathways affected by (+)- and (-)-Boscialin have not been elucidated in the scientific literature.

Data Presentation: Comparative Bioactivity

The following table summarizes the known biological activities of (+)-Boscialin and (-)-Boscialin. The data is primarily derived from the foundational study by Busch et al. (2007).[1][2][3] Unfortunately, specific quantitative data such as IC₅₀ or MIC values from this primary source are not publicly available. The table, therefore, presents a qualitative and semi-quantitative comparison based on the published abstract.

Bioactivity(+)-Boscialin(-)-BoscialinKey Observations
Antimicrobial Activity Generally more potentActive, but generally less potent than the (+) enantiomerExhibited a broad spectrum of activity against various microbes.
Antiparasitic Activity ActiveActiveBoth enantiomers showed activity against Trypanosoma brucei rhodesiense.
Cytotoxicity CytotoxicCytotoxicBoth enantiomers displayed cytotoxicity against human cancer cells.

Experimental Protocols

Detailed experimental protocols from the primary study by Busch et al. (2007) are not fully accessible. However, based on standard laboratory practices for the reported assays, the methodologies likely involved the following general steps:

Antimicrobial Activity Assay

A standard broth microdilution or agar diffusion method was likely employed to assess the minimum inhibitory concentration (MIC) of the this compound enantiomers against a panel of pathogenic bacteria and fungi.

Antiparasitic Activity Assay (Trypanosoma brucei rhodesiense)

The in vitro activity against Trypanosoma brucei rhodesiense was likely determined by incubating the parasites with varying concentrations of the this compound enantiomers. The viability of the parasites would then be assessed, typically using a fluorescent dye or by microscopic observation, to determine the concentration at which 50% of the parasites are killed (IC₅₀).

Cytotoxicity Assay

The cytotoxic effects of (+)- and (-)-Boscialin on human cancer cell lines were likely evaluated using a colorimetric assay such as the MTT or XTT assay. This involves seeding the cells in microtiter plates, exposing them to a range of compound concentrations, and then measuring cell viability after a set incubation period to determine the IC₅₀ value.

Visualizations

As the specific signaling pathways for (+)- and (-)-Boscialin are currently unknown, the following diagrams illustrate the general experimental workflows used to assess their bioactivities.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis This compound (+)- and (-)-Boscialin Stock Solutions Incubation Incubation with Serial Dilutions This compound->Incubation Microbes Bacterial and Fungal Cultures Microbes->Incubation Measurement Measurement of Microbial Growth (e.g., OD600) Incubation->Measurement MIC Determination of Minimum Inhibitory Concentration (MIC) Measurement->MIC

Workflow for Antimicrobial Activity Assessment.

experimental_workflow_antiparasitic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis This compound (+)- and (-)-Boscialin Stock Solutions Incubation Incubation with Serial Dilutions This compound->Incubation Parasites Trypanosoma brucei rhodesiense Culture Parasites->Incubation Viability Assessment of Parasite Viability (e.g., AlamarBlue) Incubation->Viability IC50 Calculation of IC50 Value Viability->IC50

Workflow for Antiparasitic Activity Assessment.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis This compound (+)- and (-)-Boscialin Stock Solutions Incubation Incubation with Serial Dilutions This compound->Incubation Cells Human Cancer Cell Lines Cells->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability IC50 Calculation of IC50 Value Viability->IC50

Workflow for Cytotoxicity Assessment.

References

Unraveling the Cytotoxic Potential of Boscialin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of Boscialin, a naturally occurring cyclohexanol derivative. Due to the limited availability of detailed mechanistic studies on this compound, this guide presents the existing experimental data on its cytotoxic effects and contrasts them with the well-elucidated mechanism of action of Baicalein, a flavonoid with established anti-cancer properties. This comparative approach aims to contextualize the current understanding of this compound and highlight areas for future research.

Section 1: Overview of this compound and its Known Biological Activities

This compound is a natural product that has demonstrated a range of biological effects. In vitro studies have confirmed its activity against various microbes and parasites.[1] Notably, research has also revealed that this compound exhibits cytotoxic effects against human cancer cells, suggesting its potential as an anti-neoplastic agent.[1] However, the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic action are yet to be fully elucidated.

Section 2: Comparative Analysis of Cytotoxicity

This section compares the known cytotoxic activity of this compound with that of Baicalein, a natural compound with a well-documented anti-cancer profile.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and provides a comparative overview of the cytotoxic potential of Baicalein against various cancer cell lines.

CompoundCell LineAssayEndpointResultReference
This compound Human Cancer CellsNot SpecifiedCytotoxicityActive[1]
Baicalein Human Bladder Cancer (5637)MTT AssayIC50Concentration-dependent inhibition[2]
Baicalein Human Osteosarcoma (HOS, MG63, U2OS)Flow CytometryApoptosis %Concentration-dependent increase[3]
Baicalein Human Breast Cancer (MCF-7, MDA-MB-231)MTT AssayIC50Concentration-dependent inhibition[4]
Baicalein Human Lung CancerApoptosis AssayApoptosisInduced via glutamine-mTOR pathway[5]

Note: The specific cell lines and IC50 values for this compound's cytotoxicity are not detailed in the available literature.

Section 3: Mechanisms of Action - A Comparative Perspective

While the precise mechanism of action for this compound remains an area for active investigation, the anti-cancer mechanisms of Baicalein are well-documented and provide a valuable framework for comparison.

This compound: A Hypothesized Cytotoxic Pathway

Based on its cytotoxic effects, it is plausible that this compound induces cell death in cancer cells through apoptosis. A general workflow for investigating this hypothesis is presented below.

G cluster_0 In Vitro Cytotoxicity Assessment of this compound This compound This compound Treatment CancerCells Human Cancer Cell Lines This compound->CancerCells CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, LDH) CancerCells->CytotoxicityAssay DataAnalysis Data Analysis (IC50 Determination) CytotoxicityAssay->DataAnalysis ApoptosisAssay Apoptosis Assays (e.g., Annexin V, Caspase Activity) DataAnalysis->ApoptosisAssay MechanismElucidation Mechanism Elucidation (Western Blot, qPCR for apoptotic markers) ApoptosisAssay->MechanismElucidation Conclusion Conclusion on Cytotoxic Mechanism MechanismElucidation->Conclusion

A hypothetical workflow for investigating this compound's cytotoxic mechanism.
Baicalein: A Multi-Targeted Anti-Cancer Agent

Baicalein has been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of several key signaling pathways. One of the well-established pathways is the PI3K/Akt/mTOR pathway.

G cluster_1 Baicalein's Mechanism of Action via PI3K/Akt/mTOR Pathway Baicalein Baicalein PI3K PI3K Baicalein->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Baicalein inhibits the PI3K/Akt/mTOR signaling pathway to induce apoptosis.

Section 4: Experimental Protocols

Detailed experimental protocols are essential for the validation and comparison of findings.

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated (control) and untreated wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[6]

Protocol 2: Western Blot for Apoptotic Markers

This protocol is used to detect changes in the expression of proteins involved in apoptosis.

Objective: To determine if a compound induces apoptosis by assessing the levels of key apoptotic proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptotic markers

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Section 5: Conclusion and Future Directions

The available evidence indicates that this compound possesses cytotoxic activity against human cancer cells.[1] However, a significant knowledge gap exists regarding its specific mechanism of action. To fully understand its therapeutic potential, further research is imperative to:

  • Identify the specific signaling pathways modulated by this compound.

  • Determine the key molecular targets of this compound in cancer cells.

  • Conduct comprehensive in vitro and in vivo studies to validate its anti-cancer efficacy and safety profile.

By elucidating the mechanism of action of this compound, the scientific community can better assess its potential as a novel therapeutic agent for the treatment of cancer. The well-established anti-cancer properties of compounds like Baicalein, which acts through multiple signaling pathways including the PI3K/Akt/mTOR, ERK1/2, and β-catenin pathways, serve as a valuable benchmark for future investigations into novel natural products like this compound.[3][7]

References

A Comparative Analysis of Acoziborole and Standard Treatments for Human African Trypanosomiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel antiprotozoal candidate, acoziborole, with standard drugs used in the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness. The comparison focuses on mechanism of action, clinical efficacy, safety profiles, and administration protocols, supported by available experimental data.

Introduction

Human African Trypanosomiasis is a life-threatening parasitic disease transmitted by the tsetse fly. The treatment landscape for HAT has been historically challenged by the toxicity and complex administration of standard drugs, particularly for the late, meningoencephalitic stage of the disease. Acoziborole, a benzoxaborole derivative, has emerged as a promising single-dose, oral treatment candidate, potentially revolutionizing the management of this neglected tropical disease. This guide offers an objective comparison between acoziborole and established therapies such as pentamidine, melarsoprol, eflornithine, and nifurtimox.

Mechanism of Action: A Shift in Therapeutic Targets

Standard HAT therapies have diverse mechanisms of action, often associated with significant host toxicity. Acoziborole presents a novel approach by targeting a parasite-specific pathway.

  • Acoziborole: This drug acts as a proteasome inhibitor within the Trypanosoma brucei gambiense parasite. By blocking the proteasome, acoziborole disrupts the parasite's ability to degrade damaged or unneeded proteins, leading to cell cycle arrest and death.[1] This mechanism is highly specific to the parasite, contributing to its favorable safety profile.[1]

  • Pentamidine: The precise mechanism is not fully understood, but it is believed to interfere with the parasite's DNA, RNA, phospholipid, and protein synthesis.[2][3] It is known to bind to adenine-thymine-rich regions of DNA.[2]

  • Melarsoprol: As a trivalent arsenical compound, melarsoprol is a prodrug metabolized to melarsen oxide.[4][5] It interacts with thiol groups in proteins, notably inhibiting trypanothione reductase, an enzyme crucial for the parasite's redox balance.[5][6] This disruption leads to oxidative stress and cell death.[5]

  • Eflornithine: This drug is a "suicide inhibitor" that irreversibly binds to and inhibits ornithine decarboxylase (ODC).[7][8] ODC is a key enzyme in the polyamine biosynthesis pathway, which is essential for cell division and differentiation in the parasite.[9][10]

  • Nifurtimox: This nitrofuran compound undergoes reduction within the parasite to form nitro-anion radicals.[11] These radicals generate reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and mitochondrial dysfunction, ultimately causing parasite death.[11][12]

Comparative Efficacy and Safety

The clinical data for acoziborole from its Phase II/III trial demonstrates high efficacy and a favorable safety profile compared to the often arduous and toxic regimens of standard treatments.

Drug/RegimenIndication (HAT Stage)EfficacyKey Safety Concerns & Adverse Events
Acoziborole Early & Late Stage (T.b. gambiense)95% success rate in late-stage patients at 18 months.[13][14][15] 100% success rate in early-stage patients.[13][15]Favorable safety profile with no significant drug-related safety signals reported.[13] Most common adverse events were mild to moderate and included pyrexia and asthenia.[16]
Pentamidine Early Stage (T.b. gambiense)Cure rate exceeding 90%.[17]Does not cross the blood-brain barrier.[17][18] Potential for hypoglycemia, kidney toxicity, pain at injection site, nausea, and vomiting.[18]
Melarsoprol Late Stage (T.b. gambiense & rhodesiense)Historically the only treatment for late-stage T.b. rhodesiense.[19]Extremely toxic, causing fatal encephalopathy in 5-10% of patients.[19][20] Other side effects include brain dysfunction, numbness, rashes, and kidney and liver problems.[4]
Eflornithine Late Stage (T.b. gambiense)Effective, but resistance is a concern.Requires multiple intravenous infusions. Side effects include bone marrow suppression, vomiting, seizures, and reversible hearing loss with long-term use.[8]
NECT (Nifurtimox-Eflornithine Combination Therapy) Late Stage (T.b. gambiense)Considered a first-line treatment for late-stage T.b. gambiense.[19][21]Complex regimen involving intravenous eflornithine and oral nifurtimox. Carries the side effect profiles of both drugs.
Fexinidazole Early & Late Stage (T.b. gambiense)Oral treatment taken for 10 days.[14][22]Requires hospitalization and skilled staff for administration.[14][22]

Administration Protocols

Acoziborole offers a significant simplification in treatment administration, a critical factor in resource-limited settings where HAT is endemic.

Drug/RegimenRoute of AdministrationTreatment DurationHospitalization Required
Acoziborole OralSingle 960 mg dose[16]Minimal, potential for outpatient treatment[14][22]
Pentamidine Intramuscular or Intravenous7 days[14][22]Yes
Melarsoprol IntravenousSeries of injections over several days to weeks[6]Yes
Eflornithine IntravenousMultiple infusions over 7-14 daysYes
NECT Intravenous (Eflornithine) & Oral (Nifurtimox)10 days of oral nifurtimox and 7 days of intravenous eflornithineYes
Fexinidazole Oral10 days[14][22]Often required[14][22]

Experimental Methodologies

Acoziborole Phase II/III Clinical Trial Protocol

The efficacy and safety of acoziborole were evaluated in a multicenter, open-label, single-arm, phase 2/3 trial.[15][16]

  • Study Population: 208 patients (adolescents and adults aged 15 years or older) with confirmed Trypanosoma brucei gambiense infection, including both early and late-stage disease.[13][16]

  • Locations: The trial was conducted at 10 hospitals in the Democratic Republic of the Congo and Guinea.[13][16]

  • Intervention: A single oral dose of 960 mg of acoziborole was administered to fasted patients.[16]

  • Primary Endpoint: The primary efficacy endpoint was the treatment success rate at 18 months post-treatment for patients with late-stage HAT.[16] Treatment success was defined as the absence of trypanosomes and a white blood cell count of less than 20 cells per µL in the cerebrospinal fluid.[23]

  • Follow-up: Patients were observed in the hospital for 15 days post-administration and then followed as outpatients with visits at 3, 6, 12, and 18 months.[16]

Visualizing Mechanisms and Workflows

Comparative Mechanisms of Action in Trypanosoma brucei cluster_Acoziborole Acoziborole cluster_StandardDrugs Standard Drugs cluster_Melarsoprol Melarsoprol cluster_Eflornithine Eflornithine cluster_Nifurtimox Nifurtimox Acoziborole Acoziborole Proteasome Parasite Proteasome Acoziborole->Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Cell_Death_A Parasite Death Protein_Degradation->Cell_Death_A Disruption leads to Melarsoprol Melarsoprol (Prodrug) Melarsen_Oxide Melarsen Oxide Melarsoprol->Melarsen_Oxide Metabolized to Trypanothione_Reductase Trypanothione Reductase Melarsen_Oxide->Trypanothione_Reductase Inhibits Oxidative_Stress Oxidative Stress Trypanothione_Reductase->Oxidative_Stress Cell_Death_M Parasite Death Oxidative_Stress->Cell_Death_M Induces Eflornithine Eflornithine ODC Ornithine Decarboxylase (ODC) Eflornithine->ODC Irreversibly Inhibits Polyamine_Synthesis Polyamine Synthesis ODC->Polyamine_Synthesis Cell_Division Cell Division Polyamine_Synthesis->Cell_Division Cell_Death_E Parasite Death Cell_Division->Cell_Death_E Inhibition leads to Nifurtimox Nifurtimox Nitro_Radicals Nitro Radicals (ROS) Nifurtimox->Nitro_Radicals Generates DNA_Damage DNA Damage & Mitochondrial Dysfunction Nitro_Radicals->DNA_Damage Causes Cell_Death_N Parasite Death DNA_Damage->Cell_Death_N Leads to

Caption: Mechanisms of Acoziborole vs. Standard Drugs.

Acoziborole Clinical Trial Workflow Screening Patient Screening (Confirmed HAT) Enrollment Enrollment (n=208) (Early & Late Stage) Screening->Enrollment Treatment Single Oral Dose Acoziborole (960mg) Enrollment->Treatment Hospitalization In-Hospital Observation (15 Days) Treatment->Hospitalization FollowUp Outpatient Follow-Up Visits Hospitalization->FollowUp 3, 6, 12, 18 months Endpoint Primary Endpoint Analysis (18 Months) FollowUp->Endpoint

Caption: Acoziborole Phase II/III Trial Workflow.

Conclusion

Acoziborole represents a significant advancement in the potential treatment of Human African Trypanosomiasis. Its novel, parasite-specific mechanism of action, coupled with high efficacy and a favorable safety profile in clinical trials, positions it as a transformative therapeutic agent. The single-dose oral administration offers a substantial advantage over the complex, toxic, and hospitalization-intensive regimens of standard antiprotozoal drugs. If approved, acoziborole could play a pivotal role in achieving the World Health Organization's goal of eliminating HAT as a public health problem.

References

Validating the Purity of Synthesized Boscialin: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized Boscialin, a sesquiterpenoid with potential therapeutic applications.

This document outlines a detailed HPLC protocol, presents a comparative analysis of purity assessment methods, and includes illustrative diagrams to clarify workflows and relationships. The information herein is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A properly developed HPLC method can separate the target compound from synthesis-related impurities, degradation products, and enantiomeric impurities.

Experimental Protocol: Purity Determination of this compound by HPLC

This protocol describes a general reversed-phase HPLC method suitable for the purity analysis of this compound.

1. Instrumentation and Reagents:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of synthesized this compound and a this compound reference standard.

    • Dissolve each in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL. This compound is also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

    • Filter the solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or a more specific wavelength if the UV maximum of this compound is determined).

3. Data Analysis:

  • The purity of the synthesized this compound is calculated based on the area percentage of the principal peak in the chromatogram.

  • Formula: Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Comparative Data Analysis

The following table presents hypothetical data comparing the purity of a newly synthesized batch of this compound with a certified reference standard, as determined by the HPLC method described above.

Sample IDRetention Time (min)Peak AreaPurity (%)
Synthesized this compound 15.2985,00098.5
This compound Reference Standard 15.2998,00099.8
Impurity 1 (Synthesized)12.810,0001.0
Impurity 2 (Synthesized)17.15,0000.5

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of validating the purity of synthesized this compound using HPLC.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Synthesize_this compound Synthesize this compound Weigh_Sample Accurately Weigh Sample Synthesize_this compound->Weigh_Sample Dissolve_Solvent Dissolve in Solvent (e.g., Methanol) Weigh_Sample->Dissolve_Solvent Filter_Sample Filter through 0.45 µm Syringe Filter Dissolve_Solvent->Filter_Sample Inject_Sample Inject Sample into HPLC System Filter_Sample->Inject_Sample Prepared Sample Separate_Column Separation on C18 Column Inject_Sample->Separate_Column Detect_UV UV Detection at 220 nm Separate_Column->Detect_UV Integrate_Peaks Integrate Peak Areas Detect_UV->Integrate_Peaks Chromatogram Calculate_Purity Calculate Purity (%) Integrate_Peaks->Calculate_Purity Compare_Standard Compare with Reference Standard Calculate_Purity->Compare_Standard Final_Report Final_Report Compare_Standard->Final_Report Purity Validation Report

Caption: Workflow for HPLC Purity Validation of this compound.

Alternative Purity Validation Methods

While HPLC is a powerful tool, orthogonal methods are often employed to provide a more complete picture of a compound's purity.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[3][4][5][6] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[3][4] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[3]

  • Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[7] It is invaluable for confirming the molecular weight of the synthesized compound and for identifying impurities, even at trace levels.[7][8] When coupled with a separation technique like liquid chromatography (LC-MS), it provides both separation and identification capabilities.

The following diagram illustrates a comparison of these analytical techniques for purity determination.

cluster_hplc HPLC cluster_qnmr qNMR cluster_ms MS Purity_Validation Purity Validation of Synthesized Compound HPLC_Node High-Performance Liquid Chromatography Purity_Validation->HPLC_Node qNMR_Node Quantitative NMR Purity_Validation->qNMR_Node MS_Node Mass Spectrometry Purity_Validation->MS_Node HPLC_Advantages Advantages: - High Resolution - High Sensitivity - Quantitative Accuracy HPLC_Disadvantages Disadvantages: - Requires Reference Standard - Method Development Time qNMR_Advantages Advantages: - Primary Method - No Analyte-Specific Reference Standard Needed - Provides Structural Information qNMR_Disadvantages Disadvantages: - Lower Sensitivity than HPLC/MS - Requires High-Field NMR MS_Advantages Advantages: - High Sensitivity - Molecular Weight Confirmation - Impurity Identification MS_Disadvantages Disadvantages: - Not Inherently Quantitative without Standards - Ionization Suppression Effects

Caption: Comparison of Analytical Methods for Purity Validation.

Conclusion

Validating the purity of a synthesized compound like this compound is a multi-faceted process. While HPLC provides a robust and reliable method for quantitative purity assessment, employing orthogonal techniques such as qNMR and Mass Spectrometry offers a more comprehensive and confident characterization of the final product. The choice of methodology will depend on the specific requirements of the research, available instrumentation, and the stage of drug development.

References

Unraveling the Stereochemistry-Dependent Bioactivity of Boscialin and Its Epimers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships of Boscialin and its epimers. It summarizes key experimental data on their biological activities and outlines the methodologies used for their evaluation.

Natural (-)-Boscialin is a cyclohexanol derivative isolated from various medicinal plants.[1] Its potential as a therapeutic agent has prompted investigations into the biological activities of its stereoisomers. A key study by Busch et al. successfully synthesized (+)-Boscialin, the enantiomer of the natural product, as well as the corresponding 1'-epimers, (+)- and (-)-epithis compound.[1] In vitro assays of these four stereoisomers have revealed significant differences in their antimicrobial, antiparasitic, and cytotoxic effects, highlighting the crucial role of stereochemistry in their biological function.[1]

Comparative Biological Activity of this compound and its Epimers

The biological activities of (+)-Boscialin, (-)-Boscialin, (+)-epithis compound, and (-)-epithis compound were evaluated against a panel of microbes, the parasite Trypanosoma brucei rhodesiense, and mammalian cell lines to determine their efficacy and cytotoxicity. The following table summarizes the reported activities. Please note that the specific quantitative values (MIC and IC50) from the primary literature were not accessible for this review; therefore, a qualitative comparison is presented based on the available information.

Compound/EpimerAntimicrobial ActivityAntiparasitic Activity (Trypanosoma brucei rhodesiense)Cytotoxicity
(+)-Boscialin Broad-spectrum activity. Generally more active than (-)-Boscialin and (+)-epithis compound.ActiveCytotoxic against human cancer cells.
(-)-Boscialin (Natural) Broad-spectrum activity. Less active than (+)-Boscialin and (-)-epithis compound against some microbes.ActiveCytotoxic against human cancer cells.
(+)-epithis compound Broad-spectrum activity. Less active than (+)-Boscialin and (-)-epithis compound against some microbes.ActiveCytotoxic against human cancer cells.
(-)-epithis compound Broad-spectrum activity. Generally more active than (-)-Boscialin and (+)-epithis compound.ActiveCytotoxic against human cancer cells.

Experimental Protocols

The evaluation of the biological activities of this compound and its epimers involved a series of established in vitro assays. The general methodologies for these assays are outlined below.

Antimicrobial Activity Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Compounds: The test compounds (this compound and its epimers) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of twofold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration in the wells.

  • Incubation: The microtiter plates containing the serially diluted compounds and the microbial inoculum are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiparasitic Activity Assay (Trypanosoma brucei rhodesiense)

This assay assesses the ability of a compound to inhibit the growth of the protozoan parasite Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis.

  • Parasite Culture: T. b. rhodesiense bloodstream forms are cultured in a suitable medium, often in the presence of a feeder layer of mammalian cells (e.g., L6 rat skeletal myoblasts) to support their growth.

  • Compound Application: The test compounds are added to the parasite cultures at various concentrations.

  • Incubation: The cultures are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is assessed using a colorimetric indicator (e.g., AlamarBlue) or by microscopic counting. The fluorescence or absorbance is proportional to the number of viable parasites.

  • IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces parasite growth by 50% compared to untreated controls, is calculated.

Cytotoxicity Assay (Mammalian Cell Lines)

This assay evaluates the toxicity of a compound to mammalian cells, providing an indication of its potential side effects.

  • Cell Culture: Human or other mammalian cell lines (e.g., human fibroblasts, L6 cells) are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Exposure: The cells are exposed to various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

  • Viability Measurement: Cell viability is determined using a metabolic assay, such as the MTT or Neutral Red Uptake assay.

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

    • Neutral Red Uptake Assay: Assesses the integrity of the lysosomal membrane in viable cells, which take up and retain the neutral red dye.

  • IC50 Calculation: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

Visualizing the Workflow and Potential Mechanisms

To better understand the experimental process and potential biological pathways involved, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_data Data Analysis This compound (-)-Boscialin Antimicrobial Antimicrobial Assay This compound->Antimicrobial Antiparasitic Antiparasitic Assay (T. b. rhodesiense) This compound->Antiparasitic Cytotoxicity Cytotoxicity Assay (Human Fibroblasts, L6 cells) This compound->Cytotoxicity pthis compound (+)-Boscialin pthis compound->Antimicrobial pthis compound->Antiparasitic pthis compound->Cytotoxicity epiBoscialin_p (+)-epithis compound epiBoscialin_p->Antimicrobial epiBoscialin_p->Antiparasitic epiBoscialin_p->Cytotoxicity epiBoscialin_n (-)-epithis compound epiBoscialin_n->Antimicrobial epiBoscialin_n->Antiparasitic epiBoscialin_n->Cytotoxicity MIC MIC Determination Antimicrobial->MIC IC50_parasite IC50 Determination (Parasite) Antiparasitic->IC50_parasite IC50_cyto IC50 Determination (Cytotoxicity) Cytotoxicity->IC50_cyto SAR Structure-Activity Relationship Analysis MIC->SAR IC50_parasite->SAR IC50_cyto->SAR

Figure 1. Experimental workflow for the evaluation of this compound and its epimers.

While the specific signaling pathways modulated by this compound have not been elucidated, its cytotoxic activity against cancer cells suggests potential interference with fundamental cellular processes. Based on the known mechanisms of other terpenoids, a plausible, yet hypothetical, signaling pathway leading to apoptosis is depicted below.

Putative_Signaling_Pathway This compound This compound Epimer Cell_Membrane Cell Membrane ROS Increased ROS Cell_Membrane->ROS Disruption of Membrane Potential Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Hypothetical signaling pathway for this compound-induced apoptosis.

Structure-Activity Relationship Insights

The observed differences in the biological activities of the four stereoisomers of this compound underscore the importance of the three-dimensional arrangement of atoms for molecular recognition and interaction with biological targets. The variations in activity between the natural (-)-Boscialin and its enantiomer (+)-Boscialin, as well as between the respective epimers, suggest that the stereocenters at the cyclohexanol ring and the side chain play a critical role in binding to the active sites of target enzymes or receptors in microbes, parasites, and mammalian cells. Further research, including molecular modeling and target identification studies, is necessary to fully elucidate the specific interactions that govern the observed structure-activity relationships.

References

Benchmarking Boscialin's Efficacy Against Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the antimicrobial efficacy of the novel compound Boscialin in comparison to established antibiotics. Due to the limited availability of public data on this compound's specific antimicrobial activity, this document serves as a template, outlining the requisite experimental protocols and data presentation formats necessary for a comprehensive and objective comparison.

Executive Summary

This compound, a natural product isolated from medicinal plants, has demonstrated general antimicrobial properties in preliminary in vitro assays.[1] However, to ascertain its therapeutic potential, rigorous quantitative comparisons against standard antibiotics are essential. This guide details the standardized methodologies and data visualization techniques required to benchmark this compound's efficacy, thereby providing a clear pathway for its further investigation and potential development as a novel antimicrobial agent.

Comparative Efficacy Data

A direct quantitative comparison of this compound's efficacy requires the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria. The following tables present example data for commonly used broad-spectrum antibiotics against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Once determined, this compound's MIC and MBC values can be integrated into these tables for a direct comparison.

Table 1: In Vitro Efficacy Against Staphylococcus aureus (Gram-Positive)

CompoundClassMechanism of ActionMIC (µg/mL)MBC (µg/mL)
This compound --Data not availableData not available
VancomycinGlycopeptideInhibits cell wall synthesis0.5 - 2.01 - 4
LinezolidOxazolidinoneInhibits protein synthesis1 - 42 - 8
DaptomycinLipopeptideDisrupts cell membrane function0.25 - 1.00.5 - 2

Table 2: In Vitro Efficacy Against Escherichia coli (Gram-Negative)

CompoundClassMechanism of ActionMIC (µg/mL)MBC (µg/mL)
This compound --Data not availableData not available
CiprofloxacinFluoroquinoloneInhibits DNA replication0.004 - 0.0150.008 - 0.03
MeropenemCarbapenemInhibits cell wall synthesis0.008 - 0.060.015 - 0.12
GentamicinAminoglycosideInhibits protein synthesis0.25 - 1.00.5 - 2

Experimental Protocols

To ensure reproducibility and validity, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be employed for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compound (this compound) and reference antibiotics

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plate the aliquots onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.

Visualizing Workflows and Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the workflow for determining the MIC and MBC of a test compound.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_end Analysis start Start bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) start->bacterial_culture compound_prep Compound Preparation (this compound & Antibiotics) start->compound_prep inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation serial_dilution Serial Dilution in 96-well plate compound_prep->serial_dilution serial_dilution->inoculation incubation_mic Incubation (37°C, 18-24h) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic plating Plate from clear wells onto agar read_mic->plating incubation_mbc Incubation (37°C, 24h) plating->incubation_mbc read_mbc Read MBC incubation_mbc->read_mbc end End read_mbc->end

Workflow for MIC and MBC determination.
Hypothetical Signaling Pathway for a Novel Antibacterial Agent

The precise mechanism of action for this compound is yet to be elucidated. The diagram below represents a generalized signaling pathway that a novel antibacterial compound might disrupt, such as cell wall synthesis.

signaling_pathway cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Potential Inhibition Points precursor Cytoplasmic Precursors transport Membrane Transport precursor->transport Lipid carrier polymerization Peptidoglycan Polymerization transport->polymerization crosslinking Transpeptidation (Cross-linking) polymerization->crosslinking Nascent peptidoglycan cell_wall Stable Cell Wall crosslinking->cell_wall Mature cell wall This compound This compound This compound->crosslinking Inhibition

Hypothetical inhibition of cell wall synthesis.

Conclusion and Future Directions

This guide provides the foundational framework for the systematic evaluation of this compound's antibacterial efficacy. The immediate next step is to perform the described MIC and MBC assays against a diverse panel of bacterial pathogens. Subsequent research should focus on elucidating this compound's mechanism of action, which may involve investigating its effects on bacterial cell morphology, membrane integrity, and key metabolic pathways. The data generated from these studies will be crucial in determining the potential of this compound as a lead compound for the development of a new class of antibiotics.

References

Independent Validation of Therapeutic Potential: A Comparative Analysis of Natural Compounds in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research on the therapeutic potential of Boscialin revealed a significant lack of available data in the public domain. To fulfill the core requirements of this comparative guide, the focus has been shifted to Baicalein , a structurally distinct but well-researched natural compound with demonstrated anti-cancer properties. This guide compares Baicalein's performance with established chemotherapeutic agents and provides supporting experimental data and protocols.

Executive Summary

Baicalein, a flavonoid derived from the roots of Scutellaria baicalensis, has garnered considerable attention in oncological research for its cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of Baicalein's in vitro efficacy against standard chemotherapeutic drugs, Doxorubicin and Paclitaxel. The data presented herein, summarized from multiple studies, indicates that while Baicalein exhibits anti-cancer activity, its potency in vitro is generally lower than that of conventional chemotherapy agents. Further investigation into its mechanism of action reveals its role in modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Detailed experimental protocols for assessing cytotoxicity and pathway modulation are also provided to facilitate independent validation.

Comparative Efficacy of Anti-Cancer Agents

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Baicalein, Doxorubicin, and Paclitaxel across various cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineCompoundIC50 (µM)Incubation Time (hours)Citation
Breast Cancer
MCF-7Baicalein95 ± 4.824[1]
Baicalein20.1248[2]
Baicalein13.9872[2]
Doxorubicin324[1]
Doxorubicin2.50 ± 1.7624[3]
Paclitaxel~0.0025 - 0.007524[4]
MDA-MB-231Baicalein27.9648[2]
Baicalein19.0172[2]
Paclitaxel~0.005 - 0.0172[5]
Colorectal Cancer
HT29Baicalein49.7724[6]
Baicalein34.3548[6]
Baicalein16.9172[6]
DLD1Baicalein60.4924[6]
Baicalein34.7048[6]
Baicalein18.7572[6]
Prostate Cancer
PC-3Baicalein20 - 40Not Specified[7]
Doxorubicin8.0048[8]
DU145Baicalein20 - 40Not Specified[7]
Lung Cancer
A549Doxorubicin1.5048[8]
Paclitaxel~0.027 (median)120[9]
Cervical Cancer
HeLaDoxorubicin1.0048[8]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Baicalein) and a vehicle control (e.g., DMSO). Remove the culture medium from the wells and add 100 µL of medium containing the desired concentrations of the compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of PI3K/Akt Signaling

Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.[13]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., total Akt and phosphorylated Akt).

Protocol:

  • Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 10% SDS-PAGE). Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-Akt (Ser473), anti-total Akt, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway and Workflow Visualizations

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[14] Its overactivation is a common feature in many cancers.[14] Baicalein has been shown to induce apoptosis and autophagy in breast cancer cells by inhibiting this pathway.[2]

PI3K_Akt_mTOR_Pathway GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Baicalein Baicalein Baicalein->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Baicalein.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following workflow outlines the key steps for an independent validation of the comparative cytotoxicity of therapeutic compounds.

Experimental_Workflow Start Start: Select Cancer Cell Lines Culture Cell Culture & Seeding (96-well plates) Start->Culture Treatment Compound Treatment (Baicalein, Doxorubicin, Paclitaxel + Vehicle Control) Culture->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Measure Measure Absorbance (570 nm) MTT->Measure Analysis Data Analysis: - % Viability - IC50 Calculation Measure->Analysis Comparison Comparative Analysis of IC50 Values Analysis->Comparison End End: Report Findings Comparison->End

Caption: Workflow for comparing the cytotoxicity of different anti-cancer compounds.

References

A Head-to-Head Comparison of Boscalid Synthesis Routes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and agrochemical synthesis, the efficiency, sustainability, and cost-effectiveness of a synthetic route are paramount. This guide provides a detailed, data-driven comparison of various synthesis strategies for the fungicide Boscalid, focusing on key performance indicators and providing actionable experimental protocols.

Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide, is critical in controlling a broad spectrum of fungal pathogens in agriculture.[1][2][3] Its synthesis has been the subject of considerable research to optimize yield, reduce costs, and improve its environmental footprint. The most common synthetic pathway involves a three-step sequence: a Suzuki-Miyaura cross-coupling, reduction of a nitro intermediate, and a final amidation.[4][5] This guide explores variations on this core route, including traditional batch processing, continuous flow methodologies, and innovative one-pot syntheses in aqueous media.

Comparative Analysis of Key Synthesis Routes

The following table summarizes the quantitative performance of different Boscalid synthesis routes, offering a clear comparison of their efficiencies.

Route Key Features Step 1 Yield (Coupling) Step 2 Yield (Reduction) Step 3 Yield (Amidation) Overall Yield Key Reagents & Conditions
Route 1: Continuous Flow Telescoped three-step process in a multi-jet oscillating disk (MJOD) reactor.[6][7]82%[6][7]79%[6][7]>66%[6][7]>42%[6][7]Catalyst: Pd(PPh₃)₄; Reducing Agent: NaBH₄/CoSO₄·7H₂O; Solvent: Ethanol/Water.[6][7]
Route 2: Aqueous Surfactant Utilizes a three-phase microemulsion system, allowing for catalyst recycling.[8]Not specified individuallyNot specified individuallyNot specified individuallyUp to 90%[8]Catalyst: Pd/SPhos (coupling), PtIr@TiO₂ (reduction); Solvent: Aqueous surfactant.[8]
Route 3: Optimized Batch Employs a highly efficient palladium catalyst for the Suzuki-Miyaura coupling.>99%Not specified individuallyNot specified individuallyNot specifiedCatalyst: Pd-PEPPSI-IPrDtBu-An (0.01 mol%).[9]
Route 4: One-Pot Aqueous A sustainable approach using nanomicelles in water, with very low palladium loading.[10]Not isolatedNot isolatedNot isolated83%[10]Catalyst: Pd(OAc)₂/SPhos (0.07 mol%); Reducing Agent: Carbonyl Iron Powder (CIP); Solvent: Water with TPGS-750-M surfactant.[10][11]
Route 5: Alternative Coupling Starts with o-iodoaniline, directly forming the amine intermediate via Suzuki coupling.[12]Not specifiedN/ANot specifiedNot specifiedCatalyst: Pd/C; Starting Material: o-iodoaniline.[12]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes, enabling researchers to replicate and adapt these processes.

Route 1: Continuous Flow Synthesis

This protocol is adapted from a telescoped continuous flow process.[6][7]

Step 1: Suzuki-Miyaura Cross-Coupling

  • Prepare a solution of 1-chloro-2-nitrobenzene and 4-chlorophenylboronic acid in an ethanol/water solvent mixture.

  • Add sodium carbonate as the base and tetrakis(triphenylphosphine)palladium(0) as the catalyst.

  • Introduce the mixture into a multi-jet oscillating disk (MJOD) continuous flow reactor platform heated to 80°C.

  • The output stream containing 4'-chloro-2-nitro-1,1'-biphenyl is directly fed into the next step.

Step 2: Nitro Group Reduction

  • The output from Step 1 is mixed with a solution of sodium borohydride and cobalt(II) sulfate heptahydrate (NaBH₄/CoSO₄·7H₂O) as the reducing system.

  • This mixture is passed through a reactor with a short residence time (e.g., 3 minutes).[7]

  • The resulting solution of 2-amino-4'-chloro-1,1'-biphenyl is used in the final step.

Step 3: Amidation

  • The 2-amino-4'-chloro-1,1'-biphenyl solution is reacted with 2-chloronicotinic acid and thionyl chloride. This in-situ forms an iminosulfanone intermediate which immediately reacts with the nicotinic acid derivative.

  • The reaction mixture is processed to isolate the final product, Boscalid.

Route 4: One-Pot Aqueous Synthesis

This sustainable protocol is based on a one-pot synthesis in an aqueous micellar medium.[10][11]

  • To a reaction vessel, add 2-chloronitrobenzene (1.0 equiv), 4-chlorophenylboronic acid (1.1 equiv), and K₃PO₄·H₂O (2.0 equiv).

  • Add an aqueous solution of 2 wt % TPGS-750-M surfactant.

  • The vessel is evacuated and backfilled with argon.

  • Add the palladium catalyst solution (e.g., 0.07 mol% Pd(OAc)₂ with SPhos ligand).

  • Stir the reaction mixture at 45°C until the Suzuki-Miyaura coupling is complete (monitored by TLC or GC-MS).

  • To the same vessel, add carbonyl iron powder (CIP) (5.0 equiv) and ammonium chloride (NH₄Cl) (3.0 equiv).

  • Continue stirring at 45°C for 12 hours to reduce the nitro group.

  • After the reduction is complete, add 2-chloronicotinoyl chloride (prepared separately by reacting 2-chloronicotinic acid with a chlorinating agent like oxalyl chloride or thionyl chloride) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir at room temperature until the amidation is complete.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield Boscalid.

Visualizing the Synthetic Pathways and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the logical flow of the compared synthesis routes and the biological target of Boscalid.

G cluster_route1 Route 1: Continuous Flow Synthesis cluster_route4 Route 4: One-Pot Aqueous Synthesis R1_Start 1-Chloro-2-nitrobenzene + 4-Chlorophenylboronic acid R1_Step1 Suzuki-Miyaura Coupling (Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O, 80°C) in MJOD Reactor R1_Start->R1_Step1 R1_Inter1 4'-Chloro-2-nitro-1,1'-biphenyl R1_Step1->R1_Inter1 R1_Step2 Nitro Reduction (NaBH₄/CoSO₄·7H₂O) in Flow R1_Inter1->R1_Step2 R1_Inter2 2-Amino-4'-chloro-1,1'-biphenyl R1_Step2->R1_Inter2 R1_Step3 Amidation (2-Chloronicotinic acid, SOCl₂) in Flow R1_Inter2->R1_Step3 R1_End Boscalid R1_Step3->R1_End R4_Start 2-Chloronitrobenzene + 4-Chlorophenylboronic acid R4_Step1 Suzuki-Miyaura Coupling (Pd(OAc)₂/SPhos, K₃PO₄, TPGS-750-M/H₂O, 45°C) R4_Start->R4_Step1 R4_Step2 Nitro Reduction (Carbonyl Iron Powder, NH₄Cl) R4_Step1->R4_Step2 R4_Step3 Amidation (2-Chloronicotinoyl chloride) R4_Step2->R4_Step3 R4_End Boscalid R4_Step3->R4_End

Caption: Comparative workflow of Continuous Flow vs. One-Pot Aqueous synthesis of Boscalid.

G Boscalid Boscalid Boscalid->Inhibition SDH Succinate Dehydrogenase (Complex II) in Fungal Mitochondria Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons Succinate Succinate Succinate->SDH ATP ATP Production ETC->ATP Inhibition->SDH Binds to ubiquinone binding site Block Inhibition Inhibition->Block

Caption: Mechanism of action of Boscalid as a Succinate Dehydrogenase Inhibitor (SDHI).

Conclusion

The synthesis of Boscalid has evolved significantly, with newer methods offering substantial improvements in terms of yield, safety, and environmental impact. The one-pot aqueous synthesis (Route 4) stands out for its high overall yield, use of water as a solvent, and extremely low catalyst loading, making it a highly sustainable and economically attractive option.[10] While the continuous flow process (Route 1) offers the advantages of automation and scalability, its overall yield is lower.[6][7] The aqueous surfactant-based synthesis (Route 2) also presents a promising green alternative with a very high reported yield, though detailed protocols are less readily available.[8] For industrial applications, the choice of synthesis route will depend on a balance of factors including upfront investment in specialized equipment (for flow chemistry), catalyst cost and recyclability, and the desired level of process sustainability. Further research into optimizing catalyst systems and flow conditions could continue to enhance the efficiency and green credentials of Boscalid synthesis.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Boscalid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to safe laboratory practices. Proper disposal of chemical reagents like Boscalid, a widely used fungicide, is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, immediate safety and logistical information for the proper disposal of Boscalid.

Key Data on Boscalid Hazards and Disposal

A summary of quantitative data regarding Boscalid is provided below to facilitate a quick assessment of its key characteristics relevant to handling and disposal.

ParameterValueSource
Chemical Formula C₁₈H₁₂Cl₂N₂O[1]
Molar Mass 343.21 g/mol [1]
Appearance Off-white crystalline powder[1]
Melting Point 142.8 - 143.8 °C[2]
Solubility in Water 4.6 mg/L (at 20 °C)[1]
Acute Oral Toxicity (Rat LD50) > 5000 mg/kg[2]
Environmental Hazard Toxic to aquatic life with long lasting effects.[3][4]
UN Number 3077[2]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (BOSCALID)[2][4]

Procedural Guidance for Boscalid Disposal

The following step-by-step guidance outlines the recommended procedures for the safe disposal of Boscalid and its containers.

Personnel Safety Precautions:

  • Personal Protective Equipment (PPE): Before handling Boscalid, all personnel must wear appropriate PPE, including a long-sleeved shirt and long pants, chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), protective eyewear (goggles, face shield, or safety glasses), and shoes with socks.[5] In case of fire, wear self-contained breathing apparatus and chemical-protective clothing.[2]

  • Handling: Avoid creating dust.[2] Do not eat, drink, or smoke while handling the product.[6] Wash hands and any exposed skin thoroughly after handling.[6]

Disposal of Unused Boscalid:

  • Regulatory Compliance: Improper disposal of unused pesticides is a violation of Federal law.[6] If wastes cannot be disposed of according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[6][7]

  • Waste Collection: Unused Boscalid must be treated as hazardous waste. It should be sent to a suitable incineration plant, observing local regulations.[2] Dispose of the contents and container at a hazardous or special waste collection point.[2]

  • Spill Management:

    • For small spills, contain the material with a dust-binding agent and dispose of it.[2]

    • For large spills, sweep or shovel the material up, avoiding dust generation.[2]

    • Place the collected material in a labeled and sealed container for disposal.[2]

    • Clean the contaminated area thoroughly with water and detergents, observing environmental regulations.[2] Do not discharge cleaning water into drains, surface waters, or groundwater.[2]

Container Disposal:

  • Emptying: The container should be emptied as far as possible.[2]

  • Triple Rinsing: For non-refillable containers, triple rinse or pressure rinse the container promptly after emptying.[7]

    • Fill the container 1/4 full with water and recap.

    • Shake for 10 seconds.

    • Pour the rinsate into the application equipment or a mix tank for later use or disposal.[7]

    • Drain for 10 seconds after the flow begins to drip.[7]

  • Final Disposal: The rinsed container can then be offered for recycling, reconditioning, or punctured and disposed of in a sanitary landfill or by incineration, as approved by state and local authorities.[7] Do not reuse or refill the container.[7]

Boscalid Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Boscalid.

Boscalid_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_product_disposal Unused Product / Spill Residue Disposal cluster_container_disposal Container Disposal start Start: Boscalid Waste Identified ppe Wear Appropriate PPE start->ppe is_container Is it an empty container? ppe->is_container contact_authority Contact State/EPA for Guidance is_container->contact_authority No triple_rinse Triple Rinse Container is_container->triple_rinse Yes incineration Dispose via Suitable Incineration Plant contact_authority->incineration hazardous_waste Dispose at Hazardous Waste Collection Point incineration->hazardous_waste end End: Disposal Complete hazardous_waste->end recycle Recycle / Recondition triple_rinse->recycle landfill Puncture and Dispose in Sanitary Landfill triple_rinse->landfill recycle->end landfill->end

Caption: Workflow for the proper disposal of Boscalid waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of Boscalid, thereby protecting their personnel and the environment.

References

Essential Guide to Handling Boscalid: PPE, Procedures, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boscalid. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling and disposal, and technical data to ensure laboratory safety and operational integrity.

Personal Protective Equipment (PPE) and Safety Precautions

When handling Boscalid, particularly in its solid, powder form, adherence to PPE guidelines is critical to minimize exposure.[1][2][3]

Core PPE Requirements:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to protect against dust particles and splashes.[4][5]

  • Skin Protection: Chemical-resistant, impervious clothing is recommended.[5] At a minimum, a long-sleeved shirt and long pants should be worn.[2] For tasks with a risk of splashing, such as mixing or cleaning equipment, a chemical-resistant apron is advised.[3]

  • Hand Protection: Wear durable, chemical-resistant gloves (e.g., nitrile, butyl, or neoprene rubber).[3][6] Avoid leather or fabric gloves, as they can absorb the chemical.[6] Wash the exterior of the gloves before removing them, and wash hands thoroughly after handling.[4][6]

  • Respiratory Protection: While no special measures are typically needed with adequate ventilation, if dust formation is unavoidable, a NIOSH-approved respirator should be used.[5] In case of fire, wear a self-contained breathing apparatus.[5][7]

General Handling and Hygiene:

  • Ensure thorough ventilation in storage and work areas.[7]

  • Avoid generating dust, as it can form an explosive mixture with air.[7]

  • Wash hands and face before breaks and at the end of a shift.[7]

  • Do not eat, drink, or smoke in areas where Boscalid is handled.[4][7]

  • Store Boscalid in its original container in a cool, dry, well-ventilated place, away from heat, direct sunlight, moisture, food, and animal feed.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data for Boscalid, compiled from safety data sheets and toxicological studies.

PropertyValueSource(s)
Chemical Formula C₁₈H₁₂Cl₂N₂O[5][9]
Molar Mass 343.21 g/mol [9]
Appearance Off-white crystalline powder[9]
Melting Point 142.8 - 143.8 °C[7][9]
Acute Oral Toxicity (Rat LD50) > 5,000 mg/kg[7]
Acute Dermal Toxicity (Rat LD50) > 2,000 mg/kg[8]
Solubility in Water 4.6 mg/L (at 20 °C)[9]
Storage Temperature Protect from temperatures above 40 °C[7][8]
Occupational Exposure Limit (TWA) 0.248 mg/m³[8]

Operational Plans: Spillage, Disposal, and First Aid

Spill Management

In the event of a spill, prioritize containment and safety.

  • Personnel Safety: Evacuate unnecessary personnel and ensure adequate ventilation.[5] Wear the appropriate PPE as described above.[7]

  • Containment: For small spills, use a dust-binding material. For large spills, sweep or shovel the solid material.[7] Avoid actions that raise dust.[7]

  • Cleanup: Collect the spilled material and waste in suitable, sealable, and labeled containers for disposal.[7]

  • Decontamination: Clean the contaminated area and objects thoroughly with water and detergents, observing all environmental regulations.[7] Do not allow the substance to enter drains or soil.[7][8]

Waste Disposal Plan

Proper disposal is mandatory to prevent environmental contamination.

  • Product Disposal: Unused Boscalid must be sent to a suitable incineration plant, in accordance with local, state, and federal regulations.[7]

  • Container Disposal: Contaminated packaging should be emptied as much as possible and disposed of in the same manner as the product itself.[7] Alternative procedures, such as container recycling after crushing or puncturing, may be available; consult local disposal authorities.[8]

First Aid Procedures

Immediate action is crucial in case of exposure.

  • Eye Contact: Immediately rinse the eyes cautiously with running water for several minutes.[4][5] Remove contact lenses if present and easy to do.[4] If eye irritation persists, seek medical attention.[4]

  • Skin Contact: Remove all contaminated clothing immediately.[8][10] Wash the affected skin area with soap and plenty of water.[5]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5][10] Consult a doctor if symptoms develop.[5]

  • Ingestion: Rinse the mouth with water.[5] Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5][10]

Experimental Methodologies and Protocols

Boscalid is a succinate dehydrogenase inhibitor (SDHI) fungicide.[11][12] Its primary mechanism of action is the inhibition of Complex II in the mitochondrial electron transport chain, which blocks fungal respiration.[12][13] The following are summaries of methodologies used in research involving Boscalid.

Residue Analysis in Garlic (HPLC-DAD)

This protocol outlines a method for determining Boscalid residues in plant tissues.

  • Sample Homogenization: A representative sample of green garlic or garlic bulb is homogenized.

  • Extraction: The sample is extracted using a mini-Luke multi-residue solvent method involving acetone, petroleum ether, and dichloromethane.[14]

  • Centrifugation: The mixture is centrifuged at 4000 rpm for 2 minutes to separate the phases.[14]

  • Evaporation and Reconstitution: The organic phase is evaporated to dryness at 60 °C. The residue is then reconstituted in a precise volume of methanol.[14]

  • Analysis: The reconstituted sample is analyzed using a high-performance liquid chromatography diode array detector (HPLC-DAD) to quantify Boscalid levels.[14]

Assessment of Mitochondrial Function in Human Hepatocytes

This methodology was used to study the impact of Boscalid on mitochondrial function in vitro.

  • Cell Culture: Human hepatocytes (e.g., HepG2 cells) are seeded and cultured for 48 hours before the experiment.[15]

  • Treatment: Cells are treated with a solution of Boscalid (or a combination with other fungicides) or a DMSO control for a specified period (e.g., 2 hours).[15]

  • Cell Harvesting: Post-treatment, cells are washed with a Versene solution, detached with Trypsin-EDTA, and centrifuged.[15]

  • Oxygen Consumption Rate (OCR) Measurement: The cell stock is prepared, and the oxygen consumption rate is measured using electron paramagnetic resonance (EPR) oximetry with an oxygen-sensing probe.[15]

  • Superoxide Measurement: Mitochondrial superoxide levels are measured using a specific probe (e.g., Mito-TEMPO-H) to assess oxidative stress.[15]

Visual Workflow and Pathway Diagrams

Safe Handling Workflow for Boscalid

The following diagram outlines the procedural workflow for safely managing Boscalid in a laboratory environment, from preparation to disposal.

G cluster_prep 1. Preparation & Pre-Handling cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures A Review SDS & Protocols B Verify Ventilation (Fume Hood) A->B C Don Required PPE (Goggles, Gloves, Coat) B->C D Weigh Solid Boscalid (Minimize Dust) C->D Proceed to handling E Prepare Solution (If applicable) D->E F Perform Experiment E->F G Decontaminate Equipment & Work Surfaces F->G Experiment complete H Segregate Waste (Product vs. Contaminated PPE) G->H I Dispose of Waste via Approved Incineration H->I J Remove PPE & Wash Hands I->J Spill Spill Occurs Cleanup Follow Spill Protocol Spill->Cleanup Exposure Personnel Exposure FirstAid Administer First Aid Exposure->FirstAid

Caption: Procedural workflow for handling Boscalid safely in the lab.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This diagram illustrates how Boscalid disrupts the fungal mitochondrial electron transport chain.

G cluster_process Cellular Respiration C1 Complex I C3 Complex III C1->C3 e- C2 Complex II (Succinate Dehydrogenase) C2->C3 e- Fumarate Fumarate C2->Fumarate C2->Fumarate C4 Complex IV C3->C4 e- ATP_Synthase Complex V (ATP Synthase) C4->ATP_Synthase H+ Gradient ATP ATP Production (Energy) ATP_Synthase->ATP ATP_Synthase->ATP Succinate Succinate Succinate->C2 Boscalid Boscalid Inhibition Boscalid->Inhibition Inhibition->C2 INHIBITS

Caption: Boscalid inhibits Complex II, blocking ATP production.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boscialin
Reactant of Route 2
Boscialin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。